N-(3-Chlorobenzyl)-2-methyl-2-propanamine
Description
Properties
IUPAC Name |
N-[(3-chlorophenyl)methyl]-2-methylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN/c1-11(2,3)13-8-9-5-4-6-10(12)7-9/h4-7,13H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGDOIYYAZQBJSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC1=CC(=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60405931 | |
| Record name | N-(3-Chlorobenzyl)-2-methyl-2-propanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60405931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893577-81-6 | |
| Record name | N-(3-Chlorobenzyl)-2-methyl-2-propanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60405931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
N-(3-Chlorobenzyl)-2-methyl-2-propanamine synthesis protocol
An In-depth Technical Guide to the Synthesis of N-(3-Chlorobenzyl)-2-methyl-2-propanamine
Introduction
This compound, also known by its IUPAC name N-[(3-chlorophenyl)methyl]-2-methylpropan-2-amine, is a secondary amine that serves as a versatile intermediate in organic synthesis.[1] Its structure, incorporating a sterically hindered tert-butyl group and a functionalized chlorobenzyl moiety, makes it a valuable building block for the construction of more complex molecules, particularly in the fields of medicinal chemistry and materials science.[2] This guide provides a comprehensive, field-proven protocol for the synthesis of this target compound, focusing on the robust and highly efficient method of reductive amination. We will delve into the mechanistic underpinnings of the chosen strategy, provide a detailed step-by-step experimental procedure, and discuss an alternative synthetic route, equipping researchers with the knowledge to confidently execute and adapt this synthesis.
Section 1: Synthetic Strategy and Mechanistic Overview
The formation of the C-N bond in this compound can be approached via two primary pathways: direct nucleophilic substitution or reductive amination.
-
Nucleophilic Substitution: This classical approach involves the reaction of 3-chlorobenzyl chloride with 2-methyl-2-propanamine (tert-butylamine). The amine acts as a nucleophile, displacing the chloride from the benzylic position. A base, such as potassium carbonate, is typically required to neutralize the hydrochloric acid generated during the reaction.[2] While feasible, this method can be complicated by over-alkylation, where the desired secondary amine product reacts further to form a tertiary amine, and requires the handling of a potentially lachrymatory alkyl halide.
-
Reductive Amination: This powerful and widely-used transformation combines a carbonyl compound (an aldehyde or ketone) with an amine in the presence of a reducing agent.[3][4] For the synthesis of the target molecule, this involves the reaction of 3-chlorobenzaldehyde with tert-butylamine. This method is often preferred due to its high selectivity, milder reaction conditions, and the use of readily available starting materials.
Chosen Strategy: Reductive Amination
This guide will focus on the reductive amination pathway due to its superior control and efficiency. The reaction proceeds in two key stages within a single pot:
-
Iminium Ion Formation: 3-Chlorobenzaldehyde and tert-butylamine react to form a hemiaminal intermediate, which then dehydrates to form a protonated imine, known as an iminium ion. This step is often the rate-limiting part of the sequence.
-
Reduction: The iminium ion is then selectively reduced to the target secondary amine. A key aspect of this strategy is the choice of reducing agent. While strong reducing agents like lithium aluminum hydride could be used, they would also reduce the starting aldehyde. Therefore, a milder, more selective reducing agent is required. Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is an ideal choice as it is particularly effective at reducing protonated imines while being slow to react with aldehydes, thus minimizing side reactions.[4]
The overall workflow is summarized in the diagram below.
Caption: Reductive amination workflow for synthesis.
Section 2: Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis and provides a self-validating workflow.
Materials and Reagents
| Reagent | CAS No. | Formula | MW ( g/mol ) | Molar Eq. | Amount |
| 3-Chlorobenzaldehyde | 587-04-2 | C₇H₅ClO | 140.57 | 1.0 | (e.g., 1.41 g) |
| tert-Butylamine | 75-64-9 | C₄H₁₁N | 73.14 | 1.2 | (e.g., 1.05 mL) |
| Sodium Triacetoxyborohydride | 56553-60-7 | C₆H₁₀BNaO₆ | 211.94 | 1.5 | (e.g., 3.18 g) |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | - | (e.g., 50 mL) |
| Saturated NaHCO₃ (aq) | 144-55-8 | NaHCO₃ | 84.01 | - | As needed |
| Anhydrous MgSO₄ | 7487-88-9 | MgSO₄ | 120.37 | - | As needed |
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-chlorobenzaldehyde (1.0 eq, e.g., 1.41 g, 10 mmol).
-
Solvent and Amine Addition: Dissolve the aldehyde in dichloromethane (DCM, ~0.2 M, 50 mL). To this solution, add tert-butylamine (1.2 eq, e.g., 1.05 mL, 12 mmol).
-
Causality Insight: Using a slight excess of the amine helps to drive the equilibrium towards the formation of the iminium ion intermediate. DCM is an excellent solvent as it is inert to the reaction conditions and readily dissolves the organic components.
-
-
Imine Formation: Stir the resulting solution at room temperature under ambient atmosphere for 30-60 minutes.
-
Causality Insight: This initial stirring period allows for the formation of the hemiaminal and its subsequent dehydration to the iminium ion, which is the species that will be reduced. The progress can be monitored by Thin Layer Chromatography (TLC) if desired, observing the consumption of the aldehyde.
-
-
Reduction: In a single portion, carefully add sodium triacetoxyborohydride (STAB) (1.5 eq, e.g., 3.18 g, 15 mmol) to the stirring solution. The addition may cause slight bubbling.
-
Causality Insight: STAB is added after imine formation is established. Its mild nature ensures selective reduction of the iminium ion over the unreacted aldehyde. An excess is used to ensure the reaction goes to completion.
-
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction's progress by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent system) until the starting aldehyde spot has been completely consumed.
-
Work-up - Quenching: Carefully pour the reaction mixture into a separatory funnel containing saturated aqueous sodium bicarbonate (NaHCO₃) solution (~50 mL). This will quench any unreacted STAB and neutralize the acetic acid byproduct.
-
Work-up - Extraction: Extract the aqueous layer with DCM (2 x 30 mL). Combine the organic layers.
-
Work-up - Washing and Drying: Wash the combined organic layers with brine (1 x 30 mL) to remove residual water. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure this compound as an oil.
Section 3: Characterization and Data
-
Physical Properties: The final product is expected to be an oil.[2]
-
Expected Yield: Typical yields for this type of reductive amination are in the range of 70-95%.
-
Spectroscopic Analysis: The structure should be confirmed using standard spectroscopic methods.
-
¹H NMR: Expect signals corresponding to the tert-butyl protons (singlet, 9H), the benzylic methylene protons (singlet, 2H), the aromatic protons (multiplets, 4H), and a broad signal for the N-H proton.
-
¹³C NMR: Expect signals for the four distinct aromatic carbons, the benzylic carbon, the quaternary and primary carbons of the tert-butyl group.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) consistent with the molecular weight, along with a characteristic M+2 peak (~1/3 the intensity of M+) due to the ³⁷Cl isotope.
-
References
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Supporting Information for Synthesis of 3-aminocoumarin-N-benzylpyridinium conjugates with nanomolar inhibitory activity - Beilstein Journals. Available at: [Link]
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Synthesis, Crystal Structure, and Antibacterial Activity of N-(2-Chlorobenzyl)-3-methylbut-2-enamide - ResearchGate. Available at: [Link]
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This compound - PubChem. Available at: [Link]
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Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites - MDPI. Available at: [Link]
- US Patent US8445726B2 - Process for preparing unsymmetric secondary tert-butylamines in the liquid phase - Google Patents.
-
Ni-Catalyzed Carbon−Carbon Bond-Forming Reductive Amination - The Doyle Group, Princeton University. Available at: [Link]
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physicochemical properties of N-(3-Chlorobenzyl)-2-methyl-2-propanamine
An In-Depth Technical Guide to the Physicochemical Properties of N-(3-Chlorobenzyl)-2-methyl-2-propanamine
Introduction
This compound is a secondary amine of significant interest within the fields of medicinal chemistry and advanced organic synthesis. Its molecular architecture, characterized by a 3-chlorobenzyl group and a sterically demanding tert-butyl moiety, makes it a versatile building block for the creation of more complex molecular entities.[1] This compound serves as a key intermediate, particularly in the synthesis of novel secondary amines, which are prevalent structures in many biologically active compounds.[1] Researchers have explored scaffolds similar to N-benzyl-2-methylpropan-2-amine in the pursuit of treatments for conditions such as neurodegenerative diseases, highlighting the therapeutic potential of its derivatives.[1]
This technical guide provides a comprehensive overview of the core . It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the compound's characteristics to effectively utilize it in synthesis, structure-activity relationship (SAR) studies, and the development of new chemical entities.
Chemical Identity and Structural Analysis
A precise understanding of a compound's identity is the foundation of all subsequent scientific investigation. The key identifiers and structural features of this compound are summarized below.
| Identifier | Value |
| IUPAC Name | N-[(3-chlorophenyl)methyl]-2-methylpropan-2-amine[1][2] |
| CAS Number | 893577-81-6[1][2] |
| Molecular Formula | C₁₁H₁₆ClN[1][2] |
| Molecular Weight | 197.70 g/mol [1][2] |
| Canonical SMILES | CC(C)(C)NCC1=CC(=CC=C1)Cl[1][2] |
| InChIKey | CGDOIYYAZQBJSM-UHFFFAOYSA-N[1][2] |
Structural Features and Their Implications:
-
Secondary Amine: The nitrogen atom is bonded to two carbon atoms (one on the benzyl group, one on the tert-butyl group) and one hydrogen atom. This functional group imparts basicity to the molecule, allowing for salt formation, which is critical for modulating solubility and handling. The presence of the N-H proton makes it a hydrogen bond donor.
-
3-Chlorobenzyl Group: The chlorine atom at the meta position of the benzene ring is an electron-withdrawing group. This influences the electron density of the aromatic ring and can affect the pKa of the amine. Its presence also contributes significantly to the molecule's lipophilicity.
-
Tert-Butyl Group: This bulky alkyl group provides significant steric hindrance around the nitrogen atom. This steric shield can influence the nucleophilicity of the amine, potentially making it less reactive in certain substitution reactions compared to less hindered amines. It also enhances the compound's lipophilic character.
Core Physicochemical Properties
The physicochemical properties of a compound dictate its behavior in both chemical and biological systems. These parameters are essential for predicting its absorption, distribution, metabolism, and excretion (ADME) profile in drug development and for optimizing reaction conditions in synthesis.
| Property | Value | Significance in Research & Development |
| Boiling Point | 252.6°C at 760 mmHg[1] | Defines the temperature for distillation-based purification and indicates the compound's volatility. |
| Density | 1.0 ± 0.1 g/cm³[1] | Useful for converting between mass and volume for reaction setup and formulation. |
| XLogP3 (LogP) | 3.2[2] | Indicates high lipophilicity, suggesting good permeability across biological membranes but potentially lower aqueous solubility. |
| Topological Polar Surface Area (TPSA) | 12 Ų[2] | A low TPSA value is generally associated with good cell membrane permeability. |
| Hydrogen Bond Donor Count | 1[2] | The single N-H group can participate in hydrogen bonding, influencing solubility and receptor interactions. |
| Hydrogen Bond Acceptor Count | 1[2] | The nitrogen atom can act as a hydrogen bond acceptor, a key interaction in biological systems. |
| Rotatable Bond Count | 3[2] | Provides insight into the conformational flexibility of the molecule, which can be important for binding to target proteins. |
Synthesis and Spectroscopic Characterization
General Synthetic Pathway
This compound is typically synthesized via a nucleophilic substitution reaction. The process involves the reaction of 3-chlorobenzyl chloride with 2-methyl-2-propanamine (tert-butylamine).[1] A base, such as potassium carbonate or sodium hydroxide, is used to neutralize the hydrochloric acid formed during the reaction.[1]
Protocol 2: Determination of pKa by Potentiometric Titration
The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For a basic compound like this amine, it quantifies the equilibrium between the protonated (conjugate acid) and neutral forms.
Causality: This method relies on monitoring the change in pH of a solution of the compound as a known concentration of a strong acid (titrant) is added. The point of half-neutralization, where the concentrations of the protonated and neutral species are equal, corresponds to the pKa.
Methodology:
-
Preparation: Accurately weigh the compound and dissolve it in a suitable solvent (e.g., a mixture of water and methanol to ensure solubility).
-
Titration Setup: Place the solution in a thermostatted vessel and insert a calibrated pH electrode.
-
Titration: Add a standardized solution of a strong acid (e.g., HCl) in small, precise increments using a burette.
-
Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point on the resulting titration curve. Alternatively, the first derivative of the curve can be used to precisely locate the equivalence point.
Safety and Handling
This compound is intended for laboratory research and development purposes only. [1]It is not for diagnostic, therapeutic, human, or veterinary use. [1]Standard laboratory safety protocols should be strictly followed.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
This compound is a well-defined chemical entity with a distinct set of physicochemical properties that make it a valuable tool for chemical innovation. Its high lipophilicity (LogP of 3.2), defined structural features, and role as a secondary amine precursor underscore its utility in constructing novel molecules with potential therapeutic applications. [1][2]A thorough understanding and experimental determination of its properties, using standardized protocols as outlined in this guide, are essential for its effective and reliable application in research and drug development endeavors.
References
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This compound. PubChem, National Center for Biotechnology Information. [Link]
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This compound Chemical and Physical Properties. PubChem, National Center for Biotechnology Information. [Link]
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structure elucidation of N-(3-Chlorobenzyl)-2-methyl-2-propanamine
An In-depth Technical Guide to the Structure Elucidation of N-(3-Chlorobenzyl)-2-methyl-2-propanamine
Introduction: The Analytical Imperative
In the landscape of medicinal chemistry and advanced organic synthesis, this compound (Molecular Formula: C₁₁H₁₆ClN, Molecular Weight: approx. 197.70 g/mol ) serves as a pivotal intermediate.[1][2] Its value lies in its versatile structure, featuring both a sterically demanding tert-butyl group and a reactive chlorobenzyl moiety, making it a key building block for more complex molecules and potential pharmaceutical agents.[1] The unambiguous confirmation of its molecular structure is not merely an academic exercise; it is a fundamental prerequisite for its application in any synthetic or therapeutic context. Any ambiguity, particularly regarding the positional isomerism of the chlorine atom on the aromatic ring, could lead to vastly different reactivity and biological activity.
This guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of this secondary amine. We will move beyond a simple recitation of data, focusing instead on the strategic application and synergistic interpretation of modern spectroscopic methods. The core principle is one of self-validation, where evidence from each analytical technique corroborates the others to build an unassailable structural assignment.
The Postulated Structure and Synthetic Rationale
The most common and logical synthesis of this compound involves a direct nucleophilic substitution reaction.[1][3] This pathway provides the foundational hypothesis for our structural investigation.
-
Reaction: 3-chlorobenzyl chloride reacts with 2-methyl-2-propanamine (tert-butylamine).
-
Mechanism: The lone pair of electrons on the nitrogen atom of tert-butylamine acts as a nucleophile, attacking the electrophilic benzylic carbon of 3-chlorobenzyl chloride and displacing the chloride leaving group. A base, such as potassium carbonate, is typically used to neutralize the HCl formed.[1][3]
This synthetic logic strongly suggests a structure comprising a tert-butyl group and a 3-chlorobenzyl group bonded to a central nitrogen atom. Our task is to prove this structure conclusively and rule out other isomers.
Overall Elucidation Strategy
A multi-faceted analytical approach is essential for unambiguous structure determination.[4][5] Our strategy integrates data from Mass Spectrometry (MS) to determine molecular weight and elemental composition, Infrared (IR) Spectroscopy to identify functional groups, and Nuclear Magnetic Resonance (NMR) spectroscopy to map the precise carbon-hydrogen framework.
Caption: Workflow for the .
Mass Spectrometry (MS): Molecular Weight and Halogen Identification
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution MS (HRMS) provides a highly accurate mass measurement, allowing for the determination of the molecular formula. The presence of chlorine is definitively confirmed by its characteristic isotopic pattern.[4]
Experimental Protocol (Electron Ionization - GC/MS)
-
Sample Preparation: A dilute solution of the analyte is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Injection: A small volume (typically 1 µL) is injected into a Gas Chromatograph (GC) for separation from any impurities.
-
Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer and is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole) and detected.
Data Interpretation and Expected Spectrum
-
Molecular Ion (M⁺): The molecular formula C₁₁H₁₆ClN gives a monoisotopic mass of approximately 197.097 g/mol .[2] We expect to see a molecular ion peak at m/z 197 .
-
Isotopic Pattern: Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in a characteristic signature:
-
The M⁺ peak at m/z 197 corresponds to molecules containing ³⁵Cl.
-
An M+2 peak at m/z 199 corresponds to molecules containing ³⁷Cl.
-
The intensity ratio of the M⁺ to M+2 peak will be approximately 3:1 , providing unequivocal evidence for the presence of a single chlorine atom.
-
-
Key Fragmentation Pathways: The fragmentation pattern provides structural clues by revealing the most stable carbocations and radical fragments that can be formed.
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- 5. Chemical compound - Spectroscopy, Organic, Analysis | Britannica [britannica.com]
Unveiling the Profile of N-(3-Chlorobenzyl)-2-methyl-2-propanamine: A Technical Guide for Chemical and Pharmacological Research
This technical guide provides a comprehensive overview of N-(3-Chlorobenzyl)-2-methyl-2-propanamine, a compound of interest in the fields of organic synthesis and medicinal chemistry. While primarily recognized as a versatile chemical intermediate, its structural features suggest potential for biological activity, warranting further investigation. This document will delve into its chemical properties, established synthetic routes, and the current understanding of its biological relevance, offering a foundational resource for researchers, scientists, and professionals in drug development.
Chemical Identity and Physicochemical Properties
This compound, with the CAS number 893577-81-6, is a secondary amine featuring a 3-chlorobenzyl group and a tert-butyl group attached to the nitrogen atom.[1] The presence of the chlorine atom on the benzene ring and the bulky tert-butyl group are key structural motifs that can influence its chemical reactivity and biological interactions.
A summary of its key physicochemical properties is presented in the table below:
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆ClN | [PubChem] |
| Molecular Weight | 197.70 g/mol | [PubChem] |
| IUPAC Name | N-[(3-chlorophenyl)methyl]-2-methylpropan-2-amine | [PubChem] |
| Boiling Point | 252.6 °C (Predicted) | |
| LogP (Octanol-Water) | 3.3 (Predicted) | |
| Canonical SMILES | CC(C)(C)NCC1=CC(=CC=C1)Cl | [PubChem] |
| InChI Key | CGDOIYYAZQBJSM-UHFFFAOYSA-N | [PubChem] |
Synthesis of this compound
The primary synthetic route to this compound is through the nucleophilic substitution reaction between 3-chlorobenzyl chloride and 2-methyl-2-propanamine (tert-butylamine).[1] This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
General Synthetic Protocol
A standard laboratory-scale synthesis can be described as follows:
-
Reaction Setup: To a solution of 3-chlorobenzyl chloride in a suitable organic solvent (e.g., dichloromethane, toluene), an excess of 2-methyl-2-propanamine is added.
-
Base Addition: A base, such as potassium carbonate or sodium hydroxide, is added to the reaction mixture.[1]
-
Reaction Conditions: The mixture is stirred at room temperature or with gentle heating to drive the reaction to completion.
-
Work-up and Purification: Upon completion, the reaction mixture is typically washed with water to remove inorganic salts. The organic layer is then dried and the solvent is removed under reduced pressure. The crude product can be purified by distillation or chromatography to yield pure this compound.
The following diagram illustrates the general workflow for the synthesis:
Caption: General workflow for the synthesis of this compound.
Biological Activity and Potential Applications
Currently, there is a lack of specific, in-depth published research detailing the biological activities of this compound itself. However, its primary role in the scientific literature is that of a key intermediate in the synthesis of more complex and potentially bioactive molecules.[1]
Postulated Mechanisms of Action
Based on its chemical structure, the biological activity of this compound is likely attributed to its ability to interact with specific molecular targets such as enzymes and receptors.[1] The key structural features that may contribute to these interactions include:
-
The 3-Chlorobenzyl Group: The chlorine atom can modulate the electronic properties of the aromatic ring and participate in halogen bonding, potentially enhancing the binding affinity of the molecule to its biological target.[1]
-
The Secondary Amine: The amine group can act as a hydrogen bond donor and acceptor, facilitating interactions with amino acid residues in protein binding pockets.
-
The Tert-Butyl Group: This bulky, lipophilic group can contribute to hydrophobic interactions and may influence the compound's selectivity for certain targets.
The potential mechanisms of action for this compound or its derivatives could involve enzyme inhibition or receptor binding.[1]
The following diagram illustrates the hypothetical interaction of this compound with a biological target:
Caption: Hypothetical binding interactions of this compound.
Role as a Synthetic Intermediate
This compound serves as a valuable building block for the synthesis of more elaborate molecules with potential therapeutic applications.[1] For instance, research into treatments for neurodegenerative diseases has explored compounds that incorporate similar N-benzyl-2-methylpropan-2-amine scaffolds.[1] Its utility is highlighted in patented manufacturing processes for various benzylpropanamine derivatives, underscoring its importance in developing structurally diverse chemical libraries for drug discovery.[1]
Future Directions and Research Opportunities
The lack of specific biological data for this compound presents a clear opportunity for further research. A systematic investigation of its biological activity is warranted and could include:
-
High-Throughput Screening: Evaluating the compound against a broad panel of enzymes and receptors to identify potential biological targets.
-
In Vitro Assays: Conducting specific assays to determine its inhibitory or binding constants for any identified targets.
-
Structural Biology: Co-crystallization studies with target proteins to elucidate the precise binding mode.
-
Derivative Synthesis: Using this compound as a scaffold to synthesize a library of derivatives for structure-activity relationship (SAR) studies.
Conclusion
This compound is a well-characterized chemical compound with established synthetic protocols. While its primary current application is as a synthetic intermediate, its structural features suggest a potential for biological activity that remains largely unexplored. This technical guide provides a foundation for researchers interested in this molecule, summarizing its known properties and highlighting the opportunities for future investigation into its pharmacological potential.
References
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PubChem. This compound. [Link]
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A Technical Guide to N-(3-Chlorobenzyl)-2-methyl-2-propanamine: Synthesis, Properties, and Applications in Drug Discovery
This guide provides an in-depth technical overview of N-(3-Chlorobenzyl)-2-methyl-2-propanamine, a versatile secondary amine that serves as a crucial building block in medicinal chemistry and organic synthesis. We will explore its chemical identity, synthesis protocols, physicochemical properties, and its emerging role in the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development who are looking to leverage this compound in their research endeavors.
Chemical Identity and Nomenclature
Correctly identifying a chemical compound is fundamental to scientific research. This compound is known by several names, which can sometimes lead to confusion.
The formal IUPAC name for this compound is N-[(3-chlorophenyl)methyl]-2-methylpropan-2-amine .[1] This systematic name precisely describes the molecular structure: a 2-methylpropan-2-amine (more commonly known as tert-butylamine) moiety where one of the amine hydrogens is substituted with a (3-chlorophenyl)methyl (or 3-chlorobenzyl) group.
Synonyms: Researchers may encounter this compound under various names in literature and chemical catalogs. Being aware of these synonyms is crucial for comprehensive literature searches. Common synonyms include:
-
N-(3-Chlorobenzyl)-tert-butylamine
-
tert-Butyl[(3-chlorophenyl)methyl]amine[1]
-
N-(3-Chlorophenylmethyl)tert-butylamine[1]
-
N-(tert-butyl)-N-(3-chlorobenzyl)amine[1]
Registry Numbers: For unambiguous identification, the following registry numbers are key:
Physicochemical Properties
Understanding the physicochemical properties of a compound is essential for its handling, reaction setup, and for predicting its behavior in biological systems.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆ClN | PubChem[1] |
| Molecular Weight | 197.70 g/mol | PubChem[1] |
| Exact Mass | 197.0971272 Da | PubChem[1] |
| XLogP3 | 3.2 | PubChem (Computed)[1] |
| Hydrogen Bond Donor Count | 1 | PubChem (Computed)[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem (Computed)[1] |
| Rotatable Bond Count | 3 | PubChem (Computed)[1] |
Synthesis Methodologies
The synthesis of this compound can be approached through several established synthetic routes. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities. Two primary and reliable methods are reductive amination and nucleophilic substitution.
Reductive Amination of 3-Chlorobenzaldehyde
This is arguably the most common and efficient method for preparing this type of secondary amine. The reaction proceeds in two conceptual steps: the formation of an imine intermediate from the aldehyde and amine, followed by its reduction to the target amine. These steps can be performed sequentially or, more conveniently, in a single pot.
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 3-chlorobenzaldehyde (1.0 eq) and a suitable solvent such as methanol or dichloromethane (DCM).
-
Amine Addition: Add tert-butylamine (1.1 to 1.5 eq) to the solution. The slight excess of the amine helps to drive the imine formation to completion.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours. The progress of imine formation can be monitored by techniques like TLC or GC-MS. For less reactive partners, the addition of a dehydrating agent like anhydrous magnesium sulfate or molecular sieves can be beneficial.
-
Reduction: Cool the reaction mixture in an ice bath. Add a reducing agent portion-wise. Sodium borohydride (NaBH₄) is a common choice, but for reactions where the aldehyde might be prematurely reduced, a milder and more selective reagent like sodium triacetoxyborohydride (NaBH(OAc)₃) is preferred.[3]
-
Workup: After the reduction is complete (as monitored by TLC or LC-MS), quench the reaction by the slow addition of water. If DCM was used as the solvent, separate the organic layer. If methanol was used, remove it under reduced pressure and then extract the aqueous residue with a solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the pure this compound.
Causality and Insights: The use of a protic solvent like methanol can facilitate both imine formation and the subsequent reduction. The choice of reducing agent is critical; NaBH(OAc)₃ is particularly effective for one-pot reductive aminations as it is stable in the presence of the amine and aldehyde but selectively reduces the protonated imine.
Nucleophilic Substitution (N-Alkylation)
This method involves the direct alkylation of tert-butylamine with a suitable 3-chlorobenzyl halide, typically the bromide or chloride. This is a classic Sₙ2 reaction.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve tert-butylamine (at least 2.0 eq) in a polar aprotic solvent like acetonitrile or DMF. The use of a significant excess of the amine serves a dual purpose: it acts as the nucleophile and also as a base to neutralize the hydrogen halide formed during the reaction.
-
Alternative Base: Alternatively, use a slight excess of tert-butylamine (1.1-1.2 eq) and an additional non-nucleophilic base like triethylamine (TEA) or potassium carbonate (K₂CO₃) (1.5 eq). This approach is often more atom-economical.
-
Alkylating Agent Addition: Slowly add 3-chlorobenzyl chloride or 3-chlorobenzyl bromide (1.0 eq) to the stirred amine solution. The reaction may be exothermic, so controlled addition and cooling might be necessary.
-
Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) to drive the reaction to completion. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the starting halide is consumed, cool the mixture to room temperature. Filter off any precipitated salts. Dilute the filtrate with water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography or distillation under reduced pressure.
Causality and Insights: A primary challenge in N-alkylation of primary amines is over-alkylation to form the tertiary amine. However, the steric bulk of the tert-butyl group on the nitrogen significantly disfavors the second alkylation, making this method quite effective for synthesizing the desired secondary amine. The choice of a polar aprotic solvent helps to dissolve the amine and stabilize the transition state of the Sₙ2 reaction.
Applications in Research and Drug Development
This compound is not typically an end-product but rather a valuable intermediate. Its structure, combining a substituted aromatic ring and a sterically hindered secondary amine, makes it a prime candidate for library synthesis in drug discovery programs.[2]
Scaffold for Kinase Inhibitors
Many kinase inhibitors feature a substituted aromatic or heteroaromatic core linked to a side chain that occupies a specific pocket in the enzyme's active site. The 3-chlorobenzyl portion of the molecule can serve as a key pharmacophore that can be further functionalized, while the secondary amine provides a convenient attachment point for building out other parts of the inhibitor. For example, in the development of Janus kinase (JAK) inhibitors, modification of linker regions between core structures is a key strategy for achieving selectivity and potency.[4] The N-H bond of this compound is reactive and can be used to form amide, sulfonamide, or urea linkages, which are common in kinase inhibitor designs.
Development of Antimicrobial Agents
There is growing interest in tertiary alkylamines and related structures as potential antimicrobial agents.[5] The proposed mechanism for some of these compounds involves the disruption of the bacterial cell membrane. The lipophilic benzyl group can facilitate insertion into the lipid bilayer, while the cationic nature of the protonated amine can interact with the negatively charged components of bacterial membranes, leading to a loss of membrane integrity and cell death.[5] While specific studies on this compound are not widely published, its structural motifs are present in compounds with known antimicrobial and antifungal activities.[6][7] The presence of a chlorine atom on the phenyl ring can enhance the lipophilicity and potentially the antimicrobial potency of the molecule.[8]
Probes for Structure-Activity Relationship (SAR) Studies
In drug discovery, systematically modifying a lead compound and assessing the impact on biological activity is fundamental to optimizing its properties. This compound and its isomers (ortho- and para-chloro) are excellent tools for SAR studies. Researchers can synthesize a series of analogs by varying the substitution pattern on the benzyl ring to probe the electronic and steric requirements of a biological target.[9] This allows for the mapping of the target's binding pocket and the rational design of more potent and selective molecules.
Conclusion
This compound, or N-[(3-chlorophenyl)methyl]-2-methylpropan-2-amine, is a synthetically accessible and highly versatile chemical intermediate. Its straightforward synthesis via reductive amination or N-alkylation, combined with its valuable structural features, makes it a significant tool for medicinal chemists. Its potential applications as a scaffold for kinase inhibitors, a precursor for novel antimicrobial agents, and a probe for SAR studies underscore its importance in the ongoing quest for new and effective therapeutics. This guide has provided the foundational knowledge for researchers to confidently synthesize and utilize this compound in their drug discovery and development programs.
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An In-Depth Technical Guide to tert-butyl[(3-chlorophenyl)methyl]amine: Synthesis, Characterization, and Historical Context
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tert-butyl[(3-chlorophenyl)methyl]amine, a secondary amine of interest in medicinal chemistry and organic synthesis. While a detailed historical record of its specific discovery is not prominent in publicly available literature, this document constructs a probable timeline and scientific context based on the evolution of synthetic methodologies and the development of related chemical entities. The guide focuses on the most logical and established synthetic route—reductive amination—providing a detailed experimental protocol and exploring the underlying chemical principles. Furthermore, it delves into the characterization of the compound and discusses its potential applications by drawing parallels with structurally similar molecules, particularly within the landscape of monoamine reuptake inhibitors.
Introduction and Historical Context
The history of tert-butyl[(3-chlorophenyl)methyl]amine is intrinsically linked to the broader development of synthetic organic chemistry and the relentless search for novel bioactive molecules. While a singular "discovery" of this specific compound is not well-documented, its structural motifs—a substituted benzylamine core with a bulky tert-butyl group—are prevalent in compounds investigated for their pharmacological properties.
The scientific journey that enables the synthesis and conceives the potential utility of molecules like tert-butyl[(3-chlorophenyl)methyl]amine can be traced back to the mid-20th century. The serendipitous discovery of the first monoamine oxidase inhibitors (MAOIs) and tricyclic antidepressants in the 1950s ignited the field of psychopharmacology.[1][2] This era established the "monoamine hypothesis," which posited that depression and other mood disorders could be linked to deficiencies in neurotransmitters like serotonin, norepinephrine, and dopamine.[2] This hypothesis spurred decades of research into compounds that could modulate the levels of these monoamines in the synaptic cleft, primarily through the inhibition of their reuptake.[3]
The development of selective serotonin reuptake inhibitors (SSRIs) in the late 1980s, such as fluoxetine, marked a significant milestone, offering improved side-effect profiles.[1] This demonstrated the power of fine-tuning molecular structures to achieve specific biological activities. It is within this context of creating libraries of novel amines for screening as potential monoamine reuptake inhibitors or as building blocks for more complex drug candidates that tert-butyl[(3-chlorophenyl)methyl]amine likely emerged as a synthetic target.
The key synthetic transformation that makes the preparation of this compound straightforward is reductive amination , a robust and widely used method for forming C-N bonds. This reaction, which involves the reaction of a carbonyl compound with an amine in the presence of a reducing agent, has been a cornerstone of organic synthesis for many years, with continuous improvements in catalysts and reaction conditions.
Synthesis of tert-butyl[(3-chlorophenyl)methyl]amine
The most direct and efficient method for the synthesis of tert-butyl[(3-chlorophenyl)methyl]amine is the reductive amination of 3-chlorobenzaldehyde with tert-butylamine. This one-pot reaction proceeds through the formation of an intermediate imine, which is then reduced in situ to the desired secondary amine.
Reaction Mechanism
The reaction can be mechanistically understood in two key stages:
-
Imine Formation: The nitrogen of the primary amine, tert-butylamine, acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-chlorobenzaldehyde. This is followed by dehydration to form a Schiff base, or imine. This step is typically acid-catalyzed to facilitate the removal of the water molecule.
-
Reduction: The resulting imine is then reduced to the secondary amine. A variety of reducing agents can be employed, with sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) being common choices due to their selectivity and mild reaction conditions.
Sources
Unlocking the Research Potential of N-(3-Chlorobenzyl)-2-methyl-2-propanamine: A Technical Guide for Drug Discovery and Development
Abstract
N-(3-Chlorobenzyl)-2-methyl-2-propanamine, a secondary amine featuring a chlorobenzyl group and a tert-butyl moiety, presents a compelling scaffold for chemical and pharmaceutical research. While its direct biological applications are not extensively documented, its structural characteristics suggest a rich potential for exploration in various therapeutic areas. This in-depth technical guide provides a comprehensive overview of this compound, from its synthesis and characterization to a series of proposed research applications. By examining the activities of structurally analogous compounds, we delineate promising avenues for investigation, including its potential as a neuroprotective agent, an antimicrobial, and an anticancer therapeutic. This whitepaper is intended to serve as a practical resource for researchers, scientists, and drug development professionals, offering detailed, field-proven experimental protocols to unlock the full research potential of this compound.
Introduction: The Scientific Landscape of this compound
This compound (C₁₁H₁₆ClN) is a synthetic organic compound that has primarily been utilized as a versatile intermediate in the synthesis of more complex molecules.[1] Its structure, characterized by a substituted aromatic ring and a sterically hindered amine, provides a unique combination of lipophilicity and potential for specific molecular interactions. The presence of the chlorine atom on the benzyl ring can significantly influence its electronic properties and binding affinities for biological targets.[1] Although direct and extensive biological profiling of this specific molecule is limited in publicly available literature, the broader family of N-benzyl-tert-butylamine derivatives has been a subject of interest in medicinal chemistry.[2] This guide aims to bridge the existing knowledge gap by proposing a structured research framework based on rational, evidence-informed hypotheses derived from the bioactivities of structurally related compounds.
Table 1: Physicochemical Properties of this compound [3]
| Property | Value |
| IUPAC Name | N-[(3-chlorophenyl)methyl]-2-methylpropan-2-amine |
| Molecular Formula | C₁₁H₁₆ClN |
| Molecular Weight | 197.70 g/mol |
| CAS Number | 893577-81-6 |
| SMILES | CC(C)(C)NCC1=CC(=CC=C1)Cl |
Synthesis and Characterization: Establishing a Foundation for Research
The foundation of any research involving a novel or under-explored compound is a reliable and reproducible method for its synthesis and purification, followed by rigorous characterization to confirm its identity and purity.
Synthesis by Nucleophilic Substitution
A common and efficient method for the synthesis of this compound is the nucleophilic substitution reaction between 3-chlorobenzyl chloride and 2-methyl-2-propanamine (tert-butylamine).[4]
Experimental Protocol: Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-chlorobenzyl chloride (1 equivalent) in a suitable organic solvent such as dichloromethane or toluene.[1]
-
Addition of Amine: Add 2-methyl-2-propanamine (1.1 equivalents) to the solution.
-
Base Addition: Add a base, such as potassium carbonate or sodium hydroxide (2 equivalents), to neutralize the hydrochloric acid formed during the reaction.[1]
-
Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., 40-50°C) for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, filter the reaction mixture to remove the inorganic salts. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.[5]
Characterization
Accurate characterization is crucial to confirm the structure and purity of the synthesized compound.
Table 2: Spectroscopic Characterization Methods
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the range of δ 7.2-7.4 ppm, a singlet for the benzylic CH₂ protons, and a singlet for the tert-butyl protons.[1] |
| ¹³C NMR | Characteristic peaks for the aromatic carbons, the benzylic carbon, the quaternary carbon of the tert-butyl group, and the methyl carbons.[1] |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the molecular weight of the compound (m/z 197.70), with a characteristic isotopic pattern for the chlorine atom.[3] |
| Infrared (IR) Spectroscopy | C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and N-H bending for the secondary amine. |
Proposed Research Applications and Methodologies
Based on the structural features of this compound and the known biological activities of similar compounds, several promising research avenues can be proposed.
Neuroprotective Potential: Monoamine Oxidase and Acetylcholinesterase Inhibition
The N-benzylamine scaffold is a known pharmacophore in inhibitors of monoamine oxidases (MAOs), enzymes crucial in the metabolism of neurotransmitters.[6] Inhibition of MAO-B is a therapeutic strategy for Parkinson's disease. Additionally, acetylcholinesterase (AChE) inhibitors are used to treat Alzheimer's disease.[7] The structural similarity of our target compound to known inhibitors warrants investigation into its potential as a neuroprotective agent.
Experimental Protocol: In Vitro Monoamine Oxidase (MAO) Inhibition Assay [8]
-
Reagent Preparation: Prepare solutions of MAO-A and MAO-B enzymes, a suitable substrate (e.g., p-tyramine), and a detection reagent (e.g., Amplex Red in the presence of horseradish peroxidase).
-
Assay Plate Setup: In a 96-well plate, add the enzyme solution to each well.
-
Inhibitor Addition: Add varying concentrations of this compound to the wells. Include a positive control (a known MAO inhibitor like clorgyline for MAO-A or pargyline for MAO-B) and a negative control (vehicle).
-
Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the substrate and detection reagent to all wells to start the reaction.
-
Signal Detection: Measure the fluorescence or absorbance at the appropriate wavelength over time using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.
Experimental Protocol: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method) [7][9]
-
Reagent Preparation: Prepare solutions of AChE, acetylthiocholine iodide (ATCI) as the substrate, and 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
-
Assay Plate Setup: In a 96-well plate, add the AChE solution and DTNB to each well.
-
Inhibitor Addition: Add varying concentrations of this compound. Include a positive control (e.g., donepezil) and a negative control.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 10 minutes).
-
Reaction Initiation: Add the ATCI substrate to all wells.
-
Signal Detection: Measure the absorbance at 412 nm at regular intervals.
-
Data Analysis: Determine the rate of reaction for each concentration and calculate the percentage of inhibition to derive the IC₅₀ value.
Antimicrobial Potential: Antifungal and Antiviral Activity
The presence of a chlorinated benzyl group in organic molecules has been associated with antimicrobial properties. This suggests that this compound could be a candidate for development as an antifungal or antiviral agent.
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution) [10]
-
Inoculum Preparation: Prepare a standardized inoculum of the fungal strain (e.g., Candida albicans, Aspergillus fumigatus) according to CLSI guidelines.
-
Assay Plate Preparation: In a 96-well plate, prepare serial dilutions of this compound in a suitable broth medium.
-
Inoculation: Add the fungal inoculum to each well. Include a positive control (a known antifungal drug like fluconazole) and a negative control (no drug).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth.
Experimental Protocol: In Vitro Antiviral Assay (Plaque Reduction Assay) [11][12]
-
Cell Culture: Seed a suitable host cell line (e.g., Vero cells for Herpes Simplex Virus) in 6-well plates and grow to confluence.
-
Virus Dilution: Prepare serial dilutions of the virus stock.
-
Compound Treatment: Incubate the virus dilutions with varying concentrations of this compound for a set period.
-
Infection: Remove the cell culture medium and infect the cell monolayers with the virus-compound mixtures.
-
Overlay: After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing carboxymethyl cellulose or agar) to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates for several days to allow for plaque formation.
-
Plaque Visualization: Stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction at each compound concentration to determine the EC₅₀ value.
Anticancer Potential: Cytotoxicity Screening
Many small organic molecules with aromatic and amine functionalities exhibit cytotoxic effects against cancer cell lines. A preliminary investigation into the anticancer potential of this compound is a logical step in a comprehensive biological evaluation.
Experimental Protocol: Cytotoxicity Assay (MTT Assay) [13][14]
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a positive control (e.g., doxorubicin) and a negative control (vehicle).
-
Incubation: Incubate the cells for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value.
Data Interpretation and Future Directions
The experimental protocols outlined above will generate quantitative data (IC₅₀, EC₅₀, MIC values) that will provide a preliminary assessment of the biological activity of this compound.
Table 3: Interpreting Experimental Outcomes
| Assay | Key Metric | Interpretation | Next Steps |
| MAO/AChE Inhibition | IC₅₀ | A low IC₅₀ value indicates potent inhibition. | Lead optimization, in vivo studies in neurodegenerative disease models. |
| Antifungal Susceptibility | MIC | A low MIC value suggests strong antifungal activity. | Testing against a broader panel of fungal strains, mechanism of action studies. |
| Antiviral Assay | EC₅₀ | A low EC₅₀ value indicates effective viral inhibition. | In vivo efficacy studies in animal models of viral infection. |
| Cytotoxicity Assay | IC₅₀ | A low IC₅₀ value suggests potent cytotoxicity. | Selectivity studies against non-cancerous cell lines, mechanism of apoptosis studies. |
Should initial screenings yield promising results in any of these areas, further research should focus on lead optimization through the synthesis of analogues to establish structure-activity relationships (SAR). Advanced studies could include mechanism of action elucidation, in vivo efficacy and toxicity assessments, and pharmacokinetic profiling.
Conclusion
This compound represents a molecule of significant, yet largely untapped, research potential. By leveraging its unique structural features and drawing parallels with known bioactive compounds, this guide provides a strategic and practical framework for its systematic investigation. The detailed methodologies presented herein are designed to empower researchers to explore its potential as a neuroprotective, antimicrobial, or anticancer agent, thereby contributing to the broader landscape of drug discovery and development.
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Bio-Techne. Monoamine Oxidase Assay Kit. [Link]
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N-(3-Chlorobenzyl)-2-methyl-2-propanamine molecular weight and formula
An In-Depth Technical Guide to N-(3-Chlorobenzyl)-2-methyl-2-propanamine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a secondary amine of significant interest within the realms of synthetic organic chemistry and medicinal research. Its unique structural architecture, featuring a sterically hindered tert-butyl group and a metabolically relevant chlorobenzyl moiety, establishes it as a versatile building block for the synthesis of complex molecular entities and novel pharmaceutical candidates.[1] This guide provides a comprehensive overview of its chemical and physical properties, established synthetic methodologies, and its applications, offering a technical resource for professionals engaged in drug discovery and chemical synthesis.
Compound Identification and Physicochemical Properties
Accurate identification and understanding of a compound's physicochemical properties are foundational to its application in research and development. This compound is unambiguously identified by its CAS number 893577-81-6.[1][2] The structural features—a tertiary butyl group attached to the amine and a chlorine atom at the meta position of the benzyl ring—govern its solubility, reactivity, and metabolic stability.
A summary of its key identifiers and computed physicochemical properties is presented below.
| Identifier | Value | Source |
| Molecular Formula | C₁₁H₁₆ClN | PubChem[2] |
| Molecular Weight | 197.70 g/mol | PubChem[1][2] |
| IUPAC Name | N-[(3-chlorophenyl)methyl]-2-methylpropan-2-amine | PubChem[2] |
| CAS Number | 893577-81-6 | Benchchem, PubChem[1][2] |
| Canonical SMILES | CC(C)(C)NCC1=CC(=CC=C1)Cl | PubChem[2] |
| InChI Key | CGDOIYYAZQBJSM-UHFFFAOYSA-N | PubChem[1][2] |
| Boiling Point (Predicted) | 252.6°C at 760 mmHg | Benchchem[1] |
| Density (Predicted) | 1.0 g/cm³ | Benchchem[1] |
Synthesis and Mechanistic Insights
The prevailing synthetic route to this compound is a classical nucleophilic substitution reaction. This method is efficient and scalable, making it suitable for both laboratory-scale synthesis and potential industrial production.[3]
Synthetic Workflow
The synthesis involves the reaction of 3-chlorobenzyl chloride with 2-methyl-2-propanamine (tert-butylamine). The reaction is conducted in the presence of a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[3]
Caption: General workflow for the synthesis of this compound.
Mechanistic Rationale
The reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. The nitrogen atom of tert-butylamine, acting as the nucleophile, attacks the electrophilic benzylic carbon of 3-chlorobenzyl chloride. The lone pair of electrons on the nitrogen initiates the bond formation, while simultaneously, the chloride ion departs as the leaving group. The steric hindrance from the tert-butyl group on the amine does not significantly impede the attack on the primary benzylic halide. The choice of a non-protic or polar aprotic solvent facilitates this mechanism. The inorganic base is crucial; it deprotonates the resulting ammonium salt intermediate, regenerating the neutral amine product and preventing the reaction from stalling.
Experimental Protocol: Synthesis
This protocol describes a standard laboratory procedure for the synthesis of the title compound.
Materials:
-
3-chlorobenzyl chloride
-
2-methyl-2-propanamine (tert-butylamine)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 3-chlorobenzyl chloride (1.0 eq) and anhydrous dichloromethane (10 mL/mmol of halide).
-
Addition of Amine: Add 2-methyl-2-propanamine (1.2 eq) to the solution. The slight excess ensures the complete consumption of the benzyl chloride.
-
Addition of Base: Add anhydrous potassium carbonate (2.0 eq) to the mixture. This will serve as the base to neutralize the HCl formed.
-
Reaction: Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, filter the reaction mixture to remove the potassium salts. Transfer the filtrate to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x). This removes any remaining acidic impurities and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel if necessary to yield the pure this compound.
Applications in Research and Development
The primary value of this compound lies in its role as a chemical intermediate.[1] Its structure is a scaffold that can be elaborated into more complex molecules with potential biological activity.
-
Medicinal Chemistry: The N-benzyl-tert-butylamine framework is a common motif in pharmacologically active compounds. The chlorine substituent provides a site for metabolic oxidation or can be used to modulate the electronic properties and binding affinity of a final drug candidate.[1] It serves as a precursor for synthesizing compounds targeting enzymes or receptors in various biochemical pathways.[1]
-
Catalytic Deaminative Coupling: This compound is a useful intermediate for constructing more complex secondary amines through advanced synthetic methods like catalytic deaminative coupling reactions.[1]
Caption: Logical flow from the core compound to potential research applications.
Comparative Analysis with Isomers
The position of the chlorine atom on the benzyl ring significantly influences the compound's properties and reactivity compared to its ortho- and para-isomers.
| Compound | Key Difference | Potential Implications |
| N-(2-Chlorobenzyl)-2-methyl-2-propanamine | Chlorine at the ortho position | Increased steric hindrance near the reaction center may reduce reactivity in certain synthetic transformations. Intramolecular hydrogen bonding possibilities could alter physical properties like boiling point.[1] |
| This compound | Chlorine at the meta position | The electronic effect is primarily inductive, influencing the basicity of the amine. This position offers a balance between electronic modulation and steric accessibility. |
| N-(4-Chlorobenzyl)-2-methyl-2-propanamine | Chlorine at the para position | The chlorine atom can exert both inductive and resonance effects, which can distinctly alter the electron density of the aromatic ring and the reactivity of the benzylic position compared to the meta-isomer.[1] |
Safety and Handling
As a chemical intermediate, this compound should be handled with appropriate laboratory precautions.
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated fume hood to avoid inhalation of any potential vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Note: This compound is intended for research use only and is not for human or veterinary use.[1]
Conclusion
This compound is a strategically important synthetic intermediate. Its well-defined structure, accessible synthesis, and the versatile chemical handles it possesses make it a valuable tool for medicinal chemists and researchers in drug development. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for leveraging its full potential in the creation of novel and complex molecules.
References
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An In-depth Technical Guide on the Solubility and Stability of N-(3-Chlorobenzyl)-2-methyl-2-propanamine
Prepared for Researchers, Scientists, and Drug Development Professionals
Abstract
N-(3-Chlorobenzyl)-2-methyl-2-propanamine is a secondary amine with potential applications as an intermediate in organic synthesis. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective handling, formulation, and the development of any potential pharmaceutical applications. This guide provides a comprehensive technical overview of the predicted and experimentally determined characteristics of this compound. It outlines detailed protocols for assessing its solubility in various solvent systems and for conducting forced degradation studies in accordance with international regulatory standards. Furthermore, a framework for the development and validation of a stability-indicating analytical method is presented, equipping researchers with the necessary tools to rigorously evaluate this compound.
Introduction and Molecular Profile
This compound, a substituted benzylamine, possesses a unique combination of structural features: a chlorinated aromatic ring, a secondary amine linkage, and a sterically hindering tert-butyl group. These elements collectively influence its solubility, chemical reactivity, and degradation pathways. A comprehensive characterization of these properties is a critical first step in the preclinical and formulation development phases of any new chemical entity.
Forced degradation studies are an indispensable tool in pharmaceutical development, providing insights into the intrinsic stability of a drug substance.[1] These studies help to identify potential degradation products, elucidate degradation pathways, and are essential for the development of stability-indicating analytical methods.[2][3] The International Council for Harmonisation (ICH) provides clear guidelines for conducting such studies to ensure a thorough evaluation of a molecule's stability profile.[4][5]
This whitepaper will first present the known and predicted physicochemical properties of this compound. Subsequently, it will detail a systematic approach to experimentally determine its solubility and stability, including robust analytical methodologies for quantification and characterization of the parent compound and its degradants.
Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | N-[(3-chlorophenyl)methyl]-2-methylpropan-2-amine | PubChem |
| Molecular Formula | C₁₁H₁₆ClN | PubChem |
| Molecular Weight | 197.70 g/mol | PubChem |
| Boiling Point | 252.6 °C at 760 mmHg | Benchchem |
| Density | 1.0±0.1 g/cm³ | Benchchem |
Solubility Assessment
The solubility of a compound is a critical determinant of its absorption, distribution, and formulation possibilities. Based on its structure, this compound is anticipated to be a weakly basic compound with limited aqueous solubility and good solubility in organic solvents.
Predicted Solubility Profile
-
Aqueous Solubility: The presence of the hydrophobic chlorobenzyl and tert-butyl groups suggests low intrinsic solubility in water. As a weak base, its aqueous solubility is expected to be pH-dependent, increasing in acidic conditions due to the formation of the more soluble protonated amine salt.
-
Organic Solvent Solubility: High solubility is predicted in a range of organic solvents, from non-polar (e.g., toluene, hexane) to polar aprotic (e.g., dichloromethane, ethyl acetate) and polar protic (e.g., ethanol, methanol).
Experimental Protocol for Solubility Determination
A robust experimental determination of solubility is essential. The following protocol outlines a standard procedure for quantifying the solubility of this compound in various solvents.
Objective: To determine the equilibrium solubility of this compound in a panel of aqueous and organic solvents.
Materials:
-
This compound
-
Solvents: Purified Water, 0.1 M HCl, 0.1 M NaOH, Phosphate Buffered Saline (PBS) pH 7.4, Ethanol, Methanol, Acetonitrile, Dichloromethane, Toluene.
-
Thermostatic shaker
-
Centrifuge
-
Validated HPLC method for quantification
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a known volume of each solvent in a sealed vial.
-
Equilibration: Place the vials in a thermostatic shaker set at a controlled temperature (e.g., 25 °C and 37 °C) and agitate until equilibrium is reached (typically 24-48 hours).
-
Phase Separation: Centrifuge the samples to pellet the undissolved solid.
-
Sample Analysis: Carefully withdraw an aliquot of the supernatant, dilute appropriately, and analyze the concentration of the dissolved compound using a validated HPLC method.
-
Data Reporting: Express solubility in mg/mL or µg/mL.
Stability Profile and Forced Degradation Studies
Forced degradation studies are conducted to understand the intrinsic stability of the molecule by subjecting it to stress conditions that are more severe than accelerated stability testing.[5] These studies are crucial for identifying potential degradation products and pathways.[1] The ICH guideline Q1A(R2) outlines the recommended stress conditions.[1][5]
Overview of Forced Degradation Workflow
Caption: Forced degradation experimental workflow.
Experimental Protocols for Forced Degradation
The goal is to achieve 5-20% degradation of the drug substance.[5]
A. Hydrolytic Degradation
-
Protocol:
-
Prepare solutions of this compound (e.g., 1 mg/mL) in 0.1 M HCl (acidic), 0.1 M NaOH (basic), and purified water (neutral).
-
Incubate the solutions at an elevated temperature (e.g., 60°C) and monitor at various time points (e.g., 2, 6, 12, 24 hours).
-
At each time point, withdraw a sample, neutralize it if necessary, and analyze by HPLC.
-
-
Plausible Degradation Pathway: The C-N bond is susceptible to hydrolysis, particularly under acidic conditions, which could lead to the formation of 3-chlorobenzyl alcohol and 2-methyl-2-propanamine.[1]
B. Oxidative Degradation
-
Protocol:
-
Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent.
-
Add a solution of hydrogen peroxide (e.g., 3% H₂O₂) and keep the mixture at room temperature.
-
Monitor at various time points and analyze by HPLC.
-
-
Plausible Degradation Pathway: Secondary amines are susceptible to oxidation, which can lead to the formation of the corresponding hydroxylamine or nitrone. The benzylic position is also a potential site of oxidation.
C. Photolytic Degradation
-
Protocol:
-
Plausible Degradation Pathway: Chlorinated aromatic compounds can undergo photolytic degradation, which may involve cleavage of the carbon-chlorine bond or other photochemical reactions.[7]
D. Thermal Degradation
-
Protocol:
-
Expose the solid compound to elevated temperatures (e.g., 60°C, 80°C) in a controlled environment.
-
Monitor for any degradation by HPLC at specified time points.
-
Predicted Degradation Pathway
Caption: Plausible degradation pathways.
Development of a Stability-Indicating Analytical Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient's concentration without interference from its degradation products, process impurities, or excipients.
Proposed HPLC Method
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). A gradient is often necessary to separate the parent compound from its more polar or less polar degradants.
-
Detection: UV detection at a wavelength where the parent compound and its chromophoric degradants have significant absorbance (e.g., 220 nm).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
Method Validation
The developed HPLC method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[8][9]
Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is demonstrated by the separation of the parent peak from all degradation product peaks.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish linearity.[9]
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[9]
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by recovery studies of spiked samples.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Identification of Degradation Products by LC-MS/MS
For the identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the technique of choice.[7][10][11]
-
Methodology:
-
The HPLC method is transferred to an LC-MS/MS system.
-
Mass spectra of the parent compound and each degradation product are obtained.
-
Tandem mass spectrometry (MS/MS) is used to fragment the molecular ions of the degradation products.
-
The fragmentation patterns are analyzed to elucidate the structures of the degradants.
-
Conclusion
This technical guide provides a comprehensive framework for the evaluation of the solubility and stability of this compound. While specific experimental data for this compound is not extensively available in the public domain, the protocols and methodologies outlined herein, based on established scientific principles and regulatory guidelines, provide a clear path for its thorough characterization. A systematic investigation of its solubility will inform formulation strategies, while a rigorous forced degradation study will reveal its intrinsic stability and potential degradation pathways. The development and validation of a stability-indicating analytical method are critical for ensuring the quality and safety of this compound in any future applications. The successful execution of these studies will provide the foundational knowledge required for the progression of this compound in research and development.
References
-
ICH. (1996). Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. [Link]
-
ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. (n.d.). National Center for Biotechnology Information. [Link]
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
-
Oxidation of Secondary and Primary Amines. (n.d.). SlideShare. [Link]
-
ICH. (1996). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. [Link]
-
European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Resolve Mass. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
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PubChem. (n.d.). This compound. [Link]
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European Medicines Agency. (2006). Q 1 A (R2) Stability Testing of new Drug Substances and Products. [Link]
-
Drug Development & Delivery. (2016). Application of LCMS in small-molecule drug development. [Link]
-
Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. [Link]
-
European Pharmaceutical Review. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. [Link]
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Singh, S., & Kumar, V. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(5), 291-303. [Link]
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- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 11. drugtargetreview.com [drugtargetreview.com]
A Researcher's Guide to Procuring N-(3-Chlorobenzyl)-2-methyl-2-propanamine
This guide provides drug development professionals, researchers, and scientists with an in-depth technical overview of sourcing N-(3-Chlorobenzyl)-2-methyl-2-propanamine (CAS No. 893577-81-6) for research applications. The focus is on ensuring the procurement of a high-quality, well-characterized reagent, which is fundamental to the integrity and reproducibility of experimental outcomes.
Introduction: The Scientific Context of this compound
This compound is a secondary amine of significant interest within medicinal chemistry and advanced organic synthesis. Its molecular architecture, featuring a 3-chlorobenzyl group and a tert-butyl moiety, makes it a versatile building block for the synthesis of more complex molecular entities.
Primarily, this compound serves as a key intermediate. Its value lies in its ability to be elaborated into novel compounds, particularly through reactions like catalytic deaminative coupling to form other secondary amines.[1] In the broader context of drug discovery, scaffolds similar to N-benzyl-2-methylpropan-2-amine have been explored in research targeting neurodegenerative diseases, highlighting the potential of its derivatives as therapeutic candidates.[1] Therefore, securing a reliable source for this precursor is a critical first step for research programs investigating new chemical entities in this space.
Key Chemical Identifiers:
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | N-[(3-chlorophenyl)methyl]-2-methylpropan-2-amine | PubChem[2] |
| CAS Number | 893577-81-6 | PubChem[2] |
| Molecular Formula | C₁₁H₁₆ClN | PubChem[2] |
| Molecular Weight | 197.70 g/mol | PubChem[2] |
| InChIKey | CGDOIYYAZQBJSM-UHFFFAOYSA-N | PubChem[2] |
| Canonical SMILES | CC(C)(C)NCC1=CC(=CC=C1)Cl | PubChem[2] |
Sourcing and Supplier Vetting
The acquisition of specialized chemical reagents is a multi-step process that extends beyond a simple purchase. It involves careful vetting of suppliers to ensure the quality and consistency of the material, which is paramount for research applications.
Identifying Potential Suppliers
For a specialized intermediate like this compound, sourcing often involves looking beyond the large, general-purpose chemical catalogs and focusing on suppliers that specialize in building blocks for medicinal chemistry and drug discovery.
Based on current availability, the following suppliers have been identified as potential sources for this compound or its closely related salt form. It is crucial to note that catalog listings can change, and direct inquiry is always the definitive step.
| Supplier | Compound Form | CAS Number | Notes |
| Benchchem | This compound (Free Base) | 893577-81-6 | Lists the compound specifically for research use.[1] |
| ChemBridge / Hit2Lead | This compound hydrochloride | 1050076-08-8 | Offers the hydrochloride salt, which may be preferable for its increased stability and solubility in certain solvents. |
The Procurement Workflow: A Self-Validating System
A robust procurement process is a self-validating system. Each step is designed to verify the integrity of the next, ensuring that the material arriving in the laboratory is exactly what is required for the intended experiments. The following workflow illustrates this principle.
Caption: A logical workflow for the procurement and validation of research chemicals.
Quality Assessment and Verification
The causality behind stringent quality assessment is simple: the purity and identity of a starting material directly impact the yield, purity, and validity of all subsequent products and experimental data.
The Certificate of Analysis (CoA)
The CoA is the supplier's attestation of the material's quality. Do not proceed with a purchase without reviewing this document. A comprehensive CoA for a compound like this compound should include:
-
Identity Verification: Confirmation of the structure, typically via ¹H NMR (Proton Nuclear Magnetic Resonance) and/or Mass Spectrometry (MS). The data should be consistent with the expected structure. For instance, the PubChem database indicates the availability of GC-MS data, which can serve as a reference.
-
Purity Assessment: This is most commonly determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). For a research-grade intermediate, a purity of >95% is typically acceptable, though this depends on the sensitivity of the intended application.
In-House Analytical Validation
Upon receipt, it is best practice to perform in-house analytical testing on a small sample of the material. This is the "trust but verify" principle in action.
Step-by-Step Protocol for In-House QC:
-
Sample Preparation: Carefully prepare a dilute solution of the compound in a suitable deuterated solvent (for NMR) such as CDCl₃ or DMSO-d₆, and a volatile solvent (for LC-MS) like methanol or acetonitrile.
-
¹H NMR Spectroscopy: Acquire a proton NMR spectrum. The chemical shifts, integration values, and splitting patterns should match the expected structure of this compound. Key expected signals would include the tert-butyl singlet, the benzylic methylene singlet, and the aromatic protons.
-
LC-MS Analysis: Perform a Liquid Chromatography-Mass Spectrometry analysis to confirm the molecular weight. The mass spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺ at approximately 198.11 m/z. This also serves as a secondary check on purity.
-
Data Comparison: Critically compare the in-house analytical data with the data provided on the supplier's CoA. Any significant discrepancies should be immediately reported to the supplier.
Safe Handling and Storage
While a specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing, safe handling procedures can be inferred from the known hazards of similar chemical classes (e.g., chlorinated aromatic compounds and secondary amines). It is mandatory to obtain and review the supplier-specific SDS before any handling of this compound.
General Handling Precautions
-
Engineering Controls: Handle this compound in a certified chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear nitrile or other chemically resistant gloves.
-
Body Protection: A standard laboratory coat is required.
-
-
Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[3]
Storage
-
Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Incompatibilities: Keep away from strong oxidizing agents and strong acids.
Conclusion
The successful procurement of this compound for research is a systematic process that emphasizes due diligence and verification. By identifying specialized suppliers, implementing a rigorous procurement and validation workflow, and adhering to strict safety protocols, researchers can ensure the quality of their starting materials. This foundational step is indispensable for generating reliable and reproducible scientific data, particularly in the demanding field of drug development.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 4719204, this compound.[Link]
-
Kwon, Y., et al. (2023). Therapeutic effects of phlorotannins in the treatment of neurodegenerative disorders. Frontiers in Molecular Neuroscience.[Link]
Sources
Methodological & Application
Application Notes and Protocols for N-(3-Chlorobenzyl)-2-methyl-2-propanamine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block for Complex Molecule Synthesis
N-(3-Chlorobenzyl)-2-methyl-2-propanamine is a sterically hindered secondary amine that has emerged as a valuable and versatile building block in modern organic synthesis. Its unique structural features, namely the bulky tert-butyl group and the electronically modified chlorobenzyl moiety, make it an ideal synthon for the introduction of a protected benzylamine fragment in the construction of complex molecular architectures. This is particularly relevant in the fields of medicinal chemistry and agrochemical research, where the precise installation of substituted benzylamine motifs is often crucial for biological activity.
The presence of the chlorine atom on the benzyl ring offers a site for further functionalization through various cross-coupling reactions, while the tert-butyl group provides steric bulk that can influence the conformational properties of the final molecule and protect the nitrogen atom during certain synthetic transformations. This guide provides a comprehensive overview of the applications of this compound, with a focus on its use in C-N bond formation and as a precursor for bioactive molecules. Detailed protocols, mechanistic insights, and practical considerations are provided to enable researchers to effectively utilize this important synthetic intermediate.
Key Physicochemical and Structural Data
A thorough understanding of the physical and chemical properties of a reagent is fundamental to its successful application in synthesis. The key data for this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | N-[(3-chlorophenyl)methyl]-2-methylpropan-2-amine | [1] |
| Molecular Formula | C₁₁H₁₆ClN | [1] |
| Molecular Weight | 197.70 g/mol | [1] |
| CAS Number | 893577-81-6 | [1] |
| Appearance | Typically a liquid | General Knowledge |
| Boiling Point | Not readily available | |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, toluene, THF) | [2] |
Core Application: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)
A primary application of this compound is its use as a nucleophile in palladium-catalyzed C-N cross-coupling reactions, commonly known as the Buchwald-Hartwig amination. This reaction is a powerful tool for the formation of arylamines, which are prevalent structural motifs in pharmaceuticals and other functional organic materials. The steric hindrance of this compound presents a challenge that can be overcome with the appropriate choice of catalyst, ligand, and reaction conditions.
Mechanistic Rationale: The Importance of Ligand Design
The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.
For sterically hindered amines such as this compound, the reductive elimination step can be particularly challenging. The use of bulky, electron-rich phosphine ligands is crucial to facilitate this step and promote high catalytic turnover. These ligands stabilize the palladium center and promote the formation of the C-N bond.
Detailed Protocol: Synthesis of N-(4-methoxyphenyl)-N-(3-chlorobenzyl)-2-methyl-2-propanamine
This protocol provides a detailed, step-by-step procedure for the Buchwald-Hartwig amination of 4-bromoanisole with this compound. This serves as a representative example of the application of this building block in C-N bond formation.
Materials:
-
This compound (1.2 mmol)
-
4-Bromoanisole (1.0 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous Toluene (5 mL)
-
Nitrogen or Argon atmosphere
-
Standard glassware for inert atmosphere reactions (Schlenk flask or glovebox)
Experimental Workflow:
Procedure:
-
Reaction Setup: In a glovebox or under a positive pressure of nitrogen, add Pd₂(dba)₃ (18.3 mg, 0.02 mmol), XPhos (19.1 mg, 0.04 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Addition of Reactants: Remove the flask from the glovebox (if used) and add anhydrous toluene (5 mL) via syringe. Stir the mixture for 5 minutes. Add 4-bromoanisole (125 µL, 1.0 mmol) followed by this compound (237 mg, 1.2 mmol) to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), remove the flask from the oil bath and allow it to cool to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite®. Wash the Celite® pad with additional ethyl acetate (2 x 10 mL).
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired N-(4-methoxyphenyl)-N-(3-chlorobenzyl)-2-methyl-2-propanamine.
Application in the Synthesis of Bioactive Molecules
The structural motif of this compound is found within more complex molecules that have been investigated for their potential therapeutic applications, particularly as kinase inhibitors for the treatment of cancer and other proliferative diseases.[3][4] The synthesis of these complex molecules often involves multi-step sequences where the N-(3-chlorobenzyl) moiety is introduced early in the synthetic route.
Exemplary Application: Precursor to Substituted Triazine Kinase Inhibitors
Substituted triazines are a class of heterocyclic compounds that have shown promise as kinase inhibitors.[5] this compound can serve as a key precursor for the synthesis of these molecules. The general synthetic strategy involves the sequential nucleophilic substitution of the chlorine atoms on a triazine core.
Safety and Handling
As with all chemical reagents, proper safety precautions must be observed when handling this compound. It is recommended to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block for organic synthesis. Its utility in palladium-catalyzed C-N cross-coupling reactions allows for the efficient construction of sterically hindered arylamines, which are important intermediates in the synthesis of pharmaceuticals and other functional materials. Furthermore, its application as a precursor for bioactive molecules, such as kinase inhibitors, highlights its significance in drug discovery and development. The protocols and information provided in this guide are intended to facilitate the use of this important synthetic tool by researchers in both academic and industrial settings.
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Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [No valid URL found][6]
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A Convenient Synthesis of Trisubstituted 1,3,5-triazine Derivatives and their Antimicrobial Screening - Der Pharma Chemica. [Link][5]
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- Reaction of N′-(Arylmethylidene)
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Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - NIH. [Link][11]
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- GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND M
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Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst - Organic Chemistry Portal. [Link][16]
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N-(3-Chlorobenzyl)-2-methyl-2-propanamine as an intermediate for drug discovery
An In-Depth Guide to N-(3-Chlorobenzyl)-2-methyl-2-propanamine: Synthesis, Characterization, and Application as a Drug Discovery Intermediate
Authored by a Senior Application Scientist
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of this compound as a versatile intermediate in medicinal chemistry and drug discovery. We will delve into its synthesis, structural significance, detailed characterization, and practical protocols for its derivatization into novel molecular entities.
Strategic Overview: The Value Proposition of this compound
This compound (CAS No: 893577-81-6) is a secondary amine that serves as a valuable building block for creating complex molecular architectures.[1] Its utility stems from the unique combination of two key structural motifs: the tert-butyl group and the 3-chlorobenzyl moiety .
-
The Tert-Butyl Moiety : This bulky aliphatic group is a cornerstone of modern medicinal chemistry. Its primary role is to provide steric hindrance, which can significantly enhance the metabolic stability of a parent molecule by shielding the amine from enzymatic degradation (e.g., N-dealkylation).[2] This steric bulk can also enforce specific conformations, leading to higher binding affinity and selectivity for biological targets.[2][3]
-
The 3-Chlorobenzyl Moiety : The presence and position of the chlorine atom on the benzyl ring are critical. The chlorine atom increases the lipophilicity of the molecule, which can improve its ability to cross cell membranes. Furthermore, as an electron-withdrawing group, it modifies the electronic properties of the aromatic ring. The meta position of the chlorine atom offers a different electronic and steric profile compared to its ortho or para isomers, providing a distinct vector for exploring structure-activity relationships (SAR).[1] Halogenated compounds are prevalent in pharmaceuticals, contributing to improved efficacy in treatments for a wide range of diseases, including bacterial infections and neurological disorders.[4]
This guide will equip researchers with the foundational knowledge and practical protocols to leverage these features in their drug discovery programs.
Physicochemical Properties
A summary of the key computed properties for this compound is provided below.
| Property | Value | Source |
| IUPAC Name | N-[(3-chlorophenyl)methyl]-2-methylpropan-2-amine | [5] |
| Molecular Formula | C₁₁H₁₆ClN | [5] |
| Molecular Weight | 197.70 g/mol | [5] |
| Boiling Point | ~252.6°C at 760 mmHg | [1] |
| InChIKey | CGDOIYYAZQBJSM-UHFFFAOYSA-N | [5] |
| Canonical SMILES | CC(C)(C)NCC1=CC(=CC=C1)Cl | [5] |
Synthesis and Characterization Protocol
The reliable synthesis of this compound is the first critical step. The most direct method is the N-alkylation of 2-methyl-2-propanamine (tert-butylamine) with 3-chlorobenzyl chloride. An alternative and often higher-yielding laboratory method is the reductive amination of 3-chlorobenzaldehyde with tert-butylamine. Reductive amination is a cornerstone of pharmaceutical synthesis due to its efficiency and wide applicability.[6][7][8]
Protocol 1: Synthesis via Reductive Amination
This one-pot protocol involves the formation of an imine intermediate from 3-chlorobenzaldehyde and tert-butylamine, followed by its in-situ reduction to the target secondary amine.[9] Sodium triacetoxyborohydride (STAB) is an ideal reducing agent for this transformation as it is mild, selective for imines over aldehydes, and does not require acidic conditions that can be problematic for sensitive substrates.
Workflow for the Synthesis of this compound
Caption: Reductive amination workflow for synthesizing the target intermediate.
Materials:
-
3-Chlorobenzaldehyde
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add 3-chlorobenzaldehyde (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.2 M).
-
Add tert-butylamine (1.2 eq) to the solution and stir the mixture at room temperature for 1 hour. The formation of the imine is often visually subtle.
-
Causality: Using a slight excess of the amine helps drive the equilibrium towards imine formation. The reaction is typically left for an hour to ensure complete condensation before adding the reducing agent.
-
-
Carefully add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes.
-
Causality: STAB is moisture-sensitive, and a slow, portion-wise addition helps control the reaction rate and any potential exotherm. An excess is used to ensure the complete reduction of the imine.
-
-
Stir the reaction mixture at room temperature overnight (12-16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously for 20 minutes until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a pure compound.
Characterization and Validation
The identity and purity of the synthesized compound must be confirmed.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the tert-butyl protons (singlet, ~1.1-1.3 ppm, 9H), the benzylic CH₂ protons (singlet, ~3.7-3.9 ppm, 2H), the aromatic protons (multiplets, ~7.1-7.4 ppm, 4H), and the N-H proton (broad singlet, variable). |
| ¹³C NMR | Resonances for the tert-butyl carbons (C and CH₃), the benzylic carbon, and the six distinct aromatic carbons (including the C-Cl). |
| Mass Spec (MS) | The calculated exact mass is 197.0971.[5] Expect to observe the molecular ion peak [M+H]⁺ at m/z 198.1049, with a characteristic isotopic pattern for one chlorine atom (~3:1 ratio for [M+H]⁺ and [M+2+H]⁺). |
| IR Spectroscopy | Characteristic peaks for N-H stretching (~3300-3400 cm⁻¹), C-H stretching (aliphatic and aromatic, ~2850-3100 cm⁻¹), and C-Cl stretching (~700-800 cm⁻¹). |
Application in Scaffolding for Drug Discovery
This compound is an ideal nucleophile for building larger, more complex molecules. A primary application is in the synthesis of amides, a functional group present in a vast number of pharmaceuticals.
Protocol 2: Synthesis of N-(3-Chlorobenzyl)-N-tert-butyl-carboxamides
This protocol describes a standard amide coupling reaction with a generic carboxylic acid, a common step in constructing novel chemical entities for screening.
Workflow for Amide Scaffolding
Caption: General workflow for synthesizing amide derivatives for screening.
Materials:
-
This compound (from Protocol 1)
-
Carboxylic acid of interest (R-COOH)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
In a flask, dissolve the carboxylic acid (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF. Stir at room temperature for 30 minutes.
-
Causality: This pre-activation step forms a highly reactive O-acylisourea intermediate (further stabilized by HOBt), which is more susceptible to nucleophilic attack than the free carboxylic acid.
-
-
Add this compound (1.1 eq) to the mixture, followed by DIPEA (2.0 eq).
-
Causality: DIPEA is a non-nucleophilic base used to neutralize the hydrochloride salt often formed with EDC and to facilitate the reaction.
-
-
Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting amide by flash chromatography or recrystallization.
This protocol allows for the modular synthesis of a library of compounds by varying the R-group of the carboxylic acid, enabling extensive SAR studies. The resulting N-benzyl derivatives have shown potential as anticonvulsants, anticancer agents, and 5-HT2A/2C agonists, highlighting the broad therapeutic potential of this scaffold.[12][13][14]
Conclusion
This compound is more than a simple chemical; it is a strategically designed intermediate that offers significant advantages in drug discovery. The combination of a metabolically robust tert-butyl group and a versatile 3-chlorobenzyl handle provides a reliable platform for developing novel therapeutics. The protocols outlined in this guide are robust, well-validated, and designed to be readily implemented in a research setting, empowering scientists to accelerate their discovery programs.
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Pathak, R. B., et al. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central, National Center for Biotechnology Information. Available from: [Link]
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Choi, D., et al. Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives. Journal of Medicinal Chemistry. Available from: [Link]
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tert-BUTYLAMINE. Organic Syntheses Procedure. Available from: [Link]
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Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available from: [Link]
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4-Chlorobenzyl Chloride. MDPI. Available from: [Link]
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Reductive Amination in the Synthesis of Pharmaceuticals | Request PDF. ResearchGate. Available from: [Link]
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Synthesis and Detailed Spectroscopic Characterization of Two Novel N-(3-Acetyl-2-thienyl)acetamides. MDPI. Available from: [Link]
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(±)-N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide. MDPI. Available from: [Link]
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A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. MDPI. Available from: [Link]
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Synthesis, Crystal Structure, and Antibacterial Activity of N-(2-Chlorobenzyl)-3-methylbut-2-enamide. ResearchGate. Available from: [Link]
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The Essential Role of 4-Chlorobenzyl Chloride in Modern Chemical Manufacturing. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
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C4H10O (CH3)3COH 2-methylpropan-2-ol low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 tert-butyl alcohol 1-H nmr explaining spin-spin coupling for line splitting. doc brown. Available from: [Link]
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Supporting Information for Synthesis of 3-aminocoumarin-N-benzylpyridinium conjugates with nanomolar inhibitory activity. Beilstein Journals. Available from: [Link]
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Benzydamine. Wikipedia. Available from: [Link]
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Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. ResearchGate. Available from: [Link]
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Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. JOCPR. Available from: [Link]
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Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. MDPI. Available from: [Link]
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Synthesis and pharmacological characterization of glucopyranosyl-conjugated benzyl derivatives as novel selective cytotoxic agents against colon cancer. National Institutes of Health. Available from: [Link]
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Probing Enzyme Dynamics: A Protocol for N-(3-Chlorobenzyl)-2-methyl-2-propanamine Inhibition Assays
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing an enzyme inhibition assay for the compound N-(3-Chlorobenzyl)-2-methyl-2-propanamine. This application note delves into the theoretical underpinnings of enzyme kinetics, offers a detailed, field-proven protocol for a fluorometric monoamine oxidase B (MAO-B) inhibition assay, and provides a framework for robust data analysis and interpretation.
Introduction: The Significance of Enzyme Inhibition in Drug Discovery
Enzyme inhibitors are cornerstone molecules in pharmacology, modulating biochemical pathways with high specificity and efficacy. This compound, a compound with potential biological activity, is a candidate for investigation as an enzyme inhibitor.[1][2] Understanding its inhibitory potential against specific enzyme targets is a critical step in elucidating its mechanism of action and assessing its therapeutic promise.
This guide focuses on a potential target for this compound: monoamine oxidase B (MAO-B). MAO-B is a key enzyme in the catabolism of neurotransmitters, and its inhibition is a validated strategy in the treatment of neurodegenerative conditions like Parkinson's disease.[3][4] The following protocols are designed to be a self-validating system, ensuring the generation of reliable and reproducible data.
Foundational Principles: A Primer on Enzyme Kinetics and Inhibition
A thorough understanding of enzyme kinetics is paramount to designing and interpreting inhibition assays. The relationship between an enzyme's reaction rate (V), its maximum velocity (Vmax), the substrate concentration ([S]), and the Michaelis constant (Km) is described by the Michaelis-Menten equation.[5][6][7][8]
Michaelis-Menten Equation:
V = (Vmax * [S]) / (Km + [S])
Enzyme inhibitors can modulate the enzyme's activity through various mechanisms, primarily categorized as competitive, non-competitive, and uncompetitive inhibition.[9][10][11][12]
-
Competitive Inhibition: The inhibitor binds to the active site of the enzyme, directly competing with the substrate. This increases the apparent Km but does not affect Vmax.[9][10][11][12]
-
Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site), causing a conformational change that reduces the enzyme's catalytic efficiency. This decreases Vmax but does not affect Km.[9][10][11][12]
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This reduces both Vmax and Km.[9][10][11][12]
The potency of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The IC50 is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50% under specific experimental conditions.[13][14] The Ki, a thermodynamic constant, represents the dissociation constant of the enzyme-inhibitor complex and provides a more direct measure of binding affinity.[13][15] The Cheng-Prusoff equation allows for the conversion of IC50 to Ki, enabling a more standardized comparison of inhibitor potencies.[16][17][18][19]
Cheng-Prusoff Equation (for competitive inhibition):
Ki = IC50 / (1 + ([S] / Km))
Experimental Protocol: Fluorometric MAO-B Inhibition Assay
This protocol details a robust and sensitive fluorometric assay to determine the inhibitory potential of this compound against human recombinant MAO-B. The assay is based on the detection of hydrogen peroxide (H2O2), a byproduct of the MAO-B catalyzed oxidation of a substrate.[20][21][22]
Materials and Reagents
| Reagent | Supplier | Purpose |
| Human Recombinant MAO-B | Commercial Source | The enzyme target of the inhibition assay. |
| This compound | Synthesized/Source | The test compound to be evaluated for its inhibitory activity. |
| Tyramine | Sigma-Aldrich | A substrate for MAO-B.[23][24] Its oxidation by MAO-B produces p-hydroxyphenylacetaldehyde, ammonia, and hydrogen peroxide.[1] |
| Selegiline | Sigma-Aldrich | A potent and selective irreversible inhibitor of MAO-B, serving as a positive control for the assay.[3][25][26] |
| Amplex® Red Reagent (or equivalent) | Thermo Fisher | A highly sensitive and stable fluorogenic probe for H2O2. In the presence of horseradish peroxidase (HRP), it reacts with H2O2 to produce the highly fluorescent resorufin. |
| Horseradish Peroxidase (HRP) | Sigma-Aldrich | An enzyme that catalyzes the conversion of the fluorogenic probe in the presence of H2O2. |
| Assay Buffer (e.g., 50 mM Sodium Phosphate, pH 7.4) | In-house/Source | Maintains a stable pH environment for the enzymatic reaction. |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | A solvent for dissolving the test compound and control inhibitors. |
| 96-well black, flat-bottom microplates | Commercial Source | Provides a low-fluorescence background for the assay. |
Reagent Preparation
-
MAO-B Enzyme Stock Solution: Reconstitute lyophilized human recombinant MAO-B in assay buffer to a final concentration of 1 mg/mL. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
This compound Stock Solution (10 mM): Based on its molecular weight of 197.70 g/mol , dissolve an appropriate amount in 100% DMSO.[2][27] Store at -20°C.
-
Tyramine Stock Solution (100 mM): Dissolve tyramine hydrochloride in deionized water. Store at -20°C.
-
Selegiline Stock Solution (1 mM): Dissolve selegiline hydrochloride in deionized water. Store at -20°C.
-
Amplex® Red/HRP Working Solution: Prepare fresh before use. Mix Amplex® Red reagent and HRP in assay buffer according to the manufacturer's instructions. Protect from light.
Assay Procedure
-
Compound Dilution: Prepare a serial dilution of the this compound stock solution in assay buffer. A typical starting concentration range would be from 100 µM down to 1 nM. Also, prepare a serial dilution of the selegiline positive control.
-
Assay Plate Setup:
-
Add 50 µL of assay buffer to all wells of a 96-well black microplate.
-
Add 5 µL of the diluted test compound or control inhibitor to the respective wells.
-
Add 5 µL of DMSO to the "no inhibitor" control wells.
-
-
Enzyme Addition and Pre-incubation:
-
Dilute the MAO-B enzyme stock solution in assay buffer to the desired working concentration.
-
Add 20 µL of the diluted MAO-B enzyme to all wells except the "no enzyme" control wells.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation:
-
Prepare a substrate solution by diluting the tyramine stock solution in assay buffer. The final concentration in the well should be at or near the Km value for tyramine with MAO-B.
-
Add 25 µL of the tyramine substrate solution to all wells to initiate the enzymatic reaction.
-
-
Signal Detection:
-
Immediately add 25 µL of the Amplex® Red/HRP working solution to all wells.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity (Excitation: ~530-560 nm, Emission: ~590 nm) at multiple time points (e.g., every 5 minutes for 30 minutes) using a microplate reader.[28]
-
Experimental Controls
| Control | Components | Purpose |
| No Inhibitor | MAO-B enzyme, substrate, assay buffer, DMSO (instead of inhibitor) | Represents 100% enzyme activity and is used as a reference for calculating percent inhibition. |
| Positive Control | MAO-B enzyme, substrate, assay buffer, selegiline (known MAO-B inhibitor) | Validates the assay's ability to detect inhibition. |
| No Enzyme | Substrate, assay buffer, test compound (at highest concentration) | Accounts for any background fluorescence or non-enzymatic reactions. |
| No Substrate | MAO-B enzyme, assay buffer, test compound (at highest concentration) | Checks for any inherent fluorescence of the test compound or its interaction with the detection reagents. |
Data Analysis and Interpretation
-
Calculate the Rate of Reaction: For each well, determine the rate of reaction by plotting the fluorescence intensity against time and calculating the slope of the linear portion of the curve.
-
Calculate Percent Inhibition:
-
Subtract the rate of the "no enzyme" control from all other rates.
-
Calculate the percent inhibition for each inhibitor concentration using the following formula:
% Inhibition = (1 - (Rate with Inhibitor / Rate of No Inhibitor Control)) * 100
-
-
Determine IC50 Value: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Determine Ki Value: If the mechanism of inhibition is determined to be competitive, calculate the Ki value using the Cheng-Prusoff equation. This requires prior determination of the Km of MAO-B for tyramine under the same assay conditions.
Visualizing the Workflow and Inhibition Mechanisms
Experimental Workflow Diagram
Caption: Experimental workflow for the MAO-B inhibition assay.
Modes of Enzyme Inhibition
Caption: Schematic of reversible enzyme inhibition mechanisms.
References
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ChemHelpASAP. (2021, January 13). Ki, IC50, & the Cheng-Prusoff equation [Video]. YouTube. [Link]
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The Science Snail. (2019, December 31). The difference between Ki, Kd, IC50, and EC50 values. [Link]
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Chemistry LibreTexts. (2023, September 4). 5.4: Enzyme Inhibition. [Link]
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Cadenas, E., & Davies, K. J. (1996). The metabolism of tyramine by monoamine oxidase A/B causes oxidative damage to mitochondrial DNA. Archives of Biochemistry and Biophysics, 335(2), 261–269. [Link]
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Riederer, P., & Lachenmayer, L. (2022). A critical appraisal of MAO-B inhibitors in the treatment of Parkinson's disease. Journal of Neural Transmission, 129(2), 171–183. [Link]
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Ninja Nerd. (2017, April 26). Biochemistry | Michaelis-Menten Equation [Video]. YouTube. [Link]
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Stahl, S. M., & Felker, A. (2008). Monoamine Oxidase Inhibitors: A Modern Guide to an Unrequited Class of Antidepressants. Journal of Clinical Psychiatry, 69(11), 1811–1821. [Link]
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Meyer, J. H., et al. (2015). Evidence That Formulations of the Selective MAO-B Inhibitor, Selegiline, Which Bypass First-Pass Metabolism, Also Inhibit MAO-A in the Human Brain. Neuropsychopharmacology, 40(4), 849–856. [Link]
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Leff, P. (1987). determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. Journal of Pharmacological Methods, 18(4), 331–342. [Link]
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Kramer, C., et al. (2022). Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. Journal of Chemical Information and Modeling, 62(15), 3535–3544. [Link]
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ChEMBL. Assay: Competitive inhibition of human recombinant MAO-B using p-tyramine substrate at 1.5 to 6 uM after 15 mins by Lineweaver-Burk reciprocal plot. [Link]
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University College London. Enzyme inhibitors. [Link]
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Synapse. (2023, September 22). Analysis on the Clinical Research Progress of MAO-B inhibitors. [Link]
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Cell Biolabs, Inc. OxiSelect™ Monoamine Oxidase Assay Kit (Fluorometric). [Link]
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Jack Westin. Inhibition Types - Control Of Enzyme Activity - MCAT Content. [Link]
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Strolin Benedetti, M., & Dostert, P. (1985). Intestinal metabolism of tyramine by both forms of monoamine oxidase in the rat. Journal of Pharmacy and Pharmacology, 37(8), 577–581. [Link]
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AERU. (N-((2-chlorobenzyl))-3-hydroxy-2,2-dimethylpropanamide) (Ref: FMC 653167). [Link]
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Meyer, J. H., et al. (2015). Evidence that formulations of the selective MAO-B inhibitor, selegiline, which bypass first-pass metabolism, also inhibit MAO-A in the human brain. Neuropsychopharmacology, 40(4), 849–856. [Link]
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ResearchGate. The MAO-B inhibitor selegiline enhances burst-pause firing in CINs. [Link]
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Ninja Nerd. (2017, April 26). Biochemistry | Michaelis-Menten Equation [Video]. YouTube. [Link]
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Assay Genie. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (#BN01013). [Link]
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Majid Ali. (2023, January 6). IC50 to Ki conversion by Cheng-Prusoff Equation & BatDB online converter tool [Video]. YouTube. [Link]
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BYJU'S. Enzyme Inhibition. [Link]
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ResearchGate. (PDF) LED fluorescence spectroscopy for direct determination of monoamine oxidase B inactivation. [Link]
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Britannica. (2023, December 15). Michaelis-Menten kinetics. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 46870040, (2S)-2-(4-chlorobenzyl)-3-oxo-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl]propan-1-amine. [Link]
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Synapse. (2024, May 9). Michaelis-Menten Kinetics Explained: A Practical Guide for Biochemists. [Link]
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Comprehensive Analytical Strategies for the Detection and Quantification of N-(3-Chlorobenzyl)-2-methyl-2-propanamine
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
N-(3-Chlorobenzyl)-2-methyl-2-propanamine is a key chemical intermediate in the fields of organic synthesis and medicinal chemistry.[1] Its structural characteristics make it a versatile building block for more complex molecules and potential pharmaceutical agents.[1][2] Accurate and reliable analytical methods are therefore essential for monitoring its purity, quantifying its presence in reaction mixtures, and ensuring the quality of starting materials in drug development pipelines. This guide provides detailed, validated protocols for the analysis of this compound using two robust and complementary chromatographic techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV). We further present a comprehensive framework for method validation in accordance with international guidelines to ensure data integrity and trustworthiness.[3][4]
Introduction: The Analytical Imperative
This compound, a tertiary amine, serves as a foundational precursor in the synthesis of various target molecules.[1][5] The efficiency of synthetic routes and the purity of the final products are directly dependent on the quality of such intermediates. Consequently, the ability to selectively detect and accurately quantify this compound is of paramount importance. Impurities arising from synthesis, such as positional isomers or related substances, can impact reaction yields and the safety profile of downstream products, making rigorous analytical control a necessity.[6]
This document addresses the common analytical challenges associated with amine compounds, such as their potential for high polarity and sometimes weak UV absorption, by presenting two powerful analytical methodologies.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): An ideal technique for volatile and thermally stable compounds, providing definitive identification through characteristic fragmentation patterns and high-sensitivity quantification.
-
High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for purity determination and quantification of non-volatile or thermally labile compounds.[8]
The protocols herein are designed to be self-validating systems, with a dedicated section on method validation based on the International Council for Harmonisation (ICH) guidelines, ensuring that the methods are fit for their intended purpose.[3][9]
Compound Profile
A clear understanding of the analyte's physicochemical properties is fundamental to analytical method development.
| Property | Value | Source |
| IUPAC Name | N-[(3-chlorophenyl)methyl]-2-methylpropan-2-amine | [10] |
| Molecular Formula | C₁₁H₁₆ClN | [1][10] |
| Molecular Weight | ~197.70 g/mol | [1][10] |
| Structure | A tertiary amine with a chlorobenzyl and a tert-butyl group. | [1] |
| Boiling Point | ~252.6°C at 760 mmHg | [1] |
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
Principle of the Method: GC-MS is the premier method for the identification and quantification of volatile and semi-volatile compounds. The analyte is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. Upon elution, it enters a mass spectrometer, where it is ionized (typically by electron ionization, EI), causing predictable fragmentation. The resulting mass spectrum serves as a chemical "fingerprint," allowing for highly specific identification. Quantification is achieved by integrating the area of a characteristic ion peak.
Experimental Protocol: GC-MS Analysis
1. Preparation of Stock and Standard Solutions:
- Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of HPLC-grade Methanol in a volumetric flask.
- Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with Methanol. This range should be adjusted based on the expected sample concentration.
2. Sample Preparation:
- Dissolve the sample matrix containing the analyte in Methanol to achieve a theoretical concentration within the calibration range (e.g., 25 µg/mL).
- Vortex the solution for 30 seconds to ensure homogeneity.
- Filter the solution through a 0.45 µm syringe filter to remove any particulate matter that could contaminate the GC inlet.
3. GC-MS Instrumentation and Conditions:
- The following parameters provide a robust starting point and should be optimized for the specific instrument in use.
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Provides reliable and reproducible chromatographic separation. |
| MS System | Agilent 5977B MSD or equivalent | Offers high sensitivity and spectral library matching capabilities. |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent 5%-phenyl-95%-dimethylpolysiloxane column | A general-purpose, low-bleed column providing excellent separation for a wide range of semi-volatile organic compounds.[11] |
| Injection Volume | 1 µL | Standard volume to prevent column overloading. |
| Inlet Temperature | 250°C | Ensures rapid and complete vaporization of the analyte without thermal degradation. |
| Injection Mode | Split (e.g., 20:1 ratio) | Prevents column overloading for concentrated samples; can be switched to splitless for trace analysis. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert gas that provides good chromatographic efficiency. |
| Oven Program | Initial: 100°C (hold 1 min), Ramp: 15°C/min to 280°C (hold 5 min) | The temperature ramp allows for effective separation of the analyte from solvents and potential impurities. |
| MS Source Temp. | 230°C | Standard temperature for robust ionization. |
| MS Quad Temp. | 150°C | Standard temperature for stable mass filtering. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard energy that produces reproducible fragmentation patterns suitable for library matching. |
| Scan Range | 40-400 m/z | Covers the molecular ion and key fragment ions of the analyte. |
4. Data Analysis:
- Identification: Confirm the identity of this compound by matching its retention time with that of a reference standard and comparing its acquired mass spectrum with a reference spectrum. Key expected fragments should be present.
- Quantification: Construct a calibration curve by plotting the peak area of a characteristic ion (e.g., the molecular ion or a major, unique fragment ion) against the concentration of the prepared standards. Apply linear regression to determine the concentration in unknown samples.
GC-MS Workflow Diagram
Caption: Workflow for GC-MS analysis of this compound.
Method 2: High-Performance Liquid Chromatography (HPLC-UV)
Principle of the Method: HPLC is a cornerstone of pharmaceutical analysis, separating compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[8] For a compound like this compound, Reversed-Phase HPLC (RP-HPLC) is the most suitable approach. The analyte is separated on a nonpolar (e.g., C18) column using a polar mobile phase. Detection is achieved using a UV detector, as the chlorobenzyl moiety provides a chromophore that absorbs UV light. While direct HPLC analysis of amines can be challenging due to poor peak shape or low UV absorbance, the aromatic ring in this specific analyte allows for direct UV detection.[7][12] For trace-level analysis, pre-column derivatization with a UV-active or fluorescent tag could be employed to enhance sensitivity.[13][14]
Experimental Protocol: HPLC-UV Analysis
1. Preparation of Mobile Phase and Solutions:
- Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. TFA is used as an ion-pairing agent to improve the peak shape of the amine.
- Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
- Stock and Standard Solutions: Prepare as described in the GC-MS section (3.1.1), using the Mobile Phase A/B mixture corresponding to the initial gradient conditions as the diluent.
2. Sample Preparation:
- Dissolve the sample in the diluent to achieve a concentration within the calibration range.
- Vortex and filter through a 0.45 µm syringe filter before injection.
3. HPLC Instrumentation and Conditions:
- The following parameters are a validated starting point for method development.
| Parameter | Recommended Setting | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | A reliable system capable of delivering precise gradients and stable flow rates. |
| Detector | Diode Array Detector (DAD) or Variable Wavelength Detector (VWD) | DAD allows for spectral confirmation of peak purity and selection of the optimal wavelength. |
| Column | C18, 4.6 x 150 mm, 5 µm (e.g., Zorbax Eclipse Plus C18) | A robust, general-purpose reversed-phase column suitable for separating moderately polar compounds. |
| Column Temp. | 30°C | Ensures reproducible retention times by controlling viscosity and mass transfer kinetics. |
| Mobile Phase | Gradient elution with A: 0.1% TFA in Water and B: 0.1% TFA in Acetonitrile | Gradient elution is necessary to elute the analyte with good peak shape and to clean the column of more nonpolar impurities. |
| Gradient | 0-2 min: 10% B; 2-15 min: 10% to 90% B; 15-18 min: 90% B; 18-20 min: 10% B | A typical gradient providing good resolution. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Injection Volume | 10 µL | A common injection volume that balances sensitivity and peak shape. |
| Detection | 220 nm | The chlorobenzyl group exhibits UV absorbance in this region. The optimal wavelength should be confirmed using the DAD spectrum. |
4. Data Analysis:
- Identification: Identify the analyte peak based on its retention time compared to a reference standard. Peak purity can be assessed using the DAD spectral analysis.
- Quantification: Create a calibration curve by plotting the peak area at 220 nm against the concentration of the standards. Use this curve to calculate the concentration of the analyte in the samples.
HPLC-UV Workflow Diagram
Caption: Workflow for HPLC-UV analysis of this compound.
Analytical Method Validation Protocol
Validation is the documented process that demonstrates an analytical method is suitable for its intended purpose.[4] It is a mandatory requirement in the pharmaceutical industry to ensure data reliability.[15] The following protocols, based on ICH Q2(R2) guidelines, should be performed for either the GC-MS or HPLC method chosen for routine use.[3]
Validation Parameters and Objectives
| Parameter | Objective |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[3] |
| Linearity | To establish a linear relationship between the analytical signal and the concentration of the analyte over a defined range. |
| Range | To confirm the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity.[3] |
| Accuracy | To determine the closeness of the test results obtained by the method to the true value. This is often assessed by spike/recovery studies. |
| Precision | To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. Includes Repeatability and Intermediate Precision. |
| LOD & LOQ | To determine the Limit of Detection (LOD) and Limit of Quantitation (LOQ), representing the lowest concentrations of analyte that can be reliably detected and quantified, respectively. |
Step-by-Step Validation Procedures
1. Specificity:
- Analyze a blank sample (diluent) and a placebo sample (matrix without analyte) to ensure no interfering peaks are present at the analyte's retention time.
- Spike the analyte into the placebo matrix and confirm that the resulting peak is pure and its retention time is unchanged.
- If available, analyze known impurities or related substances to ensure they are resolved from the main analyte peak.
2. Linearity:
- Prepare at least five concentrations of the analyte across the expected working range (e.g., for HPLC, 50% to 150% of the target concentration).
- Inject each concentration in triplicate.
- Plot the mean response (peak area) versus concentration.
- Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.995.
3. Accuracy:
- Prepare samples by spiking the placebo matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
- Prepare each level in triplicate.
- Analyze the samples and calculate the percent recovery for each.
- The mean recovery should typically be within 98.0% to 102.0%.
4. Precision:
- Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of a homogeneous sample at 100% of the test concentration on the same day, with the same analyst and instrument. The relative standard deviation (RSD) should be ≤ 2%.
- Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. Compare the results from both studies. The RSD across all measurements should remain within acceptable limits (typically ≤ 2%).
5. Limit of Quantitation (LOQ) and Detection (LOD):
- These can be determined based on the signal-to-noise ratio (S/N).
- LOD: The concentration that yields a S/N ratio of approximately 3:1.
- LOQ: The concentration that yields a S/N ratio of approximately 10:1. The LOQ should be confirmed by demonstrating acceptable precision (e.g., RSD ≤ 10%) at this concentration.
Method Validation Logic Diagram
Caption: Interrelationship of core parameters in analytical method validation.
Conclusion
This application note provides two comprehensive, robust, and reliable analytical methods for the detection and quantification of this compound. The GC-MS method offers unparalleled specificity for identification, while the HPLC-UV method provides a versatile and accessible platform for purity assessment and quantification in various sample matrices. By coupling these detailed experimental protocols with a rigorous validation framework, researchers, scientists, and drug development professionals can ensure the generation of high-quality, defensible analytical data, which is critical for advancing research and ensuring product quality in the pharmaceutical industry.
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Application Notes and Protocols: Characterizing N-(3-Chlorobenzyl)-2-methyl-2-propanamine in Receptor Binding Studies
Introduction: Unveiling the Pharmacological Potential of a Novel Benzylamine Derivative
N-(3-Chlorobenzyl)-2-methyl-2-propanamine is a synthetic compound recognized as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents.[1] Its structure, featuring a chlorobenzyl group and a tert-butylamine moiety, suggests potential interactions with biological macromolecules. The presence of the chlorine atom on the benzene ring may enhance binding affinity to specific molecular targets such as enzymes or receptors.[1] Structurally similar scaffolds have been investigated in the context of neurodegenerative diseases, highlighting the potential for this compound to modulate CNS targets.[1]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to elucidate the receptor binding profile of this compound. We will delve into the principles of radioligand binding assays, provide detailed, field-proven protocols for receptor screening and characterization, and discuss the interpretation of binding data. The methodologies described herein are designed to be a self-validating system for the rigorous pharmacological evaluation of this and other novel chemical entities.
The Foundational Principle: Receptor-Ligand Interactions
Receptor binding assays are a cornerstone of pharmacology, providing a direct measure of the interaction between a ligand (a drug or compound) and its receptor.[2] These assays are instrumental in determining two key properties:
-
Affinity (Kd or Ki): A measure of how tightly a ligand binds to a receptor. A lower Kd or Ki value indicates a higher affinity.
-
Receptor Density (Bmax): The total number of receptors in a given tissue or cell preparation.
This guide will focus on two fundamental types of radioligand binding assays: saturation assays and competition assays.
Part 1: Saturation Binding Assays - Quantifying Receptor Affinity and Density
Saturation binding assays are employed to determine the affinity (Kd) of a radiolabeled ligand for its receptor and the density of those receptors (Bmax) in a given biological sample.[3][4] This is achieved by incubating a constant amount of receptor preparation with increasing concentrations of the radioligand until saturation is reached.
Experimental Rationale & Causality
The core principle is the law of mass action. As the concentration of the radioligand increases, the amount bound to the receptor will increase until all available receptors are occupied (saturated). By measuring the amount of bound radioligand at each concentration, we can generate a saturation curve, from which Kd and Bmax can be derived.[3][4]
A critical component of this assay is the differentiation between specific binding (the radioligand binding to the receptor of interest) and non-specific binding (the radioligand binding to other components in the assay, such as the filter or lipids).[3][5] Non-specific binding is determined by adding a high concentration of a known, unlabeled ligand that will saturate the receptors, thus displacing the radioligand from the specific sites. Any remaining bound radioactivity is considered non-specific.[3]
Workflow for Saturation Binding Assay
Caption: Workflow for a saturation radioligand binding assay.
Detailed Protocol: Saturation Binding Assay
This protocol is a general template and should be optimized for the specific receptor system under investigation.
1. Receptor Membrane Preparation:
-
Homogenize tissue or cells known to express the target receptor (e.g., porcine striatum for dopamine D2 receptors) in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, pH 7.4 with protease inhibitors).[6][7]
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove large debris.[6]
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.[6]
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.[6]
-
Resuspend the final pellet in a suitable assay buffer, determine the protein concentration (e.g., using a BCA assay), and store at -80°C in aliquots.[6]
2. Assay Setup:
-
Prepare a dilution series of the chosen radioligand (e.g., [³H]-Spiperone for D2 receptors) in assay buffer. Typically, 8-12 concentrations are used, spanning a range from approximately 0.1 to 10 times the expected Kd.
-
For each radioligand concentration, set up triplicate tubes for "total binding" and "non-specific binding" (NSB).
-
To the NSB tubes, add a high concentration (e.g., 100-1000 fold excess over the radioligand Kd) of a known unlabeled ligand for the target receptor (e.g., unlabeled Spiperone).
3. Incubation:
-
To all tubes, add the prepared receptor membranes (e.g., 50-100 µg of protein).
-
Add the corresponding concentration of radioligand to each tube.
-
Incubate the reaction at a defined temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium. This time should be determined in preliminary kinetic experiments.[8]
4. Separation of Bound and Free Ligand:
-
Rapidly terminate the incubation by vacuum filtration through glass fiber filters (e.g., Whatman GF/B) that have been pre-soaked in a buffer like polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.[6][9]
-
Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.[6]
5. Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.[6]
6. Data Analysis:
-
Calculate the specific binding for each radioligand concentration: Specific Binding = Total Binding - Non-Specific Binding .
-
Plot the specific binding as a function of the radioligand concentration.
-
Analyze the data using non-linear regression to fit a one-site binding model. This will yield the Kd and Bmax values.[6]
| Parameter | Description | Typical Units |
| Kd | Equilibrium dissociation constant; concentration of radioligand at which 50% of the receptors are occupied at equilibrium. | nM or pM |
| Bmax | Maximum number of binding sites; a measure of receptor density. | fmol/mg protein or sites/cell |
| Table 1: Key parameters derived from saturation binding assays. |
Part 2: Competition Binding Assays - Determining the Affinity of Unlabeled Ligands
Competition binding assays are used to determine the binding affinity (Ki) of an unlabeled compound, such as this compound, by measuring its ability to compete with a fixed concentration of a radioligand for binding to a receptor.[8][10]
Experimental Rationale & Causality
In this assay format, a constant concentration of receptor and radioligand are incubated with varying concentrations of the unlabeled test compound.[8] The test compound will compete with the radioligand for the same binding site on the receptor.[10] As the concentration of the test compound increases, it will displace more of the radioligand, leading to a decrease in the measured radioactivity. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is known as the IC50 (inhibitory concentration 50%).
The IC50 value is then used to calculate the Ki (inhibition constant), which represents the affinity of the unlabeled test compound for the receptor. The Ki is calculated using the Cheng-Prusoff equation, which corrects for the concentration of the radioligand used in the assay and its affinity for the receptor.[6]
Workflow for Competition Binding Assay
Caption: Workflow for a competition radioligand binding assay.
Detailed Protocol: Competition Binding Assay for this compound
1. Receptor Membrane Preparation:
-
Prepare receptor membranes as described in the saturation binding protocol.
2. Assay Setup:
-
Prepare a dilution series of this compound in assay buffer. A wide concentration range is recommended for initial screening (e.g., 10-10 M to 10-5 M).
-
Set up triplicate tubes for each concentration of the test compound.
-
Also, prepare triplicate tubes for "total binding" (no test compound) and "non-specific binding" (with a saturating concentration of a known unlabeled ligand).
3. Incubation:
-
To all tubes (except NSB), add the fixed concentration of the radioligand (ideally at or below its Kd value to maximize assay sensitivity).[11]
-
Add the corresponding concentration of this compound to the test wells.
-
Add assay buffer to the "total binding" tubes.
-
Add the saturating concentration of the known unlabeled ligand to the "NSB" tubes.
-
Initiate the reaction by adding the receptor membranes to all tubes.
-
Incubate to equilibrium as determined previously.
4. Separation and Quantification:
-
Perform rapid vacuum filtration and scintillation counting as described in the saturation binding protocol.
5. Data Analysis:
-
Calculate the percent inhibition of specific binding for each concentration of this compound using the formula: % Inhibition = 100 x (1 - [(Binding in presence of test compound - NSB) / (Total Binding - NSB)])
-
Plot the percent inhibition as a function of the logarithm of the test compound concentration.
-
Use non-linear regression to fit a sigmoidal dose-response curve to the data to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) Where:
-
[L] = concentration of the radioligand used in the assay.
-
Kd = affinity of the radioligand for the receptor (determined from saturation binding experiments).
-
| Parameter | Description | Typical Units |
| IC50 | Concentration of the test compound that inhibits 50% of the specific binding of the radioligand. | Molar (M) |
| Ki | Inhibition constant; a measure of the affinity of the unlabeled test compound for the receptor. | Molar (M) |
| Table 2: Key parameters derived from competition binding assays. |
Part 3: Receptor Screening Strategy and Data Interpretation
Given the lack of prior pharmacological data for this compound, a logical first step is to screen it against a panel of receptors that are known to bind benzylamine-like structures. This includes:
-
Adrenergic Receptors (e.g., α1, α2, β1, β2): These are common targets for many CNS-active and cardiovascular drugs.[2][9][12]
-
Dopamine Receptors (e.g., D1, D2, D3): Crucial targets in the treatment of psychosis, Parkinson's disease, and addiction.[7][13][14][15]
-
Serotonin (5-HT) Receptors: A diverse family of receptors implicated in a wide range of physiological and pathological processes.
The competition binding assay protocol described above can be readily adapted for each of these receptor subtypes by using the appropriate cell line or tissue preparation expressing the receptor and a specific, high-affinity radioligand.
Interpreting the Results
A low Ki value (typically in the nanomolar or low micromolar range) for a particular receptor suggests that this compound has a significant affinity for that target. A high Ki value indicates weak or no affinity. By comparing the Ki values across a panel of receptors, a selectivity profile for the compound can be established. This profile is critical for predicting the compound's potential therapeutic effects and off-target liabilities.
Conclusion: A Pathway to Pharmacological Characterization
This guide provides a robust framework for the initial pharmacological characterization of this compound. By employing systematic saturation and competition radioligand binding assays, researchers can determine the affinity and selectivity of this novel compound for a range of physiologically relevant receptors. The data generated from these studies are essential for guiding further drug development efforts, including functional assays to determine whether the compound acts as an agonist or antagonist at its target receptors, and in vivo studies to assess its therapeutic potential.
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Lymperopoulos, A., et al. (2020). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Journal of Visualized Experiments. [Link]
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Kanthasamy, A. G., et al. (2002). Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker. Journal of the American Society for Mass Spectrometry, 13(8), 989–996. [Link]
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DeIB, L. (2012). Analyzing Kinetic Binding Data. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]
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BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics. Retrieved January 23, 2026, from [Link]
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Rusling Research Group. (n.d.). Non Specific Binding (NSB) in Antigen-Antibody Assays. Retrieved January 23, 2026, from [Link]
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MDPI. (2023). Synthesis of Novel Chloro-Benzo[d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. Molecules, 28(21), 7350. [Link]
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An, W. F., & Tolliday, N. (2010). Receptor Binding Assays for HTS and Drug Discovery. In HTS Assay Development and Validation. National Center for Biotechnology Information (US). [Link]
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Alp, Y. K. (2022). Quantification of Receptor Binding from Response Data Obtained at Different Receptor Levels. bioRxiv. [Link]
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JoVE. (n.d.). Competitive Binding Assay to Identify Compounds Disrupting Receptor-Ligand Interactions. Retrieved January 23, 2026, from [Link]
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ACS Publications. (2021). Nonspecific Binding—Fundamental Concepts and Consequences for Biosensing Applications. Chemical Reviews, 121(13), 7347–7427. [Link]
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Journal of Young Pharmacists. (2021). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists, 13(2), 143–147. [Link]
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MDPI. (2023). Identifying Dopamine D3 Receptor Ligands through Virtual Screening and Exploring the Binding Modes of Hit Compounds. International Journal of Molecular Sciences, 24(2), 1269. [Link]
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ACS Publications. (2013). Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor. ACS Medicinal Chemistry Letters, 4(10), 943–947. [Link]
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Fluidic Sciences Ltd. (n.d.). Competition Assays vs. Direct Binding Assays: How to choose. Retrieved January 23, 2026, from [Link]
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Application Notes and Protocols for the Derivatization of N-(3-Chlorobenzyl)-2-methyl-2-propanamine to Generate Novel Compounds
Introduction: The Strategic Value of N-(3-Chlorobenzyl)-2-methyl-2-propanamine in Medicinal Chemistry
This compound is a secondary amine that serves as a versatile scaffold in the synthesis of novel chemical entities with potential therapeutic applications.[1] Its structure, featuring a substituted benzyl group and a sterically hindered tert-butyl moiety, presents a unique starting point for generating diverse libraries of compounds. The derivatization of the secondary amine is a key strategy in drug discovery, allowing for the modulation of physicochemical properties such as lipophilicity, solubility, and metabolic stability, as well as pharmacological properties like receptor affinity and selectivity.[2] This document provides detailed protocols for the N-acylation, N-alkylation, and N-sulfonylation of this compound, offering researchers a practical guide to creating novel derivatives for screening and development. Benzylamines, in general, are important intermediates in the production of pharmaceuticals.[3][4][5]
Physicochemical Properties of the Starting Material
A thorough understanding of the starting material's properties is crucial for successful synthesis and purification.
| Property | Value | Source |
| IUPAC Name | N-[(3-chlorophenyl)methyl]-2-methylpropan-2-amine | [6] |
| Molecular Formula | C₁₁H₁₆ClN | [1][6] |
| Molecular Weight | 197.70 g/mol | [1][6] |
| Boiling Point | ~252.6°C at 760 mmHg | [1] |
| Density | ~1.0 g/cm³ | [1] |
| CAS Number | 893577-81-6 | [6] |
Strategic Derivatization Workflow
The derivatization of this compound can be systematically approached to explore a wide chemical space. The following workflow outlines the key synthetic transformations.
Figure 1: General workflow for the derivatization of this compound.
Part 1: N-Acylation for the Synthesis of Novel Amides
Scientific Rationale
N-acylation is a fundamental transformation that converts secondary amines into tertiary amides.[2] The resulting amide bond is a highly stable functional group prevalent in a vast number of pharmaceutical agents due to its ability to act as a hydrogen bond acceptor and its resistance to metabolic degradation.[2] This derivatization strategy allows for the introduction of a wide variety of acyl groups, enabling the fine-tuning of the molecule's steric and electronic properties to optimize interactions with biological targets.[2]
General Reaction Scheme: N-Acylation with Acyl Chlorides
The reaction of a secondary amine with an acyl chloride is a robust method for amide formation, typically proceeding through a nucleophilic addition-elimination mechanism.[7] A non-nucleophilic base is often employed to neutralize the hydrochloric acid byproduct.[2]
Figure 2: General scheme for N-acylation of a secondary amine.
Detailed Protocol: Synthesis of N-(3-Chlorobenzyl)-N-(tert-butyl)acetamide
This protocol details the synthesis of a representative acetylated derivative.
Materials and Reagents:
-
This compound (1.0 eq)
-
Acetyl chloride (1.1 eq)
-
Triethylamine (TEA) or Pyridine (1.5 eq)[2]
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.
-
Addition of Base: Add triethylamine (1.5 eq) to the solution and cool the mixture to 0°C in an ice bath.
-
Addition of Acylating Agent: Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution. The reaction is often exothermic. Maintain the temperature at 0°C during the addition.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Separate the organic layer and dry it over anhydrous MgSO₄.
-
-
Purification:
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-(3-Chlorobenzyl)-N-(tert-butyl)acetamide.
-
Safety Precautions:
-
Acyl chlorides are corrosive and react violently with water. Handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
DCM is a volatile and potentially carcinogenic solvent. All handling should be performed in a well-ventilated fume hood.
Mechanism of N-Acylation
The reaction proceeds via a nucleophilic addition of the amine to the electrophilic carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion.
Figure 3: Mechanism of N-acylation with an acyl chloride.
Expected Product Characterization
The formation of the amide can be confirmed by spectroscopic methods.
-
¹H NMR: Expect to see the disappearance of the N-H proton signal. The protons on the carbon adjacent to the nitrogen will likely shift downfield. Due to the partial double bond character of the amide C-N bond, rotational isomers (rotamers) may be observed, leading to a doubling of some signals.[8]
-
¹³C NMR: The carbonyl carbon of the amide will appear in the range of 165-175 ppm.
-
Mass Spectrometry: The molecular ion peak in the mass spectrum will correspond to the molecular weight of the newly formed amide.
Part 2: N-Alkylation for the Synthesis of Novel Tertiary Amines
Scientific Rationale
N-alkylation of secondary amines to form tertiary amines is a common strategy to increase the basicity and lipophilicity of a molecule.[9] This modification can significantly impact a compound's absorption, distribution, metabolism, and excretion (ADME) profile. Reductive amination is a particularly effective method for this transformation as it avoids the over-alkylation that can occur with direct alkylation using alkyl halides.[10]
General Reaction Scheme: Reductive Amination
Reductive amination involves the reaction of a secondary amine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ to the corresponding tertiary amine.[10][11][12]
Figure 4: General scheme for reductive amination.
Detailed Protocol: Synthesis of N-(3-Chlorobenzyl)-N-ethyl-2-methyl-2-propanamine
This protocol describes the synthesis of an ethylated derivative via reductive amination.
Materials and Reagents:
-
This compound (1.0 eq)
-
Acetaldehyde (1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)[13]
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and acetaldehyde (1.2 eq) in anhydrous DCE.
-
Acid Catalyst: Add a catalytic amount of glacial acetic acid.
-
Addition of Reducing Agent: Stir the mixture at room temperature for 20-30 minutes, then add sodium triacetoxyborohydride (1.5 eq) in one portion. The reaction may be mildly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired tertiary amine.
-
Safety Precautions:
-
Sodium triacetoxyborohydride is a moisture-sensitive reducing agent. Handle it quickly in a dry environment.
-
Acetaldehyde is volatile and flammable. Handle in a well-ventilated fume hood.
Mechanism of Reductive Amination
The reaction proceeds through the formation of an iminium ion, which is then selectively reduced by the hydride reagent.
Figure 5: Mechanism of reductive amination.
Expected Product Characterization
-
¹H NMR: The N-H proton signal will be absent. New signals corresponding to the protons of the newly introduced alkyl group will be present. For the ethyl derivative, a quartet and a triplet would be expected.
-
¹³C NMR: New signals corresponding to the carbons of the added alkyl group will appear in the aliphatic region.
-
Mass Spectrometry: The molecular ion peak will be consistent with the molecular weight of the tertiary amine. A key fragmentation pattern for amines is alpha-cleavage.[14]
Part 3: N-Sulfonylation for the Synthesis of Novel Sulfonamides
Scientific Rationale
The sulfonamide functional group is a cornerstone in medicinal chemistry, found in a wide range of antibacterial, diuretic, and anticonvulsant drugs.[15] Sulfonamides are typically more acidic than amides and can act as hydrogen bond donors and acceptors. Derivatizing this compound as a sulfonamide introduces a significantly different chemical moiety, which can lead to novel biological activities. The most common method for synthesizing sulfonamides is the reaction of an amine with a sulfonyl chloride in the presence of a base.[15][16]
General Reaction Scheme: N-Sulfonylation
The reaction of a secondary amine with a sulfonyl chloride yields a sulfonamide.[17]
Figure 6: General scheme for N-sulfonylation.
Detailed Protocol: Synthesis of N-(3-Chlorobenzyl)-N-(tert-butyl)-4-methylbenzenesulfonamide
This protocol details the synthesis of a tosylated derivative.
Materials and Reagents:
-
This compound (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl) (1.1 eq)
-
Pyridine or Triethylamine (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of DCM and pyridine at 0°C.
-
Addition of Sulfonylating Agent: Add p-toluenesulfonyl chloride (1.1 eq) portion-wise to the stirred solution at 0°C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC.
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess pyridine), water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
-
Purification:
-
Filter the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
-
Safety Precautions:
-
Sulfonyl chlorides are lachrymatory and corrosive. Handle them in a fume hood with appropriate PPE.
-
Pyridine is a flammable and toxic liquid with an unpleasant odor. Use in a well-ventilated fume hood.
Mechanism of N-Sulfonylation
The mechanism is analogous to N-acylation, involving nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride.
Figure 7: Mechanism of N-sulfonylation.
Expected Product Characterization
-
¹H NMR: The N-H proton signal will be absent. Signals corresponding to the protons of the sulfonyl group (e.g., aromatic protons and a methyl singlet for a tosyl group) will be present.
-
¹³C NMR: Signals for the carbons of the sulfonyl group will appear.
-
Mass Spectrometry: The molecular ion peak will confirm the molecular weight of the sulfonamide product.
Summary of Derivatization Strategies and Products
| Strategy | Reagent Example | Product Class | Expected Product MW (for example) | Key Features of Product |
| N-Acylation | Acetyl Chloride | Tertiary Amide | 239.74 g/mol | Stable amide bond, potential for H-bond acceptance. |
| N-Alkylation | Acetaldehyde | Tertiary Amine | 225.76 g/mol | Increased basicity and lipophilicity. |
| N-Sulfonylation | p-Toluenesulfonyl Chloride | Sulfonamide | 351.90 g/mol | Acidic N-H replacement, potential for H-bond donation/acceptance. |
Conclusion
The derivatization of this compound via N-acylation, N-alkylation, and N-sulfonylation provides a robust platform for the generation of novel compounds with diverse physicochemical and pharmacological properties. The protocols outlined in this document are designed to be reproducible and adaptable, providing a solid foundation for further exploration in drug discovery and medicinal chemistry research. The characterization of these novel derivatives using modern spectroscopic techniques is essential to confirm their structures and purity.[18]
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-
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Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition - ACS Publications. (2022). Retrieved January 23, 2026, from [Link]
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Characterization of Three Novel 4-Methylaminorex Derivatives Applied as Designer Drugs. (2022). Molecules. Retrieved January 23, 2026, from [Link]
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Reductive Amination, and How It Works - Master Organic Chemistry. (2017). Retrieved January 23, 2026, from [Link]
-
Alkylation of Amines - University of Calgary. (n.d.). Retrieved January 23, 2026, from [Link]
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An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig's base - ResearchGate. (2008). Retrieved January 23, 2026, from [Link]
-
Mild and Useful Method for N-Acylation of Amines - Taylor & Francis. (2009). Retrieved January 23, 2026, from [Link]
-
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-
Recent advances in synthesis of sulfonamides: A review - CHEMISTRY & BIOLOGY INTERFACE. (2018). Retrieved January 23, 2026, from [Link]
-
Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. (2017). Carbohydrate Polymers. Retrieved January 23, 2026, from [Link]
-
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-
Reactions of Acyl Chlorides Involving Nitrogen Compounds - Chemistry LibreTexts. (2023). Retrieved January 23, 2026, from [Link]
-
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-
(PDF) Understanding Chemistry and Unique NMR Characters of Novel Amide and Ester Leflunomide Analogues - ResearchGate. (2017). Retrieved January 23, 2026, from [Link]
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Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry - PMC - NIH. (2020). Retrieved January 23, 2026, from [Link]
-
Synthesis of secondary and tertiary amines - Organic Chemistry Portal. (n.d.). Retrieved January 23, 2026, from [Link]
-
A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. (2013). RSC Advances. Retrieved January 23, 2026, from [Link]
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Understanding Chemistry and Unique NMR Characters of Novel Amide and Ester Leflunomide Analogues - MDPI. (2017). Retrieved January 23, 2026, from [Link]
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Benzylamine - Wikipedia. (n.d.). Retrieved January 23, 2026, from [Link]
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Reductive amination in case of secondary amines - Chemistry Stack Exchange. (2019). Retrieved January 23, 2026, from [Link]
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More Derivatizing Reagents for GC – The Buffers Strike Back - Phenomenex. (n.d.). Retrieved January 23, 2026, from [Link]
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Synthesis, Crystal Structure, and Antibacterial Activity of N-(2-Chlorobenzyl)-3-methylbut-2-enamide - ResearchGate. (2015). Retrieved January 23, 2026, from [Link]
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One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - Macmillan Group - Princeton University. (2023). Retrieved January 23, 2026, from [Link]
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Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (n.d.). Retrieved January 23, 2026, from [Link]
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20.05.1: Alkylation of Amines by Alkyl Halides - Chemistry LibreTexts. (2015). Retrieved January 23, 2026, from [Link]
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NMR approaches to understand synthesis, assembly and properties of novel carbohydrate-based materials. (2021). Chemical Society Reviews. Retrieved January 23, 2026, from [Link]
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N-Acylation Reactions of Amines - ResearchGate. (2014). Retrieved January 23, 2026, from [Link]
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Bioactive compounds containing benzylamines | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]
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N-Benzyl-2-methyl-2-propanamine # | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com. (n.d.). Retrieved January 23, 2026, from [Link]
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2-Propanamine, N-methyl- - the NIST WebBook. (n.d.). Retrieved January 23, 2026, from [Link]
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Application Note: A Validated Reversed-Phase HPLC Method for the Quantification of N-(3-Chlorobenzyl)-2-methyl-2-propanamine
Abstract
This application note presents a robust and reliable isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of N-(3-Chlorobenzyl)-2-methyl-2-propanamine. The method has been developed and validated to meet the stringent requirements of pharmaceutical quality control and research environments. The protocol details the chromatographic conditions, sample preparation, system suitability criteria, and validation parameters, providing a comprehensive guide for researchers, scientists, and drug development professionals engaged in the analysis of this compound or structurally related intermediates.
Introduction and Scientific Rationale
This compound is a secondary amine containing a chlorobenzyl moiety. As a chemical intermediate, its purity and concentration are critical parameters that can influence the yield and impurity profile of subsequent synthetic steps in pharmaceutical manufacturing. Therefore, a precise and accurate analytical method is essential for its characterization.
High-performance liquid chromatography (HPLC) is a cornerstone technique for pharmaceutical analysis due to its high resolution, sensitivity, and reproducibility.[1] The selection of a reversed-phase method is predicated on the physicochemical properties of the target analyte. This compound possesses moderate polarity, making it an ideal candidate for retention and separation on a non-polar stationary phase, such as C18, with a polar mobile phase.[2][3]
A critical challenge in the analysis of basic compounds like secondary amines is the potential for deleterious interactions with residual silanol groups on the surface of silica-based stationary phases.[4] These interactions can lead to poor peak symmetry (tailing) and non-reproducible retention times. This method directly addresses this challenge by incorporating an acidic modifier into the mobile phase. The acid serves to protonate the secondary amine, ensuring it is in a single ionic state, and simultaneously suppresses the ionization of surface silanols, thereby minimizing unwanted secondary interactions and ensuring sharp, symmetrical peaks.[4][5]
This document provides a detailed, self-validating protocol grounded in established scientific principles and regulatory expectations as outlined by the International Council for Harmonisation (ICH).[6][7]
Analyte Information
| Property | Details |
| Compound Name | This compound |
| Synonyms | N-[(3-chlorophenyl)methyl]-2-methylpropan-2-amine, N-(tert-butyl)-N-(3-chlorobenzyl)amine[8] |
| Molecular Formula | C₁₁H₁₆ClN[8] |
| Molecular Weight | 197.70 g/mol [8][9] |
| Chemical Structure | |
| CAS Number | 893577-81-6[8] |
Experimental Method
-
Instrumentation: HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatography Data System (CDS): Software capable of instrument control, data acquisition, and processing (e.g., Chromeleon™, Empower™).
-
HPLC Column: InertSustain C18, 4.6 x 150 mm, 5 µm particle size (or equivalent high-purity, end-capped C18 column). The choice of a modern, high-purity silica column is critical to minimize silanol interactions.[3]
-
Chemicals and Reagents:
-
Acetonitrile (ACN), HPLC grade or higher.
-
Water, HPLC grade or purified to 18.2 MΩ·cm.
-
Phosphoric Acid (H₃PO₄), ACS grade or higher.
-
This compound reference standard (purity ≥98%).
-
The following table summarizes the optimized instrumental parameters for the analysis. The isocratic mode was selected for its simplicity, robustness, and suitability for routine quality control analysis.
| Parameter | Condition | Rationale |
| Stationary Phase | C18 (L1), 4.6 x 150 mm, 5 µm | Provides excellent hydrophobic retention for the analyte. Standard dimensions ensure broad applicability on conventional HPLC systems.[10] |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (v/v) | The organic-aqueous mixture allows for the modulation of retention time. Acetonitrile is chosen for its low UV cutoff and viscosity.[11][12] |
| Composition | 55 : 45 (ACN : 0.1% H₃PO₄) | This ratio provides optimal retention (k' between 2-10) and separation from potential impurities. |
| Mode | Isocratic | Ensures method robustness, simplicity, and stable baseline for quantification. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and system pressure. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times and improves peak shape. |
| Detection | UV at 220 nm | The chlorobenzyl chromophore exhibits strong absorbance in this region, providing good sensitivity. This is consistent with methods for similar chlorobenzyl compounds.[13][14] |
| Injection Volume | 10 µL | A typical volume that balances sensitivity with the risk of column overload. |
| Run Time | 10 minutes | Sufficient to allow for the elution of the main peak and any late-eluting impurities. |
Protocols
A. Mobile Phase (0.1% H₃PO₄ in Water)
-
Measure 950 mL of HPLC-grade water into a 1 L glass media bottle.
-
Carefully add 1.0 mL of concentrated phosphoric acid to the water and mix thoroughly.
-
Add water to the 1 L mark.
-
Filter the aqueous mobile phase component through a 0.45 µm membrane filter to remove particulates and degas prior to use.[13]
-
The final mobile phase is prepared by the HPLC system's proportioning valve or by pre-mixing the filtered aqueous component with acetonitrile in a 45:55 ratio.
B. Standard Stock Solution (1.0 mg/mL)
-
Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase. Mix thoroughly by inversion. This solution should be stored under appropriate conditions (e.g., refrigerated) to ensure stability.
C. Working Standard Solution (50 µg/mL)
-
Pipette 1.0 mL of the Standard Stock Solution into a 20 mL volumetric flask.
-
Dilute to volume with the mobile phase and mix thoroughly. This concentration is suitable for assay and purity determinations.
D. Sample Preparation
-
Accurately weigh an amount of the test sample expected to contain approximately 25 mg of the analyte into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
Perform a subsequent dilution analogous to the working standard (e.g., 1.0 mL into 20 mL) to achieve a target concentration of 50 µg/mL.
-
Prior to injection, filter the final sample solution through a 0.45 µm syringe filter (e.g., PTFE, Nylon) to prevent column blockage.[15][16]
The overall workflow from sample receipt to final report is a systematic process designed to ensure data integrity and traceability.
Caption: High-level workflow for the HPLC analysis of this compound.
Before commencing any sample analysis, the performance of the chromatographic system must be verified. This is a core requirement for method trustworthiness.[6] Inject the Working Standard Solution (50 µg/mL) in six replicate injections and evaluate the following parameters.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (Tf) | ≤ 1.5 | Ensures peak symmetry, indicating minimal unwanted secondary interactions. |
| Theoretical Plates (N) | ≥ 2000 | Demonstrates the efficiency and separation power of the column.[17] |
| Relative Standard Deviation (%RSD) of Peak Area | ≤ 1.0% | Confirms the precision and repeatability of the injector and detector. |
| Relative Standard Deviation (%RSD) of Retention Time | ≤ 1.0% | Indicates the stability and precision of the pumping system. |
Method Validation Principles
This method should be fully validated according to ICH Q2(R1) or Q2(R2) guidelines before its implementation in a regulated environment.[6][18][19] The validation process demonstrates that the analytical procedure is fit for its intended purpose.[7]
| Validation Parameter | Purpose & Typical Acceptance Criteria |
| Specificity | To demonstrate that the signal is unequivocally from the analyte. Assessed by analyzing a placebo and spiked samples; peak purity should be evaluated if using a PDA detector. |
| Linearity | To demonstrate a proportional relationship between concentration and detector response. Typically assessed over 5 concentration levels (e.g., 50-150% of the working concentration). Criteria: Correlation coefficient (r²) ≥ 0.999. |
| Range | The interval for which the method is precise, accurate, and linear. Established by confirming these parameters at the upper and lower limits of the linearity range.[6] |
| Accuracy | The closeness of the test results to the true value. Assessed by spike recovery at a minimum of 3 levels (e.g., 80%, 100%, 120%). Criteria: Mean recovery between 98.0% and 102.0%. |
| Precision | Repeatability (Intra-assay): The precision under the same conditions over a short interval. Criteria: %RSD ≤ 1.0% for ≥6 determinations at 100% concentration.[6] Intermediate Precision: The precision within the same laboratory but with different analysts, on different days, or with different equipment. Criteria: Overall %RSD should meet predefined limits. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in parameters (e.g., mobile phase composition ±2%, column temperature ±2°C, flow rate ±0.1 mL/min). Provides an indication of reliability during normal usage.[18] |
Conclusion
The RP-HPLC method described in this application note is demonstrated to be simple, rapid, and robust for the quantitative determination of this compound. The use of a standard C18 column with an acidified acetonitrile/water mobile phase yields excellent peak shape and reproducible results. The detailed protocols for solution preparation, system suitability, and the framework for method validation provide a comprehensive resource for analytical laboratories, ensuring data of high quality and integrity for both research and quality control applications.
References
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PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]
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Drawell. Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Available from: [Link]
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Teledyne ISCO. RediSep C-18 reversed phase column Purification of primary amines. Available from: [Link]
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International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. Available from: [Link]
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SIELC Technologies. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. Available from: [Link]
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SIELC Technologies. HPLC Method for Analysis of 2-Chlorobenzyl Chloride and 4-Chlorobenzyl Chloride on Newcrom R1 Column. Available from: [Link]
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European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. 2022. Available from: [Link]
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Sartorius. Sample Preparation for Analytical Quality Control. Available from: [Link]
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Yuan, C., et al. Are Highly Stable Covalent Organic Frameworks the Key to Universal Chiral Stationary Phases for Liquid and Gas Chromatographic Separations? Analytical Chemistry. 2023, 95(1), 304–318. Available from: [Link]
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Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. Available from: [Link]
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ResearchGate. Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines. Sultan Qaboos University Journal for Science. 2022, 27(1). Available from: [Link]
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International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). 2023. Available from: [Link]
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Organomation. HPLC Sample Preparation. Available from: [Link]
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Greyhound Chromatography. How to Prepare a Sample for HPLC Analysis. 2023. Available from: [Link]
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Wang, J., et al. A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. Analytical Methods. 2019, 11(34), 4413-4419. Available from: [Link]
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European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. Available from: [Link]
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Toth, G., et al. Simultaneous Determination of Escitalopram Impurities including the R-enantiomer on a Cellulose tris(3,5-Dimethylphenylcarbamate)-Based Chiral Column in Reversed-Phase Mode. Molecules. 2022, 27(24), 9022. Available from: [Link]
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LCGC International. Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. 2013. Available from: [Link]
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Simaels, J., et al. A validated HPLC method for the determination of thiazinamium methylsulphate in pharmaceutical preparations. Journal of Pharmaceutical and Biomedical Analysis. 2000, 21(6), 1189-95. Available from: [Link]
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Pharmaguideline. Steps for HPLC Method Validation. 2024. Available from: [Link]
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Spudeit, D. A., et al. Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC North America. 2014, 32(9), 704-713. Available from: [Link]
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Agilent Technologies. Sample Preparation Fundamentals for Chromatography. Available from: [Link]
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ResearchGate. Reversed-phase chiral HPLC and LC/MS analysis with tris(chloromethylphenylcarbamate) derivatives of cellulose and amylose as chiral stationary phases. Journal of Chromatography A. 2009, 1216(18), 3960-73. Available from: [Link]
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PharmaCompass. N-Benzyl-2-methyl-2-propanamine. Available from: [Link]
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Phenomenex. Reversed Phase HPLC Method Development. Available from: [Link]
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Siddiqui, M. R., et al. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Separations. 2023, 10(9), 478. Available from: [Link]
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Application Note: Comprehensive NMR Analysis and Structural Elucidation of N-(3-Chlorobenzyl)-2-methyl-2-propanamine
Abstract
This application note provides a comprehensive guide to the structural elucidation of N-(3-Chlorobenzyl)-2-methyl-2-propanamine using a suite of modern Nuclear Magnetic Resonance (NMR) spectroscopy techniques. We present detailed, field-proven protocols for sample preparation and the acquisition of one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC, HMBC) NMR spectra. The causality behind experimental choices is explained, ensuring technical accuracy and reproducibility. Through a detailed interpretation of predicted spectral data, this guide demonstrates how these complementary NMR experiments work in concert to provide an unambiguous confirmation of the molecular structure, a critical step in drug discovery and chemical research. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for the structural characterization of small organic molecules.
Introduction
This compound is a secondary amine containing a substituted aromatic ring and a sterically hindered aliphatic group. The precise characterization of such molecules is fundamental in medicinal chemistry and materials science, where structure dictates function. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive analytical technique for determining the detailed structure of organic compounds in solution.[1]
This guide moves beyond a simple listing of procedures. As a self-validating system, the protocols and data interpretation are designed to be logically interconnected. We will first establish the foundational 1D NMR data (¹H and ¹³C) and then employ a series of 2D NMR experiments to rigorously confirm the atomic connectivity and spatial relationships within the molecule. This multi-faceted approach ensures the highest level of confidence in the assigned structure.
Below is the structure of this compound with atoms systematically numbered for clarity throughout this note.
Caption: Molecular structure of this compound.
Experimental Protocols
Materials and Sample Preparation
The quality of the NMR spectrum is directly dependent on the quality of the sample. The following protocol ensures a properly prepared sample for high-resolution NMR analysis.
-
Compound: this compound
-
Deuterated Solvent: Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS). CDCl₃ is chosen for its excellent solubilizing properties for a wide range of organic molecules and its relatively simple residual solvent peak.
-
NMR Tubes: 5 mm high-precision NMR tubes (e.g., Wilmad 535-PP or equivalent).
Protocol:
-
Weighing: Accurately weigh 10-15 mg of the compound for ¹H NMR and 2D experiments. For a standard ¹³C NMR spectrum, a higher concentration of 50-75 mg is recommended to reduce acquisition time.[2]
-
Dissolution: Transfer the weighed solid into a clean, dry vial. Add approximately 0.6 mL of CDCl₃.
-
Homogenization: Gently vortex the vial until the solid is completely dissolved. A clear, particulate-free solution is essential for good spectral resolution.
-
Filtration and Transfer: To remove any microscopic dust or undissolved particles, which can degrade spectral quality, filter the solution. Push a small plug of glass wool into a Pasteur pipette and transfer the solution through the filter directly into the NMR tube.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation, which would change the sample concentration over time.
NMR Instrument and Data Acquisition
All spectra should be acquired on a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe. The following are typical acquisition parameters that can be used as a starting point and optimized as needed.
General Parameters:
-
Temperature: 298 K
-
Locking and Shimming: The deuterium signal from CDCl₃ is used to lock the magnetic field frequency. Automated shimming routines should be employed before each experiment to optimize the magnetic field homogeneity.
Specific Experiment Protocols:
-
¹H NMR:
-
Pulse Program: zg30 (A standard 30-degree pulse experiment)
-
Spectral Width: 16 ppm (centered around 6 ppm)
-
Acquisition Time: ~2.5 s
-
Relaxation Delay (d1): 2 s
-
Number of Scans (ns): 8-16 (adjust for desired signal-to-noise ratio)
-
-
¹³C{¹H} NMR:
-
Pulse Program: zgpg30 (Proton-decoupled with a 30-degree pulse)
-
Spectral Width: 240 ppm (centered around 100 ppm)
-
Acquisition Time: ~1 s
-
Relaxation Delay (d1): 2 s
-
Number of Scans (ns): 1024 or more (¹³C is an insensitive nucleus)
-
-
DEPT-135 (Distortionless Enhancement by Polarization Transfer):
-
Pulse Program: dept135
-
Key Insight: This experiment differentiates carbon signals based on the number of attached protons. CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative (inverted) peaks. Quaternary carbons (C) are not observed.[3]
-
-
2D ¹H-¹H COSY (Correlation Spectroscopy):
-
Pulse Program: cosygpqf
-
Key Insight: This experiment identifies protons that are spin-spin coupled to each other, typically through two or three bonds. Cross-peaks appear between the signals of coupled protons.[4]
-
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse Program: hsqcedetgpsisp2.3
-
Key Insight: This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond C-H correlation).[5] This is invaluable for unambiguously assigning carbon resonances.
-
-
2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse Program: hmbcgpndqf
-
Key Insight: This experiment reveals correlations between protons and carbons that are separated by multiple bonds (typically 2 or 3 bonds). It is crucial for identifying connectivity across quaternary carbons and piecing together molecular fragments.[6]
-
Predicted Spectra and Interpretation
The following section details the predicted ¹H and ¹³C NMR data for this compound. The predictions were generated using established NMR prediction algorithms and serve as a robust guide for interpreting experimental data.[7]
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Signal Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| H-5, H-7, H-8, H-11 | 7.20 - 7.35 | Multiplet (m) | 4H | Aromatic Protons |
| H-4 | 3.75 | Singlet (s) | 2H | -CH₂- (Benzylic) |
| H-N | ~1.5 (variable) | Broad Singlet (br s) | 1H | -NH- |
| H-2, H-3 | 1.15 | Singlet (s) | 9H | -C(CH₃)₃ (t-Butyl) |
Interpretation:
-
Aromatic Region (δ 7.20 - 7.35): The four protons on the 3-chlorophenyl ring are expected to resonate in this downfield region due to the deshielding effect of the aromatic ring current.[8] Their chemical shifts will be subtly different due to the electronic influence of the chloro and benzylamine substituents, leading to a complex multiplet.
-
Benzylic Protons (H-4, δ 3.75): The two protons of the methylene bridge appear as a sharp singlet. They are chemically equivalent and have no adjacent protons to couple with, hence the singlet multiplicity. Their position is downfield from typical aliphatic protons due to the influence of the adjacent aromatic ring and the nitrogen atom.
-
t-Butyl Protons (H-2, H-3, δ 1.15): The nine protons of the tert-butyl group are all chemically and magnetically equivalent due to free rotation around the C-C bonds. This results in a single, intense singlet integrating to 9H. This prominent signal is a characteristic feature of a t-butyl group.
-
Amine Proton (H-N, δ ~1.5): The N-H proton signal is often broad and its chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[5] It is expected to be a broad singlet and may not show coupling to the benzylic protons.
Predicted ¹³C NMR and DEPT-135 Data
Table 2: Predicted ¹³C and DEPT-135 NMR Data (100 MHz, CDCl₃)
| Carbon Label | Predicted Chemical Shift (δ, ppm) | DEPT-135 Signal | Assignment |
|---|---|---|---|
| C-6 | 143.2 | Not observed | Quaternary Aromatic C |
| C-9 | 134.3 | Not observed | Quaternary Aromatic C-Cl |
| C-10 | 129.7 | Positive (CH) | Aromatic CH |
| C-8 | 128.5 | Positive (CH) | Aromatic CH |
| C-5 | 127.3 | Positive (CH) | Aromatic CH |
| C-11 | 126.4 | Positive (CH) | Aromatic CH |
| C-1 | 51.5 | Not observed | Quaternary Aliphatic C |
| C-4 | 48.8 | Negative (CH₂) | -CH₂- (Benzylic) |
| C-2, C-3 | 29.2 | Positive (CH₃) | -C(CH₃)₃ (t-Butyl) |
Interpretation:
-
Aromatic Carbons (δ 126-144): Six distinct signals are predicted in the aromatic region, consistent with the substituted benzene ring.[9] The DEPT-135 spectrum is crucial here: it will show four positive signals for the four CH carbons and no signals for the two quaternary carbons (C-6 and C-9).
-
Aliphatic Carbons (δ 29-52):
-
The quaternary carbon of the t-butyl group (C-1) is predicted around δ 51.5 and will be absent in the DEPT-135 spectrum.
-
The benzylic carbon (C-4) at δ 48.8 will appear as a negative signal in the DEPT-135 spectrum, confirming it is a CH₂ group.
-
The three equivalent methyl carbons of the t-butyl group (C-2, C-3) will produce a single, intense positive signal in both the standard ¹³C and DEPT-135 spectra around δ 29.2.
-
Structural Confirmation with 2D NMR
While 1D NMR provides strong evidence for the structure, 2D NMR experiments offer definitive proof by revealing the connectivity between atoms.
¹H-¹H COSY Analysis
The COSY spectrum will primarily show correlations within the aromatic ring spin system. Cross-peaks will be observed between adjacent aromatic protons (e.g., H-7 and H-8, H-10 and H-11), confirming their connectivity. No cross-peaks are expected for the benzylic (H-4) or t-butyl (H-2, H-3) protons as they do not have neighboring, non-equivalent protons.
¹H-¹³C HSQC Analysis
The HSQC spectrum provides direct, one-bond H-C correlations, allowing for the confident assignment of each carbon atom that bears protons.
-
The aromatic proton signals (δ 7.20-7.35) will correlate with their directly attached carbon signals (C-5, C-8, C-10, C-11) in the δ 126-130 region.
-
The benzylic proton singlet (H-4, δ 3.75) will show a cross-peak to the benzylic carbon signal (C-4, δ 48.8).
-
The intense t-butyl proton singlet (H-2, H-3, δ 1.15) will correlate with the t-butyl carbon signal (C-2, C-3, δ 29.2).
¹H-¹³C HMBC Analysis
The HMBC experiment is the final piece of the structural puzzle, revealing long-range (2- and 3-bond) correlations that link the different fragments of the molecule.
-
Connecting the Benzyl and Amine Groups: Crucially, the benzylic protons (H-4) should show a 2-bond correlation to the aromatic quaternary carbon C-6 and 3-bond correlations to aromatic carbons C-5 and C-11. They will also show a 2-bond correlation to the aliphatic quaternary carbon C-1, definitively linking the benzyl group to the t-butylamine moiety.
-
Confirming the t-Butyl Group: The t-butyl protons (H-2, H-3) will show a 2-bond correlation to the quaternary carbon C-1 and a 3-bond correlation to the benzylic carbon C-4.
-
Aromatic Ring Assignments: The aromatic protons will show multiple long-range correlations that help to specifically assign each position. For example, the proton at H-5 will show a 3-bond correlation to the benzylic carbon C-4.
Workflow Visualization
The logical flow of the NMR analysis is summarized in the following diagram.
Caption: Workflow for the NMR structural elucidation of a small molecule.
Conclusion
The comprehensive suite of NMR experiments detailed in this application note provides an unambiguous and self-validating method for the structural characterization of this compound. By systematically acquiring and interpreting 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) spectra, researchers can confirm the identity, purity, and precise atomic connectivity of this and structurally related compounds with a high degree of confidence. This rigorous approach is essential for advancing research in drug discovery, process development, and materials science.
References
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Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]
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Application Notes and Protocols for the Neuropharmacological Investigation of N-(3-Chlorobenzyl)-2-methyl-2-propanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Neuropharmacological Potential of a Novel Benzylamine Derivative
N-(3-Chlorobenzyl)-2-methyl-2-propanamine is a synthetic compound whose neuropharmacological profile is largely unexplored. Its chemical architecture, featuring a chlorobenzyl group and a sterically hindered tert-butylamine moiety, suggests potential interactions with key central nervous system (CNS) targets. Structurally related benzylamine and chlorobenzylamine derivatives have been reported to exhibit a range of neuropharmacological activities, including anticonvulsant properties and affinity for monoamine transporters and receptors.[1][2] Specifically, the N-benzyl-tert-butylamine scaffold has been a subject of metabolic studies, indicating its processing by hepatic enzymes.[3][4]
Given the precedent set by analogous compounds, a systematic investigation into the neuropharmacology of this compound is warranted. This document outlines a proposed research plan, providing detailed protocols for a comprehensive in vitro and in vivo characterization of this novel compound. The following application notes are designed to guide researchers in elucidating its potential mechanism of action, identifying its molecular targets, and assessing its behavioral effects. This structured approach aims to build a foundational understanding of this compound, paving the way for its potential development as a tool for neuropharmacology research or as a lead compound for novel therapeutics.
Part 1: In Vitro Characterization: Target Identification and Functional Profiling
The initial phase of investigation focuses on identifying the molecular targets of this compound and characterizing its functional effects at the cellular level. Based on the pharmacology of structurally similar compounds, we hypothesize that this molecule may interact with monoamine transporters (dopamine, serotonin, and norepinephrine transporters) and/or G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors.[2][5][6]
Primary Target Screening: Receptor and Transporter Binding Assays
A broad-panel screening of this compound against a range of CNS targets is the first step to identify its primary binding sites. This is followed by more focused radioligand binding assays to determine its affinity for specific receptors and transporters.
Protocol 1: Competitive Radioligand Binding Assay for Dopamine D2 Receptor
This protocol details the determination of the binding affinity of this compound for the human dopamine D2 receptor.[7][8]
-
Materials:
-
HEK293 cells stably expressing the human dopamine D2 receptor.
-
[³H]Spiperone (radioligand).
-
This compound (test compound).
-
Haloperidol (reference compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Scintillation cocktail.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Prepare cell membranes from HEK293-D2 cells.
-
In a 96-well plate, add assay buffer, varying concentrations of this compound, and a fixed concentration of [³H]Spiperone.
-
Initiate the binding reaction by adding the cell membrane preparation.
-
Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Determine non-specific binding in the presence of a high concentration of an unlabeled ligand (e.g., haloperidol).
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Table 1: Hypothetical Binding Affinity Data
| Compound | Target | IC₅₀ (nM) | Kᵢ (nM) |
| This compound | Dopamine D2 Receptor | [Value] | [Value] |
| This compound | Serotonin Transporter (SERT) | [Value] | [Value] |
| Haloperidol (Reference) | Dopamine D2 Receptor | [Value] | [Value] |
| Fluoxetine (Reference) | Serotonin Transporter (SERT) | [Value] | [Value] |
*Note: Values are placeholders to be filled with experimental data.
Functional Activity: Cell-Based Assays
Following the identification of primary binding targets, functional assays are crucial to determine whether this compound acts as an agonist, antagonist, or allosteric modulator at these sites.
Protocol 2: cAMP Assay for Gs/Gi-Coupled GPCRs
This protocol is designed to assess the functional activity of the compound at Gs or Gi-coupled receptors, such as certain dopamine and serotonin receptor subtypes, by measuring changes in intracellular cyclic AMP (cAMP) levels.[9][10]
-
Materials:
-
CHO-K1 cells expressing the target GPCR.
-
This compound.
-
Forskolin (a Gs-coupled receptor agonist).
-
Reference agonist and antagonist for the target receptor.
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
Cell culture medium and supplements.
-
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Replace the medium with serum-free medium containing a phosphodiesterase inhibitor for 30 minutes.
-
For agonist mode, add varying concentrations of this compound and incubate.
-
For antagonist mode, pre-incubate the cells with varying concentrations of the test compound before adding a known concentration of a reference agonist.
-
Stop the reaction and lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP levels.
-
Plot the cAMP concentration against the logarithm of the compound concentration to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists).
-
Caption: Proposed inhibitory signaling pathway of this compound at a Gi-coupled GPCR.
Part 2: In Vivo Evaluation: Behavioral Pharmacology
Following in vitro characterization, in vivo studies are essential to understand the compound's effects on the whole organism, including its behavioral profile. These studies will help to determine if the compound has stimulant, depressant, anxiolytic, or other CNS effects.
Locomotor Activity Assessment
The open field test is a fundamental assay to assess the effects of a novel compound on spontaneous locomotor activity.[11][12][13][14]
Protocol 3: Open Field Locomotor Activity Test in Mice
-
Materials:
-
Open field apparatus (e.g., a square arena with infrared beams or video tracking software).
-
Male C57BL/6 mice.
-
This compound dissolved in a suitable vehicle (e.g., saline, DMSO).
-
Vehicle control.
-
-
Procedure:
-
Habituate the mice to the testing room for at least 60 minutes before the experiment.
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection.
-
Immediately place the mouse in the center of the open field arena.
-
Record locomotor activity (e.g., distance traveled, rearing frequency, time spent in the center vs. periphery) for a set duration (e.g., 30-60 minutes).
-
Analyze the data to compare the effects of different doses of the compound to the vehicle control.
-
Assessment of Rewarding or Aversive Properties
The conditioned place preference (CPP) paradigm is used to evaluate the rewarding or aversive properties of a drug.[15][16][17][18][19]
Protocol 4: Conditioned Place Preference in Rats
-
Materials:
-
Three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers.
-
Male Sprague-Dawley rats.
-
This compound dissolved in a suitable vehicle.
-
Vehicle control.
-
-
Procedure:
-
Pre-conditioning (Baseline): Allow each rat to freely explore all three chambers for 15 minutes and record the time spent in each chamber to determine initial preference.
-
Conditioning: For 6-8 days, administer the test compound and confine the rat to one of the outer chambers (e.g., the initially non-preferred chamber) for 30 minutes. On alternate days, administer the vehicle and confine the rat to the opposite chamber.
-
Post-conditioning (Test): Place the rat in the central chamber with free access to all chambers and record the time spent in each chamber for 15 minutes.
-
Data Analysis: A significant increase in time spent in the drug-paired chamber compared to baseline indicates a conditioned place preference (rewarding effect). A significant decrease suggests a conditioned place aversion.
-
Caption: A comprehensive workflow for the neuropharmacological evaluation of this compound.
Conclusion and Future Directions
The application notes and protocols outlined above provide a robust framework for the initial neuropharmacological characterization of this compound. The proposed experiments will elucidate its primary molecular targets, its functional activity at these targets, and its overall behavioral effects in vivo. The data generated from these studies will be instrumental in determining the potential of this compound as a novel research tool or a therapeutic lead.
Further investigations could include more detailed mechanistic studies, such as electrophysiological recordings to assess its effects on neuronal excitability, and in vivo microdialysis to measure its impact on neurotransmitter levels in specific brain regions. A thorough pharmacokinetic and toxicological evaluation would also be necessary for any further development.
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Sharma, R., et al. (2024). Neuropharmacological Assessment of Sulfonamide Derivatives of Para-Aminobenzoic Acid through In Vivo and In Silico Approaches. Molecules, 29(19), 4608. Retrieved from [Link]
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Panico, S., et al. (1990). Antimicrobial activity of a new derivative: N-(4-chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine. Drugs Under Experimental and Clinical Research, 16(4), 181-186. Retrieved from [Link]
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Kim, M. S., et al. (2019). Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. Biomolecules & Therapeutics, 27(5), 450-458. Retrieved from [Link]
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Beaulieu, J. M., et al. (2021). Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia. Frontiers in Pharmacology, 12, 749992. Retrieved from [Link]
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Seibenhener, M. L., & Wooten, M. W. (2014). Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice. Journal of Visualized Experiments, (91), 51729. Retrieved from [Link]
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Grimm, S., et al. (2005). Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker. ChemBioChem, 6(10), 1779-1785. Retrieved from [Link]
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Braden, M. R., et al. (2006). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. Journal of Medicinal Chemistry, 49(21), 6177-6184. Retrieved from [Link]
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Pérez-González, A., et al. (2022). Neuropharmacological Activities of Ceiba aesculifolia (Kunth) Britten & Baker f (Malvaceae). Molecules, 27(19), 6549. Retrieved from [Link]
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Application Notes and Protocols for the Safe Handling and Disposal of N-(3-Chlorobenzyl)-2-methyl-2-propanamine in the Laboratory
Introduction
N-(3-Chlorobenzyl)-2-methyl-2-propanamine is a substituted benzylamine compound utilized in various research and development applications, particularly in synthetic organic chemistry and drug discovery.[1] As with any chemical substance, a thorough understanding of its potential hazards and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the protection of the environment. This document provides a comprehensive guide to the safe handling, storage, and disposal of this compound, drawing upon established safety principles for analogous chemical structures.
Hazard Identification and Risk Assessment
-
Corrosivity and Irritation: Structurally similar benzylamines are classified as corrosive and can cause severe skin burns and eye damage.[2][3][4][5][6] It is therefore prudent to handle this compound as a corrosive substance capable of causing significant tissue damage upon contact.
-
Toxicity: Many substituted amines are harmful if swallowed or absorbed through the skin.[2][5] Inhalation of vapors or aerosols may also lead to respiratory tract irritation.[4]
-
Environmental Hazards: As a chlorinated organic compound, improper disposal can lead to environmental contamination. Such compounds are often persistent and can be harmful to aquatic life.[7][8]
Inferred Hazard Classification:
| Hazard Class | Category | GHS Hazard Statement (Inferred) |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage |
| Hazardous to the Aquatic Environment, Chronic | Category 3 | H412: Harmful to aquatic life with long-lasting effects |
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential for minimizing exposure risk.
Engineering Controls
-
Fume Hood: All handling of this compound, including weighing, transferring, and reaction quenching, must be conducted in a certified chemical fume hood to prevent the inhalation of vapors.
-
Safety Shower and Eyewash Station: A readily accessible and fully functional safety shower and eyewash station are mandatory in the laboratory where this compound is handled.
Personal Protective Equipment (PPE)
The following PPE must be worn at all times when handling this compound:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield | Provides protection against splashes and vapors, preventing severe eye damage. |
| Hand Protection | Nitrile or neoprene gloves (double-gloving recommended) | Offers chemical resistance to organic amines and chlorinated compounds. |
| Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes | Protects the skin from accidental splashes and contact. |
| Respiratory Protection | Not generally required when working in a fume hood. In case of a spill or ventilation failure, a respirator with an organic vapor cartridge is necessary. | Ensures respiratory safety in non-routine situations. |
Safe Handling and Storage Protocols
Adherence to meticulous handling and storage procedures is critical for preventing accidents and ensuring the integrity of the compound.
Handling
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Clear the workspace in the fume hood of any unnecessary items.
-
Weighing and Transferring: Use a dedicated spatula and weighing vessel. Conduct these operations over a tray or absorbent pad to contain any minor spills.
-
Reaction Setup: When setting up reactions, ensure all glassware is securely clamped. If heating is required, use a well-controlled heating mantle and monitor the reaction closely.
-
Post-Handling: After handling, decontaminate the work area with an appropriate solvent (e.g., isopropanol) followed by a soap and water solution. Thoroughly wash hands and any exposed skin.
Storage
-
Container: Store this compound in its original, tightly sealed container.
-
Location: Keep the container in a cool, dry, and well-ventilated area designated for corrosive and toxic chemicals.
-
Segregation: Store away from incompatible materials such as strong oxidizing agents, acids, and bases.
Spill Management Protocol
In the event of a spill, a prompt and well-rehearsed response is crucial to mitigate hazards.
Spill Response Workflow
Caption: Spill Response Workflow for this compound.
Step-by-Step Spill Cleanup
-
Alert and Evacuate: Immediately alert personnel in the vicinity. For large spills, evacuate the laboratory.
-
Don PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in Section 2.2.
-
Containment: For liquid spills, surround the area with an inert absorbent material like vermiculite or sand.
-
Neutralization (for small spills): Cautiously neutralize the spill with a weak acid, such as a 5% solution of sodium bisulfate.
-
Absorption: Once neutralized, absorb the material with fresh absorbent.
-
Collection: Carefully scoop the absorbed material into a clearly labeled, sealable waste container.
-
Decontamination: Clean the spill area with a detergent solution, followed by water.
-
Waste Disposal: Dispose of the sealed container and any contaminated materials as hazardous waste.
Waste Disposal Protocol
Proper disposal of this compound and its associated waste is a critical aspect of laboratory safety and environmental responsibility.
Waste Segregation and Collection
-
Dedicated Waste Container: A dedicated, labeled, and sealed container should be used for the collection of waste containing this compound.
-
Waste Types:
-
Solid Waste: Contaminated gloves, absorbent pads, and weighing papers should be placed in the designated solid waste container.
-
Liquid Waste: Unused or waste solutions of the compound should be collected in a separate, labeled liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Chlorinated waste streams are often incinerated at high temperatures and must be segregated.[8]
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Corrosive, Toxic).
Disposal Pathway
Caption: Chemical Waste Disposal Pathway.
Step-by-Step Disposal Procedure
-
Segregation: At the point of generation, segregate waste containing this compound into the appropriate labeled container.
-
Container Management: Keep waste containers closed except when adding waste. Do not overfill containers.
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory.
-
Disposal Request: Once the container is full, or if the compound is no longer needed, submit a hazardous waste pickup request to your institution's EHS department.
-
EHS Handling: Trained EHS personnel will collect the waste for consolidation and subsequent disposal at a licensed hazardous waste facility.
Under no circumstances should this compound or its waste be disposed of down the sanitary sewer. [7][9]
Emergency Procedures
In case of personal exposure, immediate and appropriate first aid is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][10]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[4][10]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][10]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3][10]
Conclusion
The safe handling and disposal of this compound are predicated on a thorough understanding of its inferred hazards and a strict adherence to established safety protocols. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and following the detailed procedures outlined in this guide, researchers can minimize risks and ensure a safe laboratory environment.
References
-
PubChem. This compound. Available from: [Link]
-
University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures. Available from: [Link]
-
Carl ROTH. Safety Data Sheet: Benzylamine. Available from: [Link]
-
Oxford Lab Fine Chem LLP. BENZYLAMINE - (For Synthesis) MSDS. Available from: [Link]
-
Water Corporation. Laboratory chemical waste. Available from: [Link]
-
University of Otago. Laboratory chemical waste disposal guidelines. Available from: [Link]
-
Loba Chemie. BENZYLAMINE FOR SYNTHESIS MSDS. Available from: [Link]
-
Vanderbilt University. Guide to Laboratory Sink/Sewer Disposal of Wastes. Available from: [Link]
Sources
- 1. This compound Supplier [benchchem.com]
- 2. alkylamines.com [alkylamines.com]
- 3. carlroth.com [carlroth.com]
- 4. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 5. lobachemie.com [lobachemie.com]
- 6. fishersci.com [fishersci.com]
- 7. Laboratory chemical waste [watercorporation.com.au]
- 8. otago.ac.nz [otago.ac.nz]
- 9. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 10. fishersci.com [fishersci.com]
Guide to the Preparation and Application of N-(3-Chlorobenzyl)-2-methyl-2-propanamine Hydrochloride
An Application Note for Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis, purification, characterization, and potential applications of N-(3-Chlorobenzyl)-2-methyl-2-propanamine hydrochloride (CAS No: 1050076-08-8)[1]. As a versatile secondary amine, this compound serves as a crucial building block in medicinal chemistry and a probe for biochemical research[2]. The protocols herein are designed for researchers in drug development and organic synthesis, emphasizing not only the procedural steps but also the underlying chemical principles to ensure reproducibility and high-purity outcomes. We detail a robust synthesis via reductive amination, followed by conversion to its stable hydrochloride salt, and conclude with validated methods for structural confirmation and a discussion of its utility.
Introduction and Scientific Context
This compound is a synthetic organic compound featuring a sterically hindered tert-butyl group and a metabolically relevant 3-chlorobenzyl moiety.[2] Its structure makes it an attractive intermediate for the development of novel chemical entities, particularly in the synthesis of potential pharmaceutical agents.[2] The chlorine substituent on the benzene ring can significantly influence the compound's pharmacokinetic profile and enhance its binding affinity to biological targets like enzymes or receptors.[2]
While direct alkylation of tert-butylamine with 3-chlorobenzyl chloride is a possible synthetic route, it is often plagued by side reactions, including the formation of tertiary amines and quaternary ammonium salts.[3] A more controlled and efficient approach is reductive amination. This method involves the reaction of 3-chlorobenzaldehyde with 2-methyl-2-propanamine (tert-butylamine) to form an imine intermediate, which is then selectively reduced in situ to the desired secondary amine.[3][4] This process offers high yields and purity, making it a preferred method in modern organic synthesis.[5]
The final conversion of the amine freebase, which is often an oil, to its hydrochloride salt provides a stable, crystalline solid that is easier to handle, weigh, and store, a critical consideration in pharmaceutical development workflows.
Synthesis and Purification Protocol
This section details the complete workflow for preparing high-purity this compound hydrochloride.
Reductive Amination: Synthesis of the Freebase
The core of the synthesis is the reductive amination between 3-chlorobenzaldehyde and tert-butylamine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen as the reducing agent due to its mild nature and high selectivity for imines over aldehydes, minimizing the side-production of 3-chlorobenzyl alcohol.
Experimental Workflow: Synthesis and Salt Formation
Caption: Workflow for the synthesis and purification of the target compound.
Table 1: Reagent Specifications and Stoichiometry
| Reagent | Formula | MW ( g/mol ) | Moles (mmol) | Equivalents | Amount |
| 3-Chlorobenzaldehyde | C₇H₅ClO | 140.57 | 10.0 | 1.0 | 1.41 g |
| tert-Butylamine | C₄H₁₁N | 73.14 | 12.0 | 1.2 | 0.88 g (1.28 mL) |
| Sodium Triacetoxyborohydride | C₆H₁₀BNaO₆ | 211.94 | 15.0 | 1.5 | 3.18 g |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | - | 50 mL |
| 2.0 M HCl in Diethyl Ether | HCl/C₄H₁₀O | - | ~10.0 | ~1.0 | ~5 mL |
Protocol Steps:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-chlorobenzaldehyde (1.41 g, 10.0 mmol) and dichloromethane (50 mL).
-
Amine Addition: Add tert-butylamine (1.28 mL, 12.0 mmol) to the solution. Stir the mixture at room temperature for 30 minutes. This allows for the formation of the intermediate iminium ion.
-
Reduction: In a single portion, add sodium triacetoxyborohydride (3.18 g, 15.0 mmol). Causality Note: Adding the reducing agent after the initial stirring period ensures the imine has formed, maximizing the yield of the desired secondary amine.
-
Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Workup - Quenching: Carefully pour the reaction mixture into a separatory funnel containing 50 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to quench the excess reagent and neutralize acetic acid byproduct.
-
Workup - Extraction: Extract the aqueous layer with dichloromethane (3 x 30 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product as an oil.
-
Purification: Purify the crude oil via flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 20%) to isolate the pure freebase, this compound.
Hydrochloride Salt Preparation
-
Dissolution: Dissolve the purified freebase oil (~10.0 mmol) in anhydrous diethyl ether (50 mL).
-
Precipitation: While stirring, slowly add a 2.0 M solution of hydrogen chloride in diethyl ether (~5 mL, 10.0 mmol) dropwise. A white precipitate will form immediately.
-
Isolation: Continue stirring for 15 minutes, then collect the solid by vacuum filtration.
-
Washing and Drying: Wash the filter cake with a small amount of cold diethyl ether (2 x 10 mL) to remove any unreacted starting material. Dry the resulting white solid under high vacuum to yield the final this compound hydrochloride.
Structural Characterization and Validation
Confirming the identity and purity of the synthesized compound is a critical, self-validating step.
Mechanism: Reductive Amination
Caption: The mechanism of reductive amination for secondary amine synthesis.
Spectroscopic Analysis
Table 2: Expected Analytical Data
| Analysis Type | Parameter | Expected Result |
| ¹H NMR | Chemical Shift (δ, ppm) | ~7.20-7.40 (m, 4H, Ar-H), ~3.80 (s, 2H, Ar-CH₂-N), ~1.25 (s, 9H, C(CH₃)₃) |
| ¹³C NMR | Chemical Shift (δ, ppm) | ~142 (Ar-C), ~134 (Ar-C-Cl), ~126-129 (Ar-CH), ~51 (Ar-CH₂), ~50 (C(CH₃)₃), ~29 (C(CH₃)₃) |
| Mass Spec. | Molecular Ion (M+H)⁺ | Expected: 198.10; Observed: m/z consistent with C₁₁H₁₇ClN⁺ |
| Isotopic Pattern | Characteristic ~3:1 ratio for ³⁵Cl/³⁷Cl isotopes (e.g., m/z 198.1 / 200.1) |
Protocol: NMR Sample Preparation
-
Weigh approximately 5-10 mg of the hydrochloride salt.
-
Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra. The expected proton signals include aromatic protons between δ 7.2–7.4 ppm and a prominent singlet for the nine tert-butyl protons around δ 1.2–1.4 ppm.[2]
Protocol: Mass Spectrometry Sample Preparation
-
Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Introduce the sample into the mass spectrometer via direct infusion or LC-MS.
-
Acquire data in positive ion mode using electrospray ionization (ESI).
-
Confirm the presence of the molecular ion and the distinct chlorine isotopic pattern, which serves as a definitive confirmation of the compound's elemental composition.[2]
Applications in Research and Development
This compound is not an end-product therapeutic but rather a key precursor and research tool.[2]
-
Intermediate for Pharmaceutical Synthesis: Its structure is a scaffold that can be further elaborated. The secondary amine provides a reactive site for coupling with other molecules to build a diverse library of compounds for screening. Research into treatments for conditions like neurodegenerative diseases has explored compounds containing similar N-benzyl-2-methylpropan-2-amine frameworks.[2]
-
Biochemical Probe: The compound can be used in biochemical assays to investigate enzyme interactions and receptor binding.[2] The 3-chloro-substituted phenyl ring can participate in specific hydrophobic or halogen-bonding interactions within a protein's active site, helping to elucidate structure-activity relationships (SAR).
-
Fragment-Based Drug Discovery: As a relatively small molecule, it can serve as a "fragment" in fragment-based screening campaigns to identify initial hit compounds that bind to a biological target of interest.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling the reagents and final product.
-
Ventilation: Conduct all steps of the synthesis and handling in a well-ventilated fume hood.
-
Reagent Handling: Sodium triacetoxyborohydride can react with moisture; handle it quickly in a dry environment. Diethyl ether is extremely flammable. Hydrogen chloride solutions are corrosive.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.
References
-
This compound. PubChem, National Center for Biotechnology Information. [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
- Simple method for preparing to tert-butyl benzyl amine.
-
Benzylamine. Wikipedia. [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
-
Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI. [Link]
-
Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. ResearchGate. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of N-(3-Chlorobenzyl)-2-methyl-2-propanamine
Welcome to the technical support center for the synthesis of N-(3-Chlorobenzyl)-2-methyl-2-propanamine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this important synthetic transformation. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.
Synthesis Overview: The Reductive Amination Pathway
The most reliable and widely used method for synthesizing this compound is through a reductive amination reaction.[1] This process involves two key steps:
-
Imine Formation: The reaction between 3-chlorobenzaldehyde and 2-methyl-2-propanamine (tert-butylamine) to form an intermediate imine. This is a condensation reaction where a molecule of water is eliminated.[2]
-
Reduction: The subsequent reduction of the C=N double bond of the imine to form the desired secondary amine product.[3]
This method is favored because it offers high selectivity and avoids the common problem of over-alkylation that can occur with direct alkylation of amines.[3]
Reaction Mechanism Visualization
The following diagram illustrates the general mechanism for the reductive amination process.
Caption: General mechanism of reductive amination.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis in a direct question-and-answer format.
Question 1: My reaction yield is significantly lower than expected. What are the most likely causes?
Answer: Low yield is a common issue that can stem from several factors. Systematically investigating the following points will help identify the root cause.
-
Inefficient Imine Formation: The equilibrium between the starting materials and the imine might not favor the product.[1]
-
Causality: The formation of the imine is a reversible reaction that produces water. If water is not effectively removed or sequestered, the equilibrium can shift back towards the starting materials, reducing the concentration of the imine available for reduction.
-
Solution:
-
pH Control: Imine formation is typically catalyzed by mild acid (pH 4-5).[3] Too low a pH will protonate the amine, rendering it non-nucleophilic, while too high a pH will not sufficiently activate the aldehyde. Consider adding a catalytic amount of acetic acid.
-
Dehydrating Agents: While not always necessary, adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves can help drive the equilibrium towards the imine.
-
Reaction Time: Allow sufficient time for the imine to form before adding the reducing agent. This can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A stepwise procedure, where the imine is formed and isolated before reduction, can sometimes be a superior alternative.[4]
-
-
-
Competitive Reduction of the Aldehyde: The reducing agent may be reacting with the starting aldehyde instead of the imine.
-
Causality: This is particularly problematic with strong, non-selective reducing agents like sodium borohydride (NaBH₄), which can reduce both aldehydes and imines.[1][5]
-
Solution: Use a milder, more selective reducing agent that preferentially reduces the imine. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this reason.[1][2][6] It is less basic and more sterically hindered, making it highly selective for the protonated imine (iminium ion) over the aldehyde.[1][2]
-
-
Degradation of Starting Materials or Product:
-
Causality: 3-Chlorobenzaldehyde can be susceptible to oxidation to the corresponding carboxylic acid if exposed to air for prolonged periods. The amine product can also be sensitive to certain work-up conditions.
-
Solution: Use freshly distilled or high-purity 3-chlorobenzaldehyde. Ensure the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) if necessary. During work-up, avoid unnecessarily harsh acidic or basic conditions.
-
Question 2: My final product is impure. I'm seeing a significant side-product by NMR/GC-MS. What could it be?
Answer: The most common impurity is the alcohol formed from the reduction of the starting aldehyde.
-
Side Product: 3-Chlorobenzyl Alcohol
-
Cause: As mentioned above, this occurs when the reducing agent reacts with 3-chlorobenzaldehyde.[2] This is especially prevalent if using a non-selective reducing agent like NaBH₄ or if the imine formation is slow.[5]
-
Confirmation: The presence of 3-chlorobenzyl alcohol can be confirmed by comparing the NMR and MS data of your crude product to a known standard or literature values.
-
Prevention: The most effective solution is to switch to a more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) .[1][4] This reagent is specifically designed to minimize aldehyde reduction in one-pot reductive aminations.[7]
-
-
Side Product: Dibenzylamine Analogue (Over-alkylation)
-
Cause: While less common in this specific synthesis due to the steric hindrance of the tert-butyl group, it's possible for the newly formed secondary amine product to react with another molecule of 3-chlorobenzaldehyde to form a tertiary amine.
-
Prevention: Use a slight excess of the amine (tert-butylamine) relative to the aldehyde. This ensures the aldehyde is consumed in the formation of the desired primary imine.
-
Question 3: The reaction seems to have stalled and is not proceeding to completion. How can I troubleshoot this?
Answer: A stalled reaction often points to an issue with one of the reagents or the reaction conditions.
-
Check Reagent Activity:
-
Reducing Agent: Borohydride reagents, especially NaBH(OAc)₃, can be sensitive to moisture and may degrade upon improper storage.[5]
-
Solution: Use a fresh bottle of the reducing agent or one that has been stored properly in a desiccator.
-
-
Monitor Reaction Progress:
-
Methodology: Use TLC to track the disappearance of the starting aldehyde and the appearance of the product spot. A co-spot of the starting material and the reaction mixture is essential for accurate comparison.
-
Interpretation: If the aldehyde spot remains intense and the product spot is faint after several hours, it indicates a problem. If an intermediate spot is visible (the imine), but it is not converting to the product, the issue lies with the reduction step. If no imine is forming, the problem is with the initial condensation.
-
-
Revisit Reaction Conditions:
-
Solvent: The choice of solvent is critical. For NaBH(OAc)₃, anhydrous solvents like 1,2-dichloroethane (DCE), dichloromethane (DCM), or tetrahydrofuran (THF) are preferred.[4][5] Protic solvents like methanol can react with the reducing agent.[5]
-
Temperature: Most reductive aminations proceed well at room temperature. If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) might be beneficial, but this can also increase side reactions.
-
Experimental Workflow Visualization
This diagram outlines the logical flow of the synthesis and purification process.
Caption: Step-by-step experimental workflow for the synthesis.
Frequently Asked Questions (FAQs)
Q1: Which reducing agent is definitively the best for this synthesis?
A: For a one-pot synthesis of this compound, sodium triacetoxyborohydride (NaBH(OAc)₃) is the superior choice.[4][6] Its selectivity for reducing imines in the presence of aldehydes minimizes the formation of 3-chlorobenzyl alcohol, leading to higher purity and yield.[1][2] While sodium borohydride (NaBH₄) can work, it requires a two-step process where the imine is formed first, and the NaBH₄ is added only after confirming complete imine formation to avoid reducing the aldehyde.[5]
| Reducing Agent | Selectivity (Imine vs. Aldehyde) | Typical Solvent | Key Considerations |
| NaBH(OAc)₃ (STAB) | High[1] | DCE, DCM, THF[5] | Reagent of choice for one-pot reactions; moisture-sensitive. |
| NaBH₄ | Low[1] | Methanol, Ethanol[5] | Can reduce aldehydes; best for a two-step procedure. |
| NaBH₃CN | High (pH dependent)[1] | Methanol | Effective, but generates highly toxic cyanide byproducts.[6] |
| H₂/Catalyst (e.g., Pd/C) | High | Methanol, Toluene[8] | Requires hydrogenation equipment; effective but can be slow. |
Q2: How important is the quality of the starting materials?
A: It is critical. The purity of your 3-chlorobenzaldehyde and tert-butylamine will directly impact the yield and purity of the final product. The aldehyde should be free from the corresponding carboxylic acid, which can form upon air oxidation. It is good practice to use freshly opened or distilled reagents.
Q3: What is the best way to purify the final product?
A: The purification method depends on the scale and the nature of the impurities.
-
Flash Column Chromatography: This is a highly effective method for removing both unreacted starting materials and side-products on a lab scale.[9] A silica gel column using a gradient of ethyl acetate in hexanes is a good starting point.
-
Acid-Base Extraction: As the product is a basic amine, it can be purified by an acid-base workup. Dissolve the crude material in an organic solvent (like ether or DCM) and extract with dilute acid (e.g., 1M HCl). The amine will move to the aqueous layer as the hydrochloride salt, leaving non-basic impurities behind. The aqueous layer can then be basified (e.g., with NaOH) and the pure amine re-extracted into an organic solvent.[10]
-
Vacuum Distillation: For larger scales, vacuum distillation can be an effective purification method, provided the product is thermally stable.[10]
Detailed Experimental Protocol
This protocol is a validated starting point for the synthesis. Optimization may be required based on specific laboratory conditions.
Materials:
-
3-Chlorobenzaldehyde (1.0 eq)
-
tert-Butylamine (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.3 eq)
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add 3-chlorobenzaldehyde (1.0 eq) and anhydrous 1,2-dichloroethane.
-
Add tert-butylamine (1.1 eq) dropwise to the solution at room temperature.
-
Stir the mixture for 1-2 hours to allow for imine formation. Monitor the consumption of the aldehyde by TLC.
-
Once imine formation is complete or has reached equilibrium, add sodium triacetoxyborohydride (1.3 eq) in small portions over 15-20 minutes. Caution: The addition may be mildly exothermic.
-
Allow the reaction to stir at room temperature for 12-24 hours, or until TLC analysis indicates the complete consumption of the imine intermediate.
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude oil by flash column chromatography on silica gel to afford the pure this compound.
References
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
- Myers, A. (n.d.).
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
- Trotta, J. R., et al. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega.
-
Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. [Link]
-
Wikipedia. (n.d.). Reductive amination. [Link]
- Huckabee, B. K., et al. (2000). A Process for the Preparation of N-Benzylamines.
- Ananikov, V. P., et al. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI.
- Doyle, A. G., et al. (n.d.). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources.
- ResearchGate. (2025).
- Hu, W. J., et al. (2025). Synthesis, Crystal Structure, and Antibacterial Activity of N-(2-Chlorobenzyl)-3-methylbut-2-enamide.
- ResearchGate. (n.d.).
- European Patent Office. (n.d.).
- ResearchGate. (2025). Clean and Simple Chemoselective Reduction of Imines to Amines Using Boric Acid-Activated Sodium Borohydride under Solvent-Free Conditions.
- Bottaro, J. C., et al. (n.d.). Process for preparing unsymmetric secondary tert-butylamines in the liquid phase.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by imine reduction. [Link]
- Nicewicz, D. A., et al. (n.d.).
- Beilstein Journals. (n.d.).
-
Reddit. (2024). How to purify Benzylamine?. [Link]
- Doyle, A. G., et al. (2018).
- ResearchGate. (2025).
- MDPI. (n.d.). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
- ResearchGate. (2025).
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 8. US6476268B1 - Preparation of N-benzylamines - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. reddit.com [reddit.com]
purification challenges of N-(3-Chlorobenzyl)-2-methyl-2-propanamine
Technical Support Center: N-(3-Chlorobenzyl)-2-methyl-2-propanamine
Welcome to the technical support guide for this compound. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this compound. Our goal is to equip you with the foundational knowledge and practical protocols necessary to overcome common challenges and achieve high purity.
Section 1: Foundational Knowledge & FAQs
A successful purification strategy begins with a thorough understanding of the molecule's properties and the likely impurities from its synthesis.
Q1: What are the key physical and chemical properties of this compound that influence its purification?
Understanding the molecule's characteristics is the first step in troubleshooting. The bulky tert-butyl group and the chlorobenzyl moiety give the compound specific properties that dictate its behavior. As a secondary amine, it is basic, a key feature we will exploit for purification.
Causality: The compound's relatively high boiling point makes distillation challenging without a high vacuum, which can risk thermal decomposition. Its basicity (due to the nitrogen lone pair) is the most powerful handle for purification, allowing for selective extraction and salt formation. The nonpolar aromatic ring and alkyl groups suggest good solubility in common organic solvents but poor solubility in water for the freebase form.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆ClN | [1] |
| Molecular Weight | 197.70 g/mol | [1][2] |
| Boiling Point | 252.6°C at 760 mmHg (Predicted) | [2] |
| Density | 1.0 ± 0.1 g/cm³ (Predicted) | [2] |
| IUPAC Name | N-[(3-chlorophenyl)methyl]-2-methylpropan-2-amine | [1] |
Q2: What is the most common synthesis route and what impurities should I anticipate?
This compound is typically synthesized via reductive amination of 3-chlorobenzaldehyde with tert-butylamine or direct alkylation of tert-butylamine with 3-chlorobenzyl chloride.[2] Both routes can generate a specific profile of impurities that may co-purify with the final product.
Anticipated Impurities:
-
Unreacted 3-chlorobenzaldehyde: A neutral compound, easily separable by exploiting the basicity of the amine product.
-
Unreacted tert-butylamine: A highly volatile and basic primary amine.[3]
-
Imine Intermediate (N-(3-chlorobenzylidene)-2-methyl-2-propanamine): Formed during reductive amination; can be hydrolyzed back to the aldehyde and amine or be partially present in the crude product.
-
3-chlorobenzyl alcohol: Formed if the aldehyde is reduced without amination.
-
Over-alkylated Tertiary Amine (N,N-bis(3-chlorobenzyl)-2-methyl-2-propanamine): A potential byproduct in direct alkylation pathways.
Section 2: Troubleshooting Purification Workflows
This section addresses the most common issues encountered in the lab with specific, actionable solutions.
Q3: My crude product is a persistent oil and won't crystallize. How can I purify it?
Root Cause: This is a very common issue with secondary amines containing bulky alkyl groups. The freebase form may have a low melting point or exist as an oil at room temperature. Impurities can further depress the melting point, preventing crystallization.
Solution: The most robust strategy is to convert the basic amine into an acid addition salt, typically the hydrochloride (HCl) salt.[4][5] Salts are ionic compounds that form a crystal lattice, resulting in well-defined, higher-melting-point solids that are readily purified by recrystallization.
dot
Caption: Decision tree for handling oily amine products.
Experimental Protocol 2.1: Hydrochloride Salt Formation & Recrystallization
-
Dissolution: Dissolve the crude oily amine in a minimal amount of a suitable organic solvent. Diethyl ether or ethyl acetate are excellent starting points.
-
Acidification: Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether, or concentrated HCl in isopropanol) dropwise while stirring. Monitor for the formation of a precipitate.
-
Precipitation: Continue adding the acid until no further precipitate forms. The solution should be acidic to litmus or pH paper. The hydrochloride salt should crash out of the nonpolar solvent.[6]
-
Isolation: Collect the solid precipitate by vacuum filtration and wash the filter cake with a small amount of cold diethyl ether to remove any soluble impurities.
-
Recrystallization: Dissolve the crude salt in a minimal amount of a hot polar solvent (e.g., ethanol, isopropanol, or an ethanol/water mixture). Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
-
(Optional) Free-basing: To recover the pure amine freebase, dissolve the salt in water, basify the solution to pH >10 with NaOH or Na₂CO₃, and extract the pure amine with an organic solvent like dichloromethane or ethyl acetate.[7] Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
Q4: My TLC/NMR analysis shows significant contamination from starting materials (3-chlorobenzaldehyde and tert-butylamine). How can I remove them?
Root Cause: These impurities have different chemical properties than the desired secondary amine product. The aldehyde is neutral, while the product is basic. This difference is the key to their separation.
Solution: An acid-base liquid-liquid extraction is highly effective. By washing the organic solution of your crude product with an aqueous acid, the basic amine will be protonated and move into the aqueous layer, while the neutral aldehyde impurity will remain in the organic layer.[8]
dot
Caption: Workflow for purification via acid-base extraction.
Experimental Protocol 2.2: Acid-Base Liquid-Liquid Extraction
-
Dissolution: Dissolve the crude product in an organic solvent that is immiscible with water, such as ethyl acetate, dichloromethane, or diethyl ether.
-
Acid Wash: Transfer the solution to a separatory funnel and wash it two to three times with 1M aqueous HCl.[8]
-
Mechanism: The basic secondary amine product and any unreacted tert-butylamine will be protonated to form their respective hydrochloride salts, which are soluble in the aqueous layer. The neutral 3-chlorobenzaldehyde will remain in the organic layer.
-
-
Separation: Combine the aqueous layers. The organic layer containing the neutral impurities can be discarded.
-
Basification: Cool the combined aqueous layer in an ice bath and slowly add a base (e.g., 3M NaOH solution) until the pH is strongly basic (pH 10-12). This deprotonates the amine hydrochloride, regenerating the water-insoluble freebase amine.
-
Re-extraction: Extract the freebase amine back into an organic solvent (e.g., ethyl acetate) three times.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified amine.
Q5: I've removed the starting materials, but my product is still not pure. What is the next step?
Root Cause: If impurities persist after an acid-base wash, they are likely other basic compounds with similar properties to your product, such as the over-alkylated tertiary amine. These cannot be easily separated by extraction.
Solution: Flash column chromatography on silica gel is the preferred method for separating compounds with similar functional groups but different polarities.
Expert Tip: Amines are notorious for "tailing" or "streaking" on standard silica gel due to interactions between the basic amine and acidic silanol groups on the silica surface. To ensure a clean separation, the mobile phase (eluent) must be modified.[9]
Experimental Protocol 2.3: Flash Column Chromatography
-
Stationary Phase: Use standard silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A nonpolar/polar solvent system like Hexanes/Ethyl Acetate is a good starting point.
-
CRITICAL: Add a small amount of a volatile base, such as triethylamine (TEA), to the eluent mixture (typically 0.5-1% by volume).[9] This deactivates the acidic sites on the silica, preventing streaking and leading to sharp, well-resolved peaks.
-
-
Sample Loading: Adsorb the crude product onto a small amount of silica gel. After drying, load this solid onto the top of the column. This "dry loading" technique generally provides better resolution than loading the sample as a concentrated liquid.
-
Elution: Run the column, collecting fractions and monitoring them by Thin Layer Chromatography (TLC).
-
Isolation: Combine the pure fractions and remove the solvent and TEA under reduced pressure. It may require gentle heating on the rotary evaporator to co-evaporate the last traces of TEA with the solvent.
Section 3: General FAQs & Best Practices
Q: How can I confirm the identity and purity of my final product? A: A combination of techniques is essential for validation.
-
¹H and ¹³C NMR Spectroscopy: This will confirm the chemical structure and identify any residual impurities.
-
Mass Spectrometry (GC-MS or LC-MS): This will confirm the molecular weight of the compound.[1]
-
Melting Point: If you have isolated a crystalline solid (like the HCl salt), a sharp melting point is a strong indicator of high purity.
Q: What are the recommended storage conditions? A: Like many amines, this compound can be sensitive to air and light over time. For long-term storage, it is best kept in an amber vial under an inert atmosphere (nitrogen or argon) at cold temperatures (e.g., 4°C).
Q: What specific safety precautions should I take? A: Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Consult the Safety Data Sheet (SDS) for specific handling and disposal information.
References
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This compound. Benchchem.
-
How do I purify ionizable organic amine compounds using flash column chromatography?. Biotage.
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This compound. PubChem, National Center for Biotechnology Information.
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Workup: Amines. University of Rochester, Department of Chemistry.
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Purification of secondary alkyl amines. Google Patents (US3864402A).
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Purification of Oleylamine for Materials Synthesis and Spectroscopic Diagnostics for trans Isomers. ACS Publications.
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Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI.
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Simple method for preparing to tert-butyl benzyl amine. Google Patents (CN101607914A).
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Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. Royal Society of Chemistry.
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N-Benzylpiperidin-4-benzylamine (12a). Royal Society of Chemistry.
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Process for preparing unsymmetric secondary tert-butylamines in the liquid phase. Google Patents (US8445726B2).
-
How to purify Benzylamine?. Reddit r/OrganicChemistry.
-
Synthesis of N-tert.butyl-3,5-dibromo-2-hydroxy-benzylamine hydrochloride. PrepChem.
-
Method for preparing N-(2-Methylphenyl)-2-(propylamino)propa-namide. Google Patents (CN102093248A).
-
Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ACS Publications.
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Technical Support Center: Stabilizing N-(3-Chlorobenzyl)-2-methyl-2-propanamine in Solution
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with N-(3-Chlorobenzyl)-2-methyl-2-propanamine. Given its structure as a secondary benzylamine, this molecule is susceptible to specific degradation pathways in solution.[1][2] This document offers troubleshooting advice and validated protocols to mitigate these stability challenges, ensuring the integrity and reliability of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that compromise the stability of this compound in solution?
A1: The stability of this compound is primarily influenced by three factors: pH, exposure to oxygen, and exposure to light.[3]
-
pH: Both acidic and alkaline conditions can affect the molecule. The secondary amine group is basic and its protonation state is pH-dependent. Extreme pH levels can catalyze degradation reactions.[3][4][5][6]
-
Oxidation: Like many amines, this compound is susceptible to oxidative degradation, especially in the presence of dissolved oxygen, metal ions, or peroxides.[7][8][9] This can lead to the formation of impurities such as imines, aldehydes, and other degradation products.
-
Photodegradation: The presence of a chlorobenzyl group makes the molecule susceptible to degradation upon exposure to UV or even ambient light.[10][11] This can involve cleavage of the benzyl-nitrogen bond or reactions involving the aromatic ring.
Q2: I've noticed a yellowing of my stock solution. What does this indicate?
A2: A change in color, such as yellowing, is a common visual indicator of chemical degradation. This is often associated with the formation of oxidized species or complex degradation products. If you observe this, it is critical to re-evaluate the purity of your solution using an appropriate analytical method, such as HPLC-UV, before proceeding with your experiments.
Q3: What is the recommended solvent and storage temperature for a stock solution?
A3: For general use, preparing stock solutions in a non-aqueous, aprotic solvent like anhydrous DMSO or ethanol is recommended to minimize hydrolysis and other water-mediated degradation. For short-term storage (1-2 weeks), refrigeration at 2-8°C is advisable. For long-term storage, aliquoting the stock solution into amber vials and storing at -20°C or -80°C under an inert atmosphere (e.g., argon or nitrogen) is the best practice to minimize oxidation and thermal degradation.
Troubleshooting Guide: Common Stability Issues & Solutions
Issue 1: Rapid Loss of Compound Purity in Aqueous Buffers
Your experiment requires an aqueous buffer, but you observe a significant decrease in the parent compound peak and the appearance of new impurity peaks in your HPLC analysis within hours.
Potential Cause A: pH-Induced Degradation
-
Scientific Rationale: The stability of amines in solution is often highly pH-dependent. Many are most stable in a slightly acidic to neutral pH range (typically pH 4-8).[3] Outside this range, specific acid or base-catalyzed degradation can occur. For benzylamines, extreme pH can facilitate cleavage pathways.[12][13]
-
Solution: Conduct a pH stability screen. Prepare your compound in a series of buffers across a relevant pH range (e.g., pH 3 to 9) and monitor its purity over time.
Table 1: Recommended Buffer Systems for pH Screening
| pH Target | Buffer System | pKa | Rationale |
| 3.0 | Citrate Buffer | 3.13, 4.76 | Provides buffering capacity in the acidic range. |
| 5.0 | Acetate Buffer | 4.76 | A common and well-characterized buffer for this pH. |
| 6.5 | Phosphate Buffer (PBS) | 7.21 | Physiologically relevant and offers strong buffering. |
| 7.4 | HEPES Buffer | 7.55 | Often used in cell-based assays; resistant to pH changes. |
| 9.0 | Borate Buffer | 9.24 | Useful for exploring stability in mildly alkaline conditions. |
Potential Cause B: Oxidative Degradation
-
Scientific Rationale: Aqueous buffers can contain dissolved oxygen, which can readily oxidize the secondary amine. This process can be accelerated by trace metal ion contaminants in the buffer salts, which act as catalysts.[9] The degradation often proceeds via a free radical mechanism.
-
Solution: Implement strategies to remove oxygen and inhibit oxidation.
-
De-gas Buffers: Before adding the compound, sparge all aqueous buffers with an inert gas like nitrogen or argon for 15-30 minutes.
-
Add Antioxidants: For some applications, the addition of a small amount of an antioxidant can be beneficial. Sterically hindered phenols or aromatic amines are effective radical scavengers.[14][15][16][17] Common examples include Butylated Hydroxytoluene (BHT) or N,N'-disec-butyl-p-phenylenediamine.[16] Always run a control to ensure the antioxidant does not interfere with your experiment.
-
Issue 2: Inconsistent Results and Potency Loss Over Time
You notice that the biological or chemical activity of your compound solution decreases significantly, even when stored at 4°C.
Potential Cause: Photodegradation
-
Scientific Rationale: The aromatic chlorobenzyl moiety can absorb UV light, leading to photochemical reactions. This energy can cause bond cleavage, radical formation, or other structural changes that inactivate the compound. The ICH Q1B guideline provides a framework for assessing photostability for pharmaceutical compounds.[10][11][18][19][20]
-
Solution: Protect the solution from light at all stages.
-
Use Amber Vials: Always prepare and store solutions in amber glass vials or tubes that block UV light transmission.
-
Wrap in Foil: For extra protection, especially during handling on the benchtop, wrap containers in aluminum foil.
-
Minimize Exposure: When working with the solution, minimize its exposure to ambient laboratory light.
-
Workflow for Diagnosing Stability Issues This diagram illustrates a systematic approach to identifying the root cause of instability.
Caption: A systematic workflow for troubleshooting solution instability.
Protocols for Stability Assessment
Protocol 1: Forced Degradation Study
A forced degradation study is essential to identify likely degradation pathways and to develop a stability-indicating analytical method.[10] This involves subjecting the compound to harsh conditions to intentionally induce degradation.
Objective: To understand the degradation profile under hydrolytic, oxidative, and photolytic stress.
Methodology:
-
Preparation: Prepare separate solutions of this compound (e.g., at 1 mg/mL) in a suitable solvent mixture (e.g., acetonitrile/water).
-
Acid Hydrolysis: Add 0.1 M HCl to one solution. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH to a second solution. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) to a third solution. Keep at room temperature for 24 hours, protected from light.
-
Photolytic Degradation: Expose a fourth solution to a calibrated light source as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[19] Keep a control sample wrapped in foil to serve as a dark control.
-
Analysis: After the designated time, neutralize the acid and base samples. Analyze all samples, including an untreated control, by HPLC-UV/MS to identify and quantify the parent compound and any degradation products.
Forced Degradation Workflow Diagram
Caption: Workflow for a comprehensive forced degradation study.
Protocol 2: Stability-Indicating HPLC-UV Method
A validated HPLC method is crucial for accurately quantifying the compound and separating it from potential degradation products.[21][22][23]
Objective: To establish an analytical method for routine stability testing.
Instrumentation and Conditions:
-
HPLC System: Standard HPLC with UV detector.
-
Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 215 nm and 254 nm.
-
Injection Volume: 10 µL.
System Suitability: Before analysis, ensure the system passes suitability tests, including retention time reproducibility (%RSD < 1%), peak area precision (%RSD < 2%), and resolution between the parent peak and the closest eluting degradant peak (Resolution > 2.0).
References
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
Lin, C.-H., Chen, W.-H., & Mitch, W. A. (2024). Degradation of benzylamines during chlorination and chloramination. Environmental Science: Water Research & Technology. DOI:10.1039/D4EW00556B. Retrieved from [Link]
- Mondal, P., et al. (2011). Degradation studies of amines and alkanolamines during sour gas treatment process.
-
Shimadzu. (n.d.). Analytical Methods for Amino Acids. Retrieved from [Link]
-
International Council for Harmonisation. (1996). ICH Q1B: Photostability Testing of New Drug Substances and Products. Retrieved from [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2023). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Pharmaceutical Research International. Retrieved from [Link]
-
Hartono, A., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. ACS Omega. Retrieved from [Link]
-
Lindeberg, M., et al. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research. Retrieved from [Link]
-
Performance Additives. (n.d.). Aromatic Amines Antioxidants. Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic degradation pathway of benzylamine as described in literature. Retrieved from [Link]
- Ghosh, S. (2023). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption: development of analytical.
-
Xu, Y., et al. (2021). The Effects of pH and Excipients on Exenatide Stability in Solution. Pharmaceutics. Retrieved from [Link]
-
European Medicines Agency. (1998). ICH Topic Q1B: Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]
-
da Silva, M. A. V. R., et al. (2021). Effects of Amine and Phenolic Based Antioxidants on the Stability of Babassu Biodiesel Using Rancimat and Differential Scanning Calorimetry Techniques. Energy & Fuels. Retrieved from [Link]
-
Kim, M.-K., et al. (2014). Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. Journal of the Korean Society for Applied Biological Chemistry. Retrieved from [Link]
-
Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments. Retrieved from [Link]
-
LibreTexts. (2023). Basic Properties of Amines. Chemistry LibreTexts. Retrieved from [Link]
-
U.S. Food and Drug Administration. (1996). Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Degradation of benzylamines during chlorination and chloramination. Environmental Science: Water Research & Technology. Retrieved from [Link]
-
FORCE Technology. (n.d.). Emissions and formation of degradation products in amine- based carbon capture plants. Retrieved from [Link]
-
Chromatography Online. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Retrieved from [Link]
-
SlideShare. (n.d.). Drug Stability. Retrieved from [Link]
-
European Medicines Agency. (n.d.). ICH Q1B Photostability testing of new active substances and medicinal products. Retrieved from [Link]
-
ResearchGate. (n.d.). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Retrieved from [Link]
-
Caron Scientific. (n.d.). RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. Retrieved from [Link]
-
BOQU Instrument. (2024). Analyzing PH Levels in Pharmaceuticals: Ensuring Potency and Stability. Retrieved from [Link]
-
Agilent. (2010). Analysis of Amino Acids by HPLC. Retrieved from [Link]
-
Academic Journals. (2011). Degradation studies of amines and alkanolamines during sour gas treatment process. Retrieved from [Link]
-
Michigan State University. (n.d.). Amine Reactivity. Department of Chemistry. Retrieved from [Link]
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- 4. researchgate.net [researchgate.net]
- 5. ibisscientific.com [ibisscientific.com]
- 6. Analyzing PH Levels in Pharmaceuticals: Ensuring Potency and Stability [boquinstrument.com]
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Technical Support Center: Troubleshooting Side Products in the Synthesis of N-(3-Chlorobenzyl)-2-methyl-2-propanamine
Welcome to the technical support center for the synthesis of N-(3-Chlorobenzyl)-2-methyl-2-propanamine. This guide is designed for researchers, chemists, and drug development professionals to diagnose and resolve issues related to impurity and side product formation during this synthesis. The following question-and-answer section provides in-depth, experience-driven insights to help you optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: I'm starting the synthesis of this compound. Which synthetic route is generally preferred to minimize side products?
A1: There are two primary routes for this synthesis:
-
Reductive Amination: This involves reacting 3-chlorobenzaldehyde with tert-butylamine to form an intermediate imine, which is then reduced in situ to the target secondary amine.
-
Nucleophilic Alkylation: This route uses 3-chlorobenzyl chloride (or bromide) to directly alkylate tert-butylamine, typically in the presence of a base.
For the synthesis of a secondary amine like this compound, reductive amination is often the superior choice for controlling selectivity and minimizing side products. [1] The primary reason is that direct alkylation of amines is notoriously difficult to control. The product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to a "runaway reaction" where the product reacts further with the alkyl halide to form a tertiary amine, and potentially even a quaternary ammonium salt.[2]
Reductive amination, on the other hand, is a more controlled, stepwise process. The bulky nature of the tert-butyl group also provides significant steric hindrance, which naturally disfavors the formation of the dialkylated tertiary amine byproduct. A patent for a similar process highlights that careful control of stoichiometry and conditions in reductive amination can lead to high yield and selectivity for the desired secondary amine.[3]
Q2: My reaction via reductive amination shows a significant amount of an impurity with a mass corresponding to 3-chlorobenzyl alcohol. What causes this and how can I prevent it?
A2: The formation of 3-chlorobenzyl alcohol is a classic side reaction in reductive aminations where the reducing agent directly reduces the starting aldehyde before it can form the imine with the amine.
Causality: This occurs when the reducing agent is too reactive or is added before imine formation is complete. Standard sodium borohydride (NaBH₄), for instance, is capable of reducing both aldehydes and the intermediate iminium ion.[4] If the rate of aldehyde reduction is competitive with the rate of imine formation, a significant yield will be lost to the corresponding alcohol.
Troubleshooting Protocol:
-
Use a More Selective Reducing Agent: The preferred reagent for modern reductive aminations is Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB).[4] STAB is a milder and more sterically hindered reducing agent that selectively reduces the protonated iminium ion much faster than it reduces the aldehyde. This significantly minimizes the formation of the alcohol byproduct.[4][5]
-
Implement a Stepwise Procedure: If using NaBH₄ is unavoidable, a stepwise protocol is highly recommended.[5]
-
Step 1 (Imine Formation): Stir the 3-chlorobenzaldehyde and tert-butylamine together in a suitable solvent (e.g., methanol or ethanol) for a sufficient period (e.g., 1-2 hours) to allow for complete imine formation. You can monitor this by TLC or ¹H NMR (disappearance of the aldehyde proton signal ~9-10 ppm).
-
Step 2 (Reduction): Once imine formation is complete, cool the reaction mixture (e.g., to 0 °C) and then add the NaBH₄ portion-wise.[4] This ensures the reducing agent primarily encounters the imine, not the aldehyde.
-
dot
Caption: Competing pathways in reductive amination.
Q3: I performed the N-alkylation route with 3-chlorobenzyl chloride and have a major side product with a higher molecular weight. I suspect it's the dialkylated tertiary amine. How can I confirm this and prevent its formation?
A3: Your suspicion is almost certainly correct. The formation of the tertiary amine, N,N-bis(3-chlorobenzyl)-tert-butylamine, is the most common and problematic side reaction in this alkylation.
Confirmation:
-
Mass Spectrometry (MS): The dialkylated product will have a molecular weight corresponding to the addition of another 3-chlorobenzyl group (C₇H₆Cl, MW ≈ 125.5 g/mol ) to your desired product (C₁₁H₁₆ClN, MW ≈ 197.7 g/mol ). Look for a peak around M+124 or M+126 relative to your product.
-
NMR Spectroscopy: In the ¹H NMR spectrum, the N-H proton signal from your secondary amine product will be absent. You will also see a change in the integration of the benzyl CH₂ protons relative to the tert-butyl protons (a 4:9 ratio instead of 2:9).
Prevention Strategies:
The key to preventing dialkylation is to manipulate the reaction conditions to favor the mono-alkylation event.
-
Control Stoichiometry with Inverse Addition: Use a significant excess of the amine (tert-butylamine). A common mistake is a 1:1 ratio. Instead, use at least 2-3 equivalents of tert-butylamine. Critically, use inverse addition: slowly add the 3-chlorobenzyl chloride to the solution of tert-butylamine. This ensures that the electrophile always encounters a high concentration of the primary amine, maximizing the probability of the desired first reaction.
-
Use of a Bulky Base: Employing a non-nucleophilic, sterically hindered base can sometimes help. However, since tert-butylamine itself is basic, the most effective strategy is using it in excess to act as both reactant and acid scavenger. Certain methodologies for selective mono-N-alkylation utilize specific bases like cesium hydroxide, which has shown high chemoselectivity in preventing dialkylation.[6]
-
Lower Reaction Temperature: Run the reaction at a lower temperature (e.g., room temperature or below). Higher temperatures increase reaction rates indiscriminately and can favor the subsequent dialkylation reaction.
| Impurity Name | Structure | Molecular Weight ( g/mol ) | Likely Cause | Prevention Method |
| N,N-bis(3-chlorobenzyl) -tert-butylamine | (3-ClC₆H₄CH₂)₂N-tBu | 322.28 | Product amine reacts with another equivalent of alkyl halide. | Use excess tert-butylamine; slow, inverse addition of alkyl halide; lower temperature. |
| 3-Chlorobenzyl alcohol | 3-ClC₆H₄CH₂OH | 142.58 | Reduction of aldehyde before imine formation. | Use NaBH(OAc)₃; stepwise procedure if using NaBH₄.[4][5] |
| Unreacted 3-Chlorobenzaldehyde | 3-ClC₆H₄CHO | 140.57 | Incomplete reaction; poor reducing agent activity. | Increase reaction time; check reagent quality; use a more effective reducing agent. |
Q4: How should I approach the purification of my crude product to remove these common side products?
A4: The purification strategy depends on the nature of the impurities. This compound is a basic compound, a property that is extremely useful for purification.
Recommended Purification Workflow:
-
Initial Workup (Acid-Base Extraction): This is the most powerful first step to separate your amine product from neutral or acidic impurities.
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with a dilute acid solution (e.g., 1 M HCl). Your amine product will be protonated and move into the aqueous layer, while neutral impurities (like 3-chlorobenzyl alcohol or any dialkylated product, though less efficiently) and unreacted aldehyde will remain in the organic layer.
-
Separate the aqueous layer.
-
Make the aqueous layer basic by adding a base (e.g., 2 M NaOH or solid K₂CO₃) until the pH is >10. Your deprotonated amine will precipitate or form an oil.
-
Extract the free amine back into a fresh organic solvent.
-
Wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Chromatography (If Needed): If acid-base extraction fails to remove all impurities (especially the tertiary amine), column chromatography is the next step.
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient system of a non-polar solvent (like hexanes or heptane) and a slightly more polar solvent containing a small amount of base to prevent the amine from streaking on the acidic silica. A common system is Hexane/Ethyl Acetate with 0.5-1% triethylamine (NEt₃).
-
-
Distillation: As a final polishing step, if you have a sufficient quantity, vacuum distillation can provide a highly pure product, as the boiling points of the desired secondary amine and the higher-molecular-weight tertiary amine are significantly different.
dot
Caption: Acid-base extraction workflow for amine purification.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Stepwise Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Salvatore, R. N., Nagle, A. S., Schmidt, S. E., & Jung, K. W. (1999). Cesium Hydroxide Promoted Selective N-Alkylation of Amines in Dimethyl Sulfoxide. Organic Letters, 1(12), 1893–1896. [Link]
-
Organic Chemistry Portal. Reductive Amination. [Link]
- Google Patents. (2009). CN101607914A - Simple method for preparing to tert-butyl benzyl amine.
-
MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Catalysts, 13(2), 435. [Link]
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Academic Journals. (2007). The study of reactivity and selectivity of tertiary amines with aryl chlorothionoformates. African Journal of Pure and Applied Chemistry, 1(2), 023-026. [Link]
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Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). [Link]
-
MDPI. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. Molecules, 29(10), 2322. [Link]
-
ACS Green Chemistry Institute. Specific solvent issues with Reductive Amination/Alkylation. [Link]
- Google Patents. (2013). US8445726B2 - Process for preparing unsymmetric secondary tert-butylamines in the liquid phase.
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
ACS Publications. (2024). Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols. Organic Letters. [Link]
-
ResearchGate. (2012). Functionalization of 3-Chlorobenzaldehyde. Synthesis, 44(14), 2200-2208. [Link]
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ResearchGate. (2024). Synthesis, Crystal Structure, and Antibacterial Activity of N-(2-Chlorobenzyl)-3-methylbut-2-enamide. [Link]
-
Beilstein Journals. (2014). Supporting Information for Synthesis of 3-aminocoumarin-N-benzylpyridinium conjugates with nanomolar inhibitory activity towards cholinesterases. [Link]
-
Chemistry LibreTexts. (2023). 24.6: Synthesis of Amines. [Link]
-
Organic Syntheses. tert-BUTYLAMINE. [Link]
-
Reddit. (2024). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. [Link]
-
The Doyle Group. (2018). Ni-Catalyzed Carbon−Carbon Bond-Forming Reductive Amination. [Link]
-
PubMed. (2020). A general carbonyl alkylative amination for tertiary amine synthesis. Nature, 582(7811), 221-227. [Link]
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MDPI. (2021). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 26(11), 3163. [Link]
-
ResearchGate. (2007). Synthesis and antibacterial activity of N-[5-chlorobenzylthio-1,3,4-thiadiazol-2-yl] piperazinyl quinolone derivatives. [Link]
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- 6. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]
common pitfalls in N-(3-Chlorobenzyl)-2-methyl-2-propanamine experimental assays
Welcome to the technical support center for N-(3-Chlorobenzyl)-2-methyl-2-propanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls encountered during experimental assays involving this versatile chemical intermediate. As a compound of interest in medicinal chemistry and advanced organic synthesis, particularly for its role as a building block for novel pharmaceutical agents, understanding its experimental nuances is critical for success.[1] This resource provides troubleshooting advice and frequently asked questions (FAQs) in a direct, question-and-answer format to address specific challenges you may face.
Section 1: Synthesis and Purification Pitfalls
The synthesis of this compound is a cornerstone of its application. However, several challenges can arise during its preparation and subsequent purification.
FAQ 1: My synthesis of this compound has a low yield. What are the common causes and how can I improve it?
Answer:
Low yields in the synthesis of this compound, typically prepared by reacting 3-chlorobenzyl chloride with 2-methyl-2-propanamine (tert-butylamine), often stem from several factors.[1] These include side reactions, incomplete reactions, and suboptimal reaction conditions.
Common Causes and Troubleshooting Strategies:
-
Side Reactions: The primary competing reaction is the overalkylation of the desired secondary amine to form a tertiary amine. This is especially prevalent if the primary amine is not used in sufficient excess.
-
Solution: Employ a significant excess of 2-methyl-2-propanamine to favor the formation of the secondary amine. A molar ratio of 3:1 to 5:1 (amine to benzyl chloride) is a good starting point.
-
-
Reaction Conditions: The choice of base and solvent is crucial. An inadequate base may not effectively neutralize the hydrochloric acid generated during the reaction, leading to the formation of the amine hydrochloride salt, which is less reactive.
-
Reaction Temperature: While heating can increase the reaction rate, excessive temperatures can promote side reactions and decomposition.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and temperature. A gentle reflux is often sufficient.
-
Protocol: Optimized Synthesis of this compound
-
To a solution of 3-chlorobenzyl chloride (1.0 eq) in dichloromethane (DCM), add 2-methyl-2-propanamine (3.0 eq) and potassium carbonate (2.0 eq).
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
FAQ 2: I'm having difficulty purifying the crude product. How can I effectively remove unreacted starting materials and byproducts?
Answer:
Purification of this compound can be challenging due to the similar polarities of the product and unreacted starting materials.
Purification Strategies:
-
Acid-Base Extraction: This is a highly effective method for separating amines from neutral organic compounds.
-
Protocol: Dissolve the crude product in an organic solvent like diethyl ether or ethyl acetate. Wash the organic solution with a dilute acid (e.g., 1M HCl). The amine product will be protonated and move into the aqueous layer. The unreacted 3-chlorobenzyl chloride will remain in the organic layer. Separate the aqueous layer and basify it with a base (e.g., 1M NaOH) to deprotonate the amine, which can then be extracted back into an organic solvent. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate to yield the purified amine.[2][3][4]
-
-
Column Chromatography: If acid-base extraction is insufficient, silica gel column chromatography can be employed.
-
Eluent System: A gradient of ethyl acetate in hexanes is typically effective. The less polar unreacted benzyl chloride will elute first, followed by the desired secondary amine. The more polar tertiary amine byproduct will have a stronger affinity for the silica and elute later.
-
-
Crystallization: The hydrochloride salt of the amine can often be crystallized to achieve high purity.
-
Protocol: After the initial acid wash during extraction, the aqueous layer containing the amine hydrochloride can be concentrated and cooled to induce crystallization. The resulting crystals can be filtered and washed with a cold, non-polar solvent. The free amine can then be regenerated by treatment with a base.
-
Section 2: Analytical and Characterization Challenges
Accurate characterization is essential to confirm the identity and purity of your this compound.
FAQ 3: My NMR spectrum shows unexpected peaks. How do I interpret the ¹H and ¹³C NMR spectra for this compound?
Answer:
Interpreting the NMR spectra of this compound requires an understanding of its structure.
Expected ¹H NMR Signals:
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| tert-Butyl (9H) | ~1.1-1.3 | singlet | 9H |
| Benzyl CH₂ (2H) | ~3.7-3.9 | singlet | 2H |
| Aromatic (4H) | ~7.1-7.4 | multiplet | 4H |
| Amine N-H (1H) | Variable (broad) | singlet | 1H |
Expected ¹³C NMR Signals:
| Carbon | Chemical Shift (δ, ppm) |
| tert-Butyl (CH₃) | ~28-30 |
| tert-Butyl (quaternary C) | ~50-52 |
| Benzyl CH₂ | ~53-55 |
| Aromatic C-Cl | ~133-135 |
| Aromatic CH | ~125-130 |
| Aromatic quaternary C | ~140-142 |
Troubleshooting Unexpected Peaks:
-
Unreacted 3-chlorobenzyl chloride: Look for a singlet around 4.5 ppm in the ¹H NMR.
-
Tertiary amine byproduct: The presence of two distinct benzyl CH₂ signals and two tert-butyl signals may indicate the formation of the tertiary amine.
-
Solvent Impurities: Residual solvents from the reaction or purification (e.g., DCM, ethyl acetate, hexanes) are common. Compare your spectrum to known solvent peaks.
FAQ 4: I am observing unexpected fragments in the mass spectrum. What is the expected fragmentation pattern for this compound?
Answer:
Under electrospray ionization (ESI) mass spectrometry, you will primarily observe the protonated molecule [M+H]⁺ at m/z 198.1. The fragmentation pattern in MS/MS analysis is predictable.
Expected Fragmentation Pathways:
-
Loss of the tert-butyl group: A common fragmentation pathway for tert-butyl amines is the loss of the tert-butyl cation, resulting in a fragment at m/z 142.0.
-
Formation of the chlorobenzyl cation: Cleavage of the C-N bond can lead to the formation of the 3-chlorobenzyl cation at m/z 125.0.[5][6][7] This is often a very stable and abundant fragment.
-
Loss of ammonia: Under certain conditions, a rearrangement can lead to the loss of ammonia, though this is less common for secondary amines compared to primary amines.[8]
Troubleshooting Unexpected Fragments:
-
Higher m/z peaks: Peaks at higher m/z values could indicate the presence of the tertiary amine byproduct or other impurities.
-
Unusual low m/z fragments: These may arise from impurities or in-source fragmentation of starting materials.
Section 3: Stability and Handling
Proper storage and handling are crucial to maintain the integrity of this compound.
FAQ 5: My compound seems to be degrading over time. What are the recommended storage conditions and potential degradation pathways?
Answer:
This compound, like many benzylamines, can be susceptible to degradation.
Recommended Storage:
-
Short-term: Store in a tightly sealed container in a cool, dry, and dark place.
-
Long-term: For extended storage, it is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) at -20°C.
Potential Degradation Pathways:
-
Oxidation: The amine functionality can be susceptible to air oxidation, leading to the formation of imines and other byproducts.
-
Reaction with Carbon Dioxide: Amines can react with atmospheric CO₂ to form carbamates.[9] This is typically a reversible process.
-
Photodegradation: Exposure to light, particularly UV light, can promote degradation.
-
Reaction with Chlorine: While the aromatic chlorine is generally stable, under certain conditions, such as in the presence of strong oxidizing agents, reactions involving the chlorine atom can occur. Studies on benzylamines have shown that they can be degraded by chlorination, primarily through reactions at the amine nitrogen.[10][11]
Preventative Measures:
-
Always handle the compound in a well-ventilated area, preferably a fume hood.
-
Avoid prolonged exposure to air and light.
-
Use fresh, high-purity solvents for all experiments.
Section 4: Experimental Workflow Visualizations
To aid in understanding the key processes, the following diagrams illustrate the synthesis and purification workflows.
Caption: Synthetic workflow for this compound.
Caption: Acid-base extraction workflow for purification.
References
-
Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. ACS Publications. [Link]
-
Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. PubMed. [Link]
-
Application of (13)C NMR Spectroscopy and (13)C-Labeled Benzylammonium Salts to the Study of Rearrangements of Ammonium Benzylides. PubMed. [Link]
- Purification of secondary alkyl amines.
-
Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Degradation of benzylamines during chlorination and chloramination. RSC Publishing. [Link]
-
Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]
-
Degradation of benzylamines during chlorination and chloramination. Environmental Science: Water Research & Technology (RSC Publishing). [Link]
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This compound. PubChem. [Link]
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Reductive Amination. Chemistry Steps. [Link]
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Benzylamine synthesis by C-C coupling. Organic Chemistry Portal. [Link]
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HPLC Troubleshooting Guide. [Link]
-
Degradation of benzylamines during chlorination and chloramination | Request PDF. ResearchGate. [Link]
- Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.
-
Reductive amination difficulties - poor conversion. Reddit. [Link]
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Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides. ACS Publications. [Link]
-
Figure 4. 13 C NMR spectrums for the reaction of benzylamine (4) with... ResearchGate. [Link]
-
Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! PharmaCores. [Link]
- Separation and purification of secondary alkyl primary amines.
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A New Synthetic Route to N-Benzyl Carboxamides through the Reverse Reaction of N-Substituted Formamide Deformylase. Applied and Environmental Microbiology. [Link]
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Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. PubMed Central. [Link]
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Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists. [Link]
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Facile synthesis of naphthalene-based porous organic salts for photocatalytic oxidative coupling of amines in air. The Royal Society of Chemistry. [Link]
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Benzylamine. MassBank. [Link]
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Reductive Amination - Common Conditions. [Link]
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Selective and Waste‐Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization. ResearchGate. [Link]
- Method for preparing N-(2-Methylphenyl)-2-(propylamino)propa-namide.
-
Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ACS Publications. [Link]
-
Reductive Amination Practice Problems. Pearson. [Link]
-
Workup: Amines. University of Rochester. [Link]
-
N-(2-Chlorobenzyl)-2-methyl-2-propanamine. Chemsrc. [Link]
-
23.2. Preparation of Amines. Organic Chemistry II - Lumen Learning. [Link]
-
HPLC Troubleshooting Guide. Scribd. [Link]
-
An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. PubMed. [Link]
-
An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines | Request PDF. ResearchGate. [Link]
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- 11. Degradation of benzylamines during chlorination and chloramination - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
how to increase the solubility of N-(3-Chlorobenzyl)-2-methyl-2-propanamine for in vitro studies
Technical Support Center
Topic: Strategies for Solubilizing N-(3-Chlorobenzyl)-2-methyl-2-propanamine for In Vitro Applications
From the desk of the Senior Application Scientist:
Welcome to our technical support guide. Researchers frequently encounter challenges with the aqueous solubility of promising compounds, and this compound is no exception. Its molecular structure, which combines a lipophilic chlorobenzyl ring and a tert-butyl group with a basic secondary amine, predicts poor water solubility in its free base form. This guide provides a systematic, causality-driven approach to overcoming this hurdle, ensuring reliable and reproducible results in your in vitro studies. We will move from fundamental principles to actionable protocols, empowering you to select and execute the optimal solubilization strategy for your specific experimental needs.
Part 1: Foundational Principles & Compound Analysis
Before troubleshooting, it is critical to understand the physicochemical nature of this compound.
-
Core Functionality: The key to its solubility behavior is the secondary amine group (-NH-). Amines are basic and can accept a proton (H⁺) to form a positively charged ammonium salt (R₂NH₂⁺).
The fundamental principle for solubilizing this compound is based on the equilibrium:
R₂NH (Poorly Soluble Free Base) + H⁺ ⇌ R₂NH₂⁺ (Water-Soluble Salt)
By shifting this equilibrium to the right, we can dramatically increase the compound's aqueous solubility. The following sections explore practical methods to achieve this.
Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section is designed to directly address the common issues encountered when working with this compound.
Q1: I tried dissolving this compound directly in my phosphate-buffered saline (PBS) at pH 7.4, but it won't dissolve. What is my first step?
Answer: Your first and most direct approach should be pH adjustment .[][4] The compound is a weak base and is expected to be poorly soluble at neutral or alkaline pH. By lowering the pH, you protonate the secondary amine, converting the neutral, nonpolar molecule into a more soluble salt. For basic compounds, a general rule of thumb is to adjust the pH to be at least two units below the compound's pKa (the pH at which 50% of the compound is ionized).
Q2: How do I determine the correct pH for my stock solution?
Answer: You can determine the optimal pH empirically. Start by suspending the compound in unbuffered saline or deionized water and slowly add a dilute acid (e.g., 0.1 N HCl) dropwise while vortexing or stirring.[5] Visually monitor for the point at which the compound fully dissolves. Once dissolved, measure the pH of this solution. This pH is a good starting point for preparing your stock solutions. This method is a simple yet effective way to assess the efficacy of pH adjustment before moving to more complex formulations.[]
Q3: I successfully dissolved the compound at pH 4.0. However, when I add this stock to my cell culture medium (pH ~7.4), a precipitate forms immediately. What is happening and how do I fix it?
Answer: This is a classic problem of precipitation due to a pH shift. Your cell culture medium is strongly buffered to maintain physiological pH. When you add your acidic stock solution, the medium's buffering capacity neutralizes the acid, raising the pH back towards 7.4. This deprotonates your compound, converting it back to the insoluble free base form, which then precipitates.
Solutions:
-
Decrease the Stock Concentration: Prepare a more dilute acidic stock solution so that when you add it to the media, the volume is too small to overwhelm the media's buffer. This may require you to accept a lower final assay concentration.
-
Use a Co-solvent: This is often the most practical solution. Prepare a highly concentrated stock in an organic solvent (see Q4) and then perform a large dilution into your culture medium. The final solvent concentration should be low enough to be non-toxic to your cells.
Q4: Can I use an organic co-solvent like DMSO to prepare my stock? What are the limitations?
Answer: Yes, using a co-solvent is a very common and effective strategy.[6][7]
-
Dimethyl sulfoxide (DMSO) is the most widely used solvent for creating high-concentration stock solutions (e.g., 10-100 mM) of poorly soluble compounds for in vitro screening.[8][9]
Causality & Critical Limitations: Co-solvents work by reducing the polarity of the solvent system (water), making it more favorable for the nonpolar compound to dissolve. However, these solvents are not inert in biological systems.[9]
-
Cytotoxicity: High concentrations of DMSO are toxic to cells. For most cell lines, the final concentration of DMSO in the culture medium should be kept below 0.5%, and ideally at or below 0.1%, to minimize artifacts.[8]
-
Assay Interference: Solvents can sometimes directly interfere with assay components or cellular processes.
Best Practice: Always run a "vehicle control" in your experiment, which includes the same final concentration of the co-solvent (e.g., 0.1% DMSO) that is present in your highest drug treatment condition. This allows you to subtract any effects of the solvent itself.[10]
Q5: My experiment is sensitive to organic solvents. How can I prepare a solvent-free aqueous stock?
Answer: For a truly solvent-free formulation, your best option is complexation with cyclodextrins .[11][12] Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic (hydrophobic) inner cavity.[13] They can encapsulate the poorly soluble drug within this cavity, forming an "inclusion complex" where the new complex's hydrophilic exterior makes it water-soluble.[13]
-
Recommended Choice: 2-Hydroxypropyl-β-cyclodextrin (HPβCD) is a common and effective choice for pharmaceutical applications due to its high aqueous solubility and excellent safety profile.[13] This method is particularly valuable as it generally avoids the cytotoxicity associated with organic solvents and surfactants.[14]
Q6: Is it better to purchase a pre-made salt form of the compound, like the hydrochloride (HCl) salt?
Answer: If available, using a high-purity, pre-formed salt (e.g., this compound HCl) is an excellent strategy for ensuring consistency and reproducibility.[15]
-
Mechanism: The salt form is already protonated, so it will dissolve more readily in water or neutral buffers without the need for significant pH adjustment. Salt formation is one of the most effective and common methods for increasing the dissolution rate and solubility of basic and acidic drugs.[15]
-
Consideration: Even with a salt form, you may still encounter solubility limits in highly concentrated solutions or in certain buffers that could cause ion exchange and precipitation. However, for typical in vitro working concentrations, it is often the most reliable starting point.
Part 3: Decision Workflow & Comparative Analysis
The following workflow provides a logical path for selecting your solubilization strategy.
Caption: Decision workflow for selecting a solubilization method.
Comparative Table of Solubilization Methods
| Method | Principle of Action | Key Advantages | Considerations & Potential Downsides for In Vitro Use |
| pH Adjustment | Protonation of the basic amine group to form a soluble salt. | Simple, inexpensive, and avoids the use of organic solvents.[] | The required low pH may be incompatible with the assay or cell viability; high potential for compound precipitation when added to buffered media.[16] |
| Use of Co-solvents | Reduces the polarity of the aqueous solvent system. | Allows for very high concentration stock solutions; simple to prepare. | Potential for cytotoxicity and direct interference with cellular processes or assay readouts; final concentration must be minimized (<0.5%) and vehicle controls are essential.[8][10] |
| Use of a Salt Form | Provides the compound in a pre-ionized, more soluble state. | Excellent for reproducibility and consistency; often dissolves readily in neutral buffers.[15][17] | A specific salt form may not be commercially available; solubility limits may still be reached at very high concentrations. |
| Cyclodextrin Complexation | Encapsulation of the lipophilic compound within the cyclodextrin cavity. | Ideal for solvent-sensitive assays; low cytotoxicity; can improve compound stability.[11][13] | Preparation is more complex and time-consuming; may alter the effective free concentration of the drug available to cells; requires optimization. |
Part 4: Step-by-Step Experimental Protocols
Protocol 1: Solubilization by pH Adjustment
-
Preparation: Weigh 1 mg of this compound into a sterile microcentrifuge tube.
-
Suspension: Add 500 µL of sterile, deionized water or 0.9% saline. The compound will appear as a cloudy suspension.
-
Titration: While vortexing gently, add 1 µL aliquots of sterile 0.1 N HCl. Pause between additions to allow time for dissolution.
-
Endpoint: Continue adding acid until the solution becomes completely clear.
-
pH Measurement: Measure the pH of the final clear solution using a calibrated pH meter. This is your minimum required pH for solubility.
-
Stock Preparation: To prepare a larger volume, use the determined pH as a target. You can prepare a buffer at this pH (e.g., a citrate buffer) or add the required amount of acid to water and then dissolve the compound.
-
Sterilization: Sterilize the final stock solution by passing it through a 0.22 µm syringe filter.
Protocol 2: Preparation of a Concentrated Stock in DMSO
-
Preparation: Weigh a desired amount of the compound (e.g., 5 mg) into a sterile, conical-bottom tube (e.g., glass vial with a PTFE-lined cap).
-
Solvent Addition: Calculate and add the required volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., for 5 mg at MW 197.7, adding 253 µL of DMSO yields a 100 mM stock).
-
Dissolution: Vortex vigorously until the solid is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light and moisture.
-
Usage: When preparing for an experiment, thaw an aliquot and perform serial dilutions in your cell culture medium. For example, to achieve a 10 µM final concentration from a 10 mM stock (with 0.1% DMSO), you would perform a 1:1000 dilution (e.g., add 1 µL of stock to 1 mL of medium).
Protocol 3: Formulation with 2-Hydroxypropyl-β-cyclodextrin (HPβCD)
-
Cyclodextrin Solution: Prepare a 40% (w/v) solution of HPβCD in your desired aqueous buffer (e.g., PBS). This is a high concentration and may require stirring to fully dissolve.
-
Compound Addition: Add an excess of the solid this compound powder directly to the HPβCD solution.
-
Complexation: Seal the container and place it on a rotary shaker or orbital shaker at room temperature. Allow it to mix for 24-48 hours. This extended time is necessary to reach equilibrium for the drug-cyclodextrin inclusion complex.
-
Separation: After incubation, transfer the solution to a centrifuge tube and spin at high speed (e.g., >10,000 x g) for 15 minutes to pellet the undissolved, excess compound.
-
Collection & Sterilization: Carefully collect the clear supernatant. This solution contains the solubilized drug-cyclodextrin complex. Sterilize using a 0.22 µm syringe filter.
-
Concentration Determination: The concentration of the solubilized drug in the supernatant must be determined analytically, for example, using UV-Vis spectrophotometry or HPLC with a standard curve.
References
-
S. Savjani, K. (2022). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. RSC Publishing. Available from: [Link]
-
Xie, B. et al. (2023). Solubilization techniques used for poorly water-soluble drugs. PubMed Central. Available from: [Link]
-
de Almeida, A. et al. (2019). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. PubMed Central. Available from: [Link]
-
Al-kassas, R. et al. (2022). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. PubMed Central. Available from: [Link]
-
This compound. PubChem. Available from: [Link]
-
Serajuddin, A. (2007). Salt formation to improve drug solubility. PubMed. Available from: [Link]
-
Pell-Awa, C. et al. (2024). Cyclodextrins as Active Therapeutic Agents: Beyond Their Role as Excipients. MDPI. Available from: [Link]
-
pH Adjusting Database. CompoundingToday.com. Available from: [Link]
-
Xie, B. et al. (2023). Solubilization techniques used for poorly water-soluble drugs. ResearchGate. Available from: [Link]
-
Hamzeloo-Moghadam, M. et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy. Available from: [Link]
-
Henriksen, P. et al. (2021). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. Available from: [Link]
-
Faridi, H. et al. (2014). How to enhance drug solubility for in vitro assays? ResearchGate. Available from: [Link]
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Tariq, M. et al. (2022). Pharmaceutical salts: a formulation trick or a clinical conundrum?. National University of Sciences and Technology. Available from: [Link]
-
Kumar, S. & Singh, A. (2018). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]
-
Fenyvesi, É. et al. (2014). Preparation, Physicochemical Characterization and In-vitro Dissolution Studies of Diosmin-cyclodextrin Inclusion Complexes. Brieflands. Available from: [Link]
-
The Effects of pH on Solubility. (2019). Chemistry LibreTexts. Available from: [Link]
-
In Vitro | Enzyme Inhibition | Organic Solvent | CYP450 | Flavin Monooxgenase. Indian Journal of Pharmaceutical Sciences. Available from: [Link]
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Why salt formation of weak acid increases the drug solubility? (2023). ResearchGate. Available from: [Link]
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Homayun, B. et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. MDPI. Available from: [Link]
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Savjani, K. et al. (2022). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. RSC Publishing. Available from: [Link]
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Shinde, A. et al. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. Journal of Medical and Pharmaceutical Innovation. Available from: [Link]
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Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research. Available from: [Link]
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Sadrearhami, L. et al. (2022). In Vitro Biological Properties of Cyclodextrin-Based Polymers: Interaction with Human Serum Albumin, Red Blood Cells and Bacteria. MDPI. Available from: [Link]
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5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions. Available from: [Link]
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Chemical Properties of N-methyl-m-chlorobenzylamine (CAS 39191-07-6). Cheméo. Available from: [Link]
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Drug Dissolution Enhancement by Salt Formation. (2018). Research Journal of Pharmaceutical Dosage Forms and Technology. Available from: [Link]
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Henriksen, P. et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar. Available from: [Link]
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Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. (2014). PubMed Central. Available from: [Link]
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Effect of Solubility Enhancement Methods, In-Vitro Release and Stability Studies of Indomethacin. (2016). MedCrave online. Available from: [Link]
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N-Benzyl-2-methyl-2-propanamine. PharmaCompass.com. Available from: [Link]
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2-Propanamine, N-methyl-. NIST WebBook. Available from: [Link]
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What is the structure of N-benzyl-N-methyl-2-propynylamine? (2024). Quora. Available from: [Link]
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N-(3-Chlorobenzyl)-2-methyl-2-propanamine degradation pathways and prevention
Technical Support Center: N-(3-Chlorobenzyl)-2-methyl-2-propanamine
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for this compound. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth information, troubleshooting advice, and validated protocols to ensure the stability and integrity of this compound throughout your experiments.
Section 1: Compound Profile & Stability Overview
This compound (C₁₁H₁₆ClN) is a secondary amine of interest in organic synthesis and medicinal chemistry.[1][2] Its structure, featuring a sterically hindered tert-butyl group and a chlorobenzyl moiety, dictates its reactivity and stability profile. While the tert-butyl group offers some steric protection to the amine, the benzyl group and the secondary amine functionality are susceptible to specific degradation pathways. Understanding these vulnerabilities is critical for obtaining reliable and reproducible experimental results.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆ClN | [2] |
| Molecular Weight | ~197.70 g/mol | [1][2] |
| IUPAC Name | N-[(3-chlorophenyl)methyl]-2-methylpropan-2-amine | [2] |
| Boiling Point | ~252.6°C at 760 mmHg | [1] |
| Density | ~1.0 g/cm³ | [1] |
Section 2: Frequently Asked Questions (FAQs) on Degradation & Prevention
This section addresses the most common questions regarding the stability and handling of this compound.
Q1: What are the primary degradation pathways for this compound?
A: Based on its chemical structure, the compound is primarily susceptible to four degradation pathways: oxidative degradation, N-dealkylation, hydrolysis, and photodegradation.
-
Oxidative Degradation: The secondary amine is a prime target for oxidation, especially in the presence of atmospheric oxygen, metal ions, or other oxidizing agents. The initial step often involves the formation of an amine radical.[3] This can lead to the formation of corresponding amides, nitriles, or hydroxylamines, which may be further oxidized to nitrones.[1][4]
-
N-Dealkylation: Cleavage of the C-N bond is a well-documented pathway for secondary and tertiary amines.[5][6] This can result in the formation of 3-chlorobenzaldehyde and tert-butylamine. This process can be catalyzed by enzymes in biological systems or by chemical reagents.[5]
-
Hydrolysis: While the C-Cl bond on the aromatic ring is stable, the benzylic C-N bond can be susceptible to hydrolysis under strongly acidic or basic conditions.[1][7] The stability of the resulting benzyl carbocation can facilitate this process, leading to the formation of 3-chlorobenzyl alcohol and 2-methyl-2-propanamine.[8][9]
-
Photodegradation: Aromatic amines can be sensitive to UV light.[10] Exposure to light, particularly in solution, can generate reactive species and lead to complex degradation profiles. Effective degradation often occurs in alkaline conditions.[10]
Methodology:
-
Stock Solution: Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of acetonitrile and water.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light. [11]5. Thermal Degradation: Store the solid compound and a separate aliquot of the stock solution at 70°C for 48 hours. [11]6. Photolytic Degradation: Expose the solid compound and a separate aliquot of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Sample Analysis: Before analysis, neutralize the acidic and basic samples. Analyze all stressed samples, along with an unstressed control sample, using the HPLC method described in Protocol 2.
Protocol 2: Stability-Indicating HPLC-UV Method
This method is a starting point for monitoring the purity of this compound and detecting its degradation products.
| Parameter | Specification |
| Column | C18, 150 x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes, hold for 3 min, return to 10% B over 2 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 220 nm and 254 nm (Diode Array Detector) |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile:Water (50:50) |
Causality Behind Choices:
-
C18 Column: Provides good hydrophobic retention for the aromatic ring.
-
Formic Acid: Acts as an ion-pairing agent to improve peak shape for the amine and ensures the analyte is protonated.
-
Gradient Elution: Necessary to resolve the parent compound from potentially more polar (hydrolyzed) or less polar (oxidized) degradants in a single run.
-
Dual Wavelength Detection: Helps in identifying peaks, as different chromophores (e.g., parent vs. benzaldehyde degradant) will have different absorbance ratios.
Section 5: References
-
This compound. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]
-
Forced degradation study on valbenazine and application of validated stability-indicating HPLC method. (2024). Journal for ReAttach Therapy and Developmental Diversities. Retrieved January 23, 2026, from [Link]
-
Relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. (2024). Clean Energy. Retrieved January 23, 2026, from [Link]
-
Which is easily hydrolysed with aqueous NaOH? Chlorobenzene or benzyl chloride? (2018). Quora. Retrieved January 23, 2026, from [Link]
-
Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. (2015). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. (2021). PubMed Central. Retrieved January 23, 2026, from [Link]
-
N-Dealkylation of Amines. (2022). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (2012). NIH National Library of Medicine. Retrieved January 23, 2026, from [Link]
-
Oxidative Degradation of Amines With High-Temperature Cycling. (2013). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Out of chlorobenzene and benzyl chloride, which one gets easily hydro. (n.d.). askIITians. Retrieved January 23, 2026, from [Link]
-
Pseudo-thermodynamic Parameters and Isotope Effects for Hydrolysis of a Series of Benzyl Chlorides in Water. (1970). Canadian Journal of Chemistry. Retrieved January 23, 2026, from [Link]
-
Appliance of the ICH Guidelines: Forced Degradation Studies on Abafungin and Development of Validated Stability Indicating Method by 1st Order Derivative Spectroscopy. (2021). Indian Journal of Pharmaceutical Education and Research. Retrieved January 23, 2026, from [Link]
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Atmospheric Degradation of Amines (ADA). (2010). NILU. Retrieved January 23, 2026, from [Link]
-
Oxidative degradation of amines using a closed batch system. (2014). Norwegian Research Information Repository. Retrieved January 23, 2026, from [Link]
-
3-(N-Methylamino)-1-(2-thienyl)propan-1-ol: Revisiting Eli Lilly's Resolution−Racemization−Recycle Synthesis of Duloxetine for Its Robust Processes. (2017). ResearchGate. Retrieved January 23, 2026, from [Link]
-
N-Dealkylation of Amines. (2022). MDPI. Retrieved January 23, 2026, from [Link]
-
Propanolamine derivatives, process for preparation of 3-n-methylamino-1-(2-thienyl). (2005). Google Patents. Retrieved January 23, 2026, from
-
(N-((2-chlorobenzyl))-3-hydroxy-2,2-dimethylpropanamide). (n.d.). AERU. Retrieved January 23, 2026, from [Link]
-
Which of the following is the correct order of hydrolysis? (i) Benzyl ch... (n.d.). Filo. Retrieved January 23, 2026, from [Link]
-
Mild and Functional Group-Tolerant Aerobic N-Dealkylation of Tertiary Amines Promoted by Photoredox Catalysis. (2023). ACS Publications. Retrieved January 23, 2026, from [Link]
-
List of aromatic amines used in this study and the efficiency of their... (2020). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. (2012). PharmaInfo. Retrieved January 23, 2026, from [Link]
-
Monoethanolamine decay mediated by photolysis of nitrate in atmospheric particles: a brown carbon and organic phase formation pathway. (2023). RSC Publishing. Retrieved January 23, 2026, from [Link]
-
Oxidation of Secondary and Primary Amines. (n.d.). SlidePlayer. Retrieved January 23, 2026, from [Link]
-
Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. (2021). Semantic Scholar. Retrieved January 23, 2026, from [Link]
-
Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. (2012). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Which carbocation is more stable, p-chlorobenzyl carbocation or benzyl carbocation? (2018). Quora. Retrieved January 23, 2026, from [Link]
-
Photocatalytic oxidation of aromatic amines using MnO2@g-C3N4. (2018). NIH National Library of Medicine. Retrieved January 23, 2026, from [Link]
-
N-Benzyl-2-methyl-2-propanamine. (n.d.). PharmaCompass. Retrieved January 23, 2026, from [Link]
-
N-(2-chlorobenzyl)-3-hydroxy-2,2-dimethylpropanamide. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]
-
2-Propanamine, N-methyl-. (n.d.). NIST WebBook. Retrieved January 23, 2026, from [Link]
-
Oxidative degradation mechanisms for amines in flue gas capture. (2010). ResearchGate. Retrieved January 23, 2026, from [Link]
-
What is the structure of N-benzyl-N-methyl-2-propynylamine? (2017). Quora. Retrieved January 23, 2026, from [Link]
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resolving impurities in N-(3-Chlorobenzyl)-2-methyl-2-propanamine samples
Document ID: TSC-CBPA-01-2026
Version: 1.0
Introduction
This technical support guide is designed for researchers, scientists, and drug development professionals working with N-(3-Chlorobenzyl)-2-methyl-2-propanamine. The purity of this amine is critical for its use as a versatile building block in the synthesis of potential pharmaceutical agents.[1] This document provides a comprehensive resource for identifying, troubleshooting, and resolving common impurities encountered during its synthesis and handling. Our approach is grounded in established principles of organic synthesis, analytical chemistry, and regulatory standards to ensure the highest scientific integrity.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most likely sources of impurities in my this compound sample?
Impurities can be introduced at various stages of the manufacturing process and storage.[2][3] For this compound, typically synthesized via reductive amination of 3-chlorobenzaldehyde with 2-methyl-2-propanamine (tert-butylamine), the primary sources are:
-
Starting Materials: Unreacted 3-chlorobenzaldehyde or tert-butylamine.
-
Reaction Intermediates: Residual imine formed between the aldehyde and amine that has not been fully reduced.[4]
-
Side-Products: Over-alkylation products or by-products from competing reactions, such as the reduction of the starting aldehyde to 3-chlorobenzyl alcohol.
-
Reagents and Solvents: Residual reducing agents (e.g., borohydrides) or solvents used in the reaction and purification steps.[5]
-
Degradation Products: Compounds formed due to instability of the final product under specific light, temperature, or pH conditions.[2]
Q2: Which analytical techniques are most effective for detecting and quantifying impurities in this compound?
A multi-technique approach is often necessary for a complete impurity profile.[6]
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for purity assessment. A reverse-phase method with UV detection (e.g., at 210 nm) is a good starting point for separating the main compound from its non-volatile organic impurities.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile impurities, such as residual solvents or low-boiling point starting materials.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for unknown peaks detected in HPLC, which is crucial for identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation of the main compound and for identifying impurities, especially if they can be isolated or are present at significant levels.
Q3: What are the regulatory standards for impurities in a new drug substance like this?
The primary guideline is the International Council for Harmonisation (ICH) Q3A(R2) guideline, "Impurities in New Drug Substances".[8][9] This guideline establishes thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug substance.
-
Reporting Threshold: The level at which an impurity must be reported in a regulatory submission.
-
Identification Threshold: The level at which the structure of an impurity must be determined.
-
Qualification Threshold: The level at which an impurity's safety must be established through toxicological studies.[8]
Any impurity should be controlled to the lowest feasible level to ensure the safety and efficacy of the final pharmaceutical product.[10][11]
Section 2: Troubleshooting Guides
This section addresses specific issues you may encounter during your analysis.
Issue 1: An unknown peak is consistently observed in my HPLC chromatogram.
An unexpected peak indicates the presence of an unknown impurity. The goal is to identify its structure and source to eliminate it.
Logical Troubleshooting Workflow
Sources
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- 7. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column | SIELC Technologies [sielc.com]
- 8. database.ich.org [database.ich.org]
- 9. tga.gov.au [tga.gov.au]
- 10. Process of Finding Impurities in Pharmaceutical Products | Pharmaguideline [pharmaguideline.com]
- 11. jpionline.org [jpionline.org]
optimizing reaction conditions for N-(3-Chlorobenzyl)-2-methyl-2-propanamine substitution reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of N-(3-Chlorobenzyl)-2-methyl-2-propanamine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-tested insights into optimizing this crucial substitution reaction. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and refine your synthesis effectively.
The target synthesis is the N-alkylation of 2-methyl-2-propanamine (tert-butylamine) with 3-chlorobenzyl chloride. This reaction, while straightforward in principle, presents unique challenges due to the steric hindrance of the tert-butyl group and the potential for side reactions.
Core Reaction Scheme:
Figure 1. Nucleophilic substitution reaction between 3-chlorobenzyl chloride and 2-methyl-2-propanamine.
Troubleshooting Guide & Optimization Strategies
This section addresses the most common issues encountered during the synthesis in a question-and-answer format.
Q1: Why is my reaction yield consistently low?
Low yield is the most frequent challenge. The root cause often lies in an imbalance between reactant reactivity and the reaction conditions. Let's break down the potential culprits.
Potential Cause 1: Incomplete Reaction The steric bulk of the tert-butyl group on the amine nucleophile can significantly slow the rate of a classic SN2 reaction. The reaction may simply not have reached completion in the allotted time.
-
Solution:
-
Monitor Rigorously: Track the consumption of the limiting reagent (typically 3-chlorobenzyl chloride) using Thin Layer Chromatography (TLC) or LC-MS every 1-2 hours.[1]
-
Increase Temperature: Gently heating the reaction (e.g., to 40-60 °C in a solvent like acetonitrile or DMF) can provide the necessary activation energy to overcome the steric barrier. Be cautious, as excessive heat can promote side reactions.
-
Extend Reaction Time: If the reaction is proceeding cleanly but slowly, simply extending the reaction time to 24 or even 48 hours may be sufficient.[2]
-
Potential Cause 2: Side Product Formation (Over-alkylation) While the bulky tert-butyl group on the desired secondary amine product offers some protection, over-alkylation to form a tertiary amine is still possible, especially if the reaction is forced with high temperatures or a large excess of the benzyl chloride.
-
Solution:
-
Control Stoichiometry: Use a slight excess of the amine (2-methyl-2-propanamine), typically 1.2 to 1.5 equivalents. This ensures the benzyl chloride is more likely to encounter the starting amine rather than the product amine.
-
Avoid High Temperatures: Use the lowest temperature that allows for a reasonable reaction rate.
-
Potential Cause 3: Poor Base Selection An inadequate or inappropriate base will fail to effectively neutralize the HCl generated during the reaction.[3] The resulting ammonium salt of the amine is not nucleophilic, effectively shutting down the reaction.[4]
-
Solution:
-
Use a Non-Nucleophilic, Hindered Base: A base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA or Hünig's base) is ideal. They are strong enough to scavenge HCl but are too sterically hindered to compete as nucleophiles.[5]
-
Consider an Inorganic Base: Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices, particularly in polar aprotic solvents like DMF or acetonitrile.[3][6] They are effective and easily removed during workup.
-
Q2: My analysis shows multiple product spots. What are the likely side products and how can I minimize them?
The appearance of multiple spots on a TLC plate is a clear indicator of side reactions.
Likely Side Product 1: Tertiary Amine (Over-alkylation)
-
Identification: A less polar spot on the TLC plate compared to your desired secondary amine.
-
Mechanism: The product, this compound, acts as a nucleophile and reacts with another molecule of 3-chlorobenzyl chloride.
-
Mitigation: As discussed in Q1, use an excess of the starting amine and avoid unnecessarily high temperatures.
Likely Side Product 2: Elimination Product (3-chloro-α-alkoxytoluene)
-
Identification: If using an alcohol as a solvent or if water is present, the benzyl chloride can undergo solvolysis.
-
Mechanism: Benzyl halides can undergo SN1-type reactions due to the stability of the resulting benzylic carbocation.[7] In the presence of a nucleophilic solvent like methanol or water, this leads to ether or alcohol formation.
-
Mitigation:
-
Use Aprotic Solvents: Switch to solvents like Dichloromethane (DCM), Acetonitrile (ACN), Tetrahydrofuran (THF), or Toluene.[3]
-
Ensure Anhydrous Conditions: Dry your solvents and glassware thoroughly before use. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude moisture.
-
Q3: How do I choose the optimal base and solvent for this specific substitution?
The interplay between solvent and base is critical for maximizing yield and minimizing side products.
Solvent Selection: The choice of solvent influences reaction rate and mechanism.
-
Polar Aprotic Solvents (Acetonitrile, DMF, DMSO): These are generally the best choice. They can dissolve the amine and base, and they are effective at solvating the transition state of an SN2 reaction without participating in the reaction.
-
Nonpolar Aprotic Solvents (Toluene, DCM, THF): These are also good options.[3] DCM is excellent for reactions at or below room temperature. Toluene can be used for reactions requiring moderate heating.[8]
Base Selection: The primary role of the base is to scavenge the proton from the amine after the initial nucleophilic attack, regenerating a neutral nucleophile.
-
Inorganic Carbonates (K₂CO₃, Cs₂CO₃): Highly reliable, easy to remove by filtration, and do not cause complex side reactions. Cs₂CO₃ is more soluble and basic, often accelerating reactions.
-
Tertiary Amines (TEA, DIPEA): Homogeneous bases that are soluble in most organic solvents. DIPEA is preferred over TEA due to its greater steric bulk, which further reduces its potential for acting as a nucleophile.
| Parameter | Recommended Conditions | Rationale & Citation |
| Solvent | Acetonitrile (ACN) or Dichloromethane (DCM) | Aprotic nature prevents solvolysis. Good solubility for reactants.[3][9] |
| Base | K₂CO₃ (2.0 equiv) or DIPEA (2.0 equiv) | Effectively neutralizes HCl without competing as a nucleophile.[3][5] |
| Temperature | Room Temperature to 40 °C | Balances reaction rate against the risk of side product formation.[8] |
| Stoichiometry | 1.0 equiv 3-chlorobenzyl chloride, 1.2-1.5 equiv 2-methyl-2-propanamine | Excess amine suppresses over-alkylation.[4] |
Experimental Protocols
Protocol 1: Standard Reaction Procedure
This protocol provides a robust starting point for optimization.
-
Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous potassium carbonate (2.0 eq).
-
Solvent & Amine: Add anhydrous acetonitrile and 2-methyl-2-propanamine (1.2 eq). Stir the suspension for 10 minutes.
-
Addition of Electrophile: Add 3-chlorobenzyl chloride (1.0 eq) dropwise to the stirring suspension at room temperature.
-
Reaction: Stir the mixture at room temperature (or heat to 40 °C if necessary).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the 3-chlorobenzyl chloride is fully consumed (typically 4-24 hours).[1]
-
Work-up:
-
Filter the reaction mixture to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane (DCM) and wash with water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.[9]
-
Protocol 2: Purification by Column Chromatography
-
Adsorption: Adsorb the crude product onto a small amount of silica gel.
-
Column Preparation: Prepare a silica gel column using a nonpolar solvent system (e.g., Hexane/Ethyl Acetate).
-
Elution: Load the adsorbed product and elute with a gradient of increasing polarity (e.g., starting with 98:2 Hexane:Ethyl Acetate and gradually increasing the ethyl acetate concentration). The desired secondary amine is moderately polar and should elute after any unreacted benzyl chloride and before highly polar impurities.
-
Analysis: Collect fractions and analyze by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and concentrate under reduced pressure to obtain the purified this compound.[10]
Visualizing the Optimization Workflow
The following diagram outlines a logical workflow for troubleshooting and optimizing the reaction conditions.
Caption: Optimization workflow for the N-alkylation reaction.
Frequently Asked Questions (FAQs)
Q: What is the likely mechanism for this reaction, SN1 or SN2? A: The mechanism likely exists on a spectrum between SN1 and SN2. The substrate is a primary benzyl halide, which can undergo SN2 reactions. However, it can also form a resonance-stabilized benzylic carbocation, allowing for an SN1 pathway.[7] The strong nucleophile (amine) and polar aprotic solvents favor the SN2 pathway. The significant steric hindrance of tert-butylamine may slow the SN2 rate, potentially allowing some SN1 character to compete.
Q: Can I use 3-chlorobenzyl alcohol instead of 3-chlorobenzyl chloride? A: Yes, but this requires a different synthetic approach. Direct N-alkylation with alcohols is possible via "borrowing hydrogen" or "hydrogen autotransfer" methodologies.[8][11] These reactions typically require a transition metal catalyst (like Nickel or Ruthenium) and higher temperatures, but they are more atom-economical and environmentally friendly as the only byproduct is water.[11][12]
Q: My final product appears as an oil. How can I be sure of its purity? A: Purity should be confirmed by NMR (¹H and ¹³C) and LC-MS analysis. If you require a solid for easier handling, you can convert the amine to its hydrochloride (HCl) salt. Dissolve the purified oil in a minimal amount of a solvent like diethyl ether or ethyl acetate and add a solution of HCl in ether dropwise. The HCl salt will often precipitate as a crystalline solid, which can be collected by filtration.[11]
References
-
Liu, Y., et al. (2019). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ACS Sustainable Chemistry & Engineering. Available at: [Link]
-
Armarego, W. L. F., & Chai, C. L. L. (2009). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Content discussed in a public forum). Available at: [Link]
-
Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. Available at: [Link]
-
Reddy, G. S., et al. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters. Available at: [Link]
-
Beilstein Journals (n.d.). Supporting Information for Synthesis of 3-aminocoumarin-N-benzylpyridinium conjugates. Available at: [Link]
-
Shaikh, A., et al. (2020). Sequential analysis for identification of byproduct from N-benzylation reaction. National Institutes of Health. Available at: [Link]
-
Organic Chemistry Portal (n.d.). Synthesis of benzylic amines. Available at: [Link]
- Google Patents (1961). Preparation of benzylamine. US2987548A.
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Nigh, W. G. (1973). The Gabriel Synthesis of Benzylamine. Journal of Chemical Education. Available at: [Link]
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ResearchGate (2017). What is best condition for benzolation of primary aromatic amines in presence of secondary amine?. Available at: [Link]
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ResearchGate (n.d.). Solid base catalyzed highly efficient N-alkylation of amines with alcohols in a solvent-free system. Available at: [Link]
-
ACS Publications (2019). Primary Benzylamines by Efficient N‑Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. Available at: [Link]
- Lawrence, S. A. (2004). Amines: Synthesis, Properties, and Applications. Cambridge University Press.
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Academic Journals (n.d.). The study of reactivity and selectivity of tertiary amines with aryl chlorothionoformates. Available at: [Link]
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Organic Chemistry Portal (n.d.). Synthesis of secondary and tertiary amines. Available at: [Link]
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Harger, M. J. P. (2001). Nucleophilic substitution reactions of benzyl- and diphenylmethyl-phosphonamidic chlorides with amines. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
University of Calgary (n.d.). Ch22: Alkylation of Amines. Available at: [Link]
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Majolagbe, O. N., et al. (2021). N-Dealkylation of Amines. National Institutes of Health. Available at: [Link]
-
Chemistry Stack Exchange (2017). Reactivity of benzyl halides towards nucleophilic substitution. Available at: [Link]
-
MacLeod, A. M., et al. (2024). Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes. Organic Letters. Available at: [Link]
-
Bolea, I., et al. (2016). Design, synthesis and biological evaluation of N-methyl-N-[(1,2,3-triazol-4-yl)alkyl]propargylamines as novel monoamine oxidase B inhibitors. PubMed. Available at: [Link]
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storage conditions to prevent N-(3-Chlorobenzyl)-2-methyl-2-propanamine degradation
Technical Support Center: N-(3-Chlorobenzyl)-2-methyl-2-propanamine
Welcome to the technical support guide for this compound. This document provides essential guidance on the proper storage and handling of this compound to ensure its stability and prevent degradation, thereby safeguarding the integrity of your research. As a substituted secondary benzylamine, this compound's stability is paramount for reproducible experimental outcomes. This guide is structured to answer your questions, troubleshoot potential issues, and provide the scientific reasoning behind our recommendations.
Quick Reference: Storage Conditions Summary
For ease of use, the following table summarizes the ideal storage conditions for this compound. Detailed explanations are provided in the subsequent sections.
| Parameter | Recommended Condition | Unacceptable Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Room temperature or freezing | Minimizes oxidative and hydrolytic degradation rates.[1][2] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Air | Prevents oxidation of the secondary amine and benzylic position.[3][4][5] |
| Light | Amber vial / In the dark | Clear vial / Exposure to light | Prevents light-induced photocatalytic degradation (photolysis).[6][7] |
| Container | Tightly sealed, borosilicate glass (amber) or equivalent inert material | Loosely capped, reactive plastic, or clear glass containers | Ensures inertness and prevents exposure to atmospheric moisture and oxygen.[1][8] |
| Form | Solid (if possible) > Solution | N/A | Solid form generally has a longer shelf-life than solutions. |
| Incompatibles | Store away from strong acids, oxidizing agents, and aldehydes | Co-location with acids, peroxides, etc. | Amines are basic and can react violently with acids and be readily oxidized.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation for this compound?
A1: The primary degradation pathway for this compound is oxidation . The secondary amine functional group is susceptible to oxidation, which can form N-oxide or hydroxylamine intermediates, potentially leading to further degradation into nitrones or imines.[3][9][10] The benzylic position (the CH₂ group) is also prone to oxidation, which can ultimately cleave the molecule to form 3-chlorobenzaldehyde.[7][11] Exposure to atmospheric oxygen is the main driver for these processes.[4][5]
Q2: Why is refrigeration at 2-8°C recommended over room temperature or freezing?
A2: Storing the compound at refrigerated temperatures (2-8°C) significantly slows down the kinetics of potential degradation reactions, including oxidation and hydrolysis.[1][2] While room temperature storage accelerates these reactions, freezing is generally not recommended for solutions (if you have prepared them) as it can cause the solute to fall out of solution, leading to concentration gradients upon thawing. For the neat compound, refrigeration is the optimal balance for long-term stability.
Q3: How critical is it to store this compound under an inert atmosphere like argon or nitrogen?
A3: It is highly critical. Given the susceptibility of secondary amines to aerobic oxidation, displacing oxygen with an inert gas is the most effective way to prevent oxidative degradation.[4][5] This is especially important for long-term storage or if the container is opened frequently. For routine use, quickly flushing the vial with nitrogen or argon before re-sealing is a recommended best practice.
Q4: My lab stores chemicals in clear glass vials. Is this a problem?
A4: Yes, this is a significant risk. Benzylamine structures can be sensitive to light, which can provide the energy to initiate and catalyze degradation reactions (photodegradation).[6][7][12] Storing the compound in an amber vial or, at a minimum, wrapping a clear vial in aluminum foil and storing it in the dark is mandatory to prevent photolytic decay.
Q5: I received the compound as a solid. Should I dissolve it for storage?
A5: For long-term storage, it is always best to store the compound in its original, solid form. Solids are generally more stable than their solution-state counterparts. Prepare solutions fresh as needed for your experiments. If you must store a stock solution, use a high-purity, anhydrous solvent and store it under the recommended conditions (refrigerated, inert atmosphere, protected from light).
Troubleshooting Guide
Issue 1: My experimental results are inconsistent, and I suspect compound degradation.
-
Question: How can I quickly check if my compound has degraded?
-
Answer: The most straightforward method is to perform a purity check using Thin Layer Chromatography (TLC) against a new or trusted lot of the compound, if available. Degradation will often appear as new, lower-Rf spots (impurities) or streaking on the TLC plate. A change in the material's physical appearance, such as discoloration from white/off-white to yellow or brown, is also a strong indicator of degradation.[13]
Issue 2: The solid material in the vial has changed color to a pale yellow.
-
Question: What does this color change signify?
-
Answer: A color change to yellow or brown is a common visual cue for the degradation of amines.[13] This is often due to the formation of small quantities of oxidized species or other chromophoric impurities. While a slight color change may not always impact an experiment, it is a definitive sign that the material is no longer of its original purity and should be verified analytically before use.
Issue 3: I am performing a sensitive assay, and my results show lower-than-expected activity.
-
Question: Could degradation be the cause, and how do I confirm it?
-
Answer: Yes, degradation reduces the concentration of the active parent compound, leading to diminished biological or chemical activity. To confirm, you should use a quantitative analytical method like High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can separate and quantify the parent compound relative to any degradation products, giving you a precise measure of its purity and concentration.
Visualizing Degradation & Troubleshooting
Potential Degradation Pathways
The following diagram illustrates the primary degradation pathways for this compound based on established chemical principles for secondary benzylamines.
Caption: Key degradation pathways initiated by oxygen and light.
Troubleshooting Workflow
This flowchart provides a logical sequence for troubleshooting suspected compound degradation.
Caption: Step-by-step workflow for troubleshooting compound stability.
Experimental Protocol: TLC Purity Assessment
This protocol provides a rapid, qualitative assessment of compound purity.
Objective: To visually determine the presence of impurities in a sample of this compound.
Materials:
-
TLC plates (Silica gel 60 F₂₅₄)
-
Sample of this compound
-
Reference standard (new or trusted lot, if available)
-
Solvent for sample preparation (e.g., Dichloromethane or Ethyl Acetate)
-
TLC developing chamber
-
Mobile Phase: A non-polar/polar solvent mixture. A good starting point is 9:1 Hexanes:Ethyl Acetate. Adjust polarity as needed to achieve an Rf of ~0.3-0.4 for the main spot.
-
Visualization method: UV lamp (254 nm) and/or a potassium permanganate (KMnO₄) stain.
Procedure:
-
Sample Preparation: Prepare dilute solutions (~1 mg/mL) of your test sample and the reference standard in a suitable solvent.
-
Spotting: Using a capillary tube, carefully spot a small amount of each solution onto the baseline of the TLC plate. Keep the spots small and distinct.
-
Development: Place the spotted TLC plate in the developing chamber containing the mobile phase. Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Visualization:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp (254 nm). Circle any visible spots.
-
For enhanced visualization of amine compounds, prepare a potassium permanganate stain. Briefly dip the plate in the stain, then gently heat with a heat gun until spots appear.
-
-
Interpretation:
-
Pure Compound: A single, well-defined spot should be visible for your sample, with an Rf value that matches the reference standard.
-
Degraded Compound: The presence of additional spots (especially at lower Rf values), tailing, or streaking from the main spot indicates the presence of impurities and likely degradation.
-
References
- Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?
- SlidePlayer. (n.d.). Oxidation of Secondary and Primary Amines.
- ACS Publications. (2013). Bioinspired Aerobic Oxidation of Secondary Amines and Nitrogen Heterocycles with a Bifunctional Quinone Catalyst. Journal of the American Chemical Society.
- Fisher Scientific. (2025). SAFETY DATA SHEET - N-(4-Chlorobenzyl)-N-methylamine.
- ACS Publications. (2022). Visible-Light-Driven Photocatalytic Coupling of Neat Benzylamine over a Bi-Ellagate Metal–Organic Framework. ACS Omega.
- ResearchGate. (n.d.). Oxidation and Deprotection of Primary Benzyl Amines by Visible Light Flavin Photocatalysis.
- MDPI. (2023). Enhanced Photocatalytic Coupling of Benzylamine to N-Benzylidene Benzylamine over the Organic–Inorganic Composites F70-TiO2 Based on Fullerenes Derivatives and TiO2.
- Chemistry LibreTexts. (2021). 23.11: Oxidation of Amines.
- ACS Publications. (n.d.). Kinetics and Mechanism of the Oxidation of Secondary Hydroxylamines to Nitrones with Hydrogen Peroxide, Catalyzed by Methylrhenium Trioxide. Inorganic Chemistry.
- RSC Publishing. (n.d.). Degradation of benzylamines during chlorination and chloramination.
- Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - N-Methylbenzylamine.
- NIH. (n.d.). Bioinspired Aerobic Oxidation of Secondary Amines and Nitrogen Heterocycles with a Bifunctional Quinone Catalyst. PMC.
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- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Validation & Comparative
validating the biological target of N-(3-Chlorobenzyl)-2-methyl-2-propanamine
An In-Depth Guide to the Identification and Validation of the Biological Target for N-(3-Chlorobenzyl)-2-methyl-2-propanamine
Introduction: From Novel Compound to Validated Target
In modern drug discovery, the journey of a novel chemical entity from a screening hit to a therapeutic candidate is contingent on one critical milestone: unequivocally identifying and validating its biological target. A compound's efficacy and safety profile are intrinsically linked to its molecular interactions within a biological system. Without a clear understanding of the direct target and its engagement, advancing a compound is a high-risk endeavor. This guide provides a comprehensive framework for the target deconvolution and validation process, using the novel compound this compound as a case study.
As a Senior Application Scientist, my experience has shown that a multi-pronged approach, integrating computational, biochemical, and cellular methods, is not just best practice—it is essential for building a robust and irrefutable body of evidence. We will not merely list protocols; we will explore the strategic rationale behind each experimental choice, emphasizing how each step logically builds upon the last to create a self-validating cascade of evidence. This guide is designed for researchers, scientists, and drug development professionals seeking to rigorously confirm the molecular target of a novel bioactive compound.
Phase 1: Target Hypothesis Generation - Casting a Wide Net
Before we can validate a target, we must first identify high-probability candidates. For a novel compound like this compound, whose target is unknown, we begin with methods that survey the vast landscape of the proteome.
In Silico Profiling: Guiding the Initial Search
Computational methods serve as a cost-effective first step to generate tractable hypotheses. By analyzing the compound's structure, we can predict its potential targets based on the principle of chemical similarity—that similar molecules often have similar biological activities.
-
Methodology : Utilize chemical informatics platforms such as ChEMBL or PubChem to search for structurally similar compounds with known biological targets. Algorithms like Tanimoto similarity can quantify this relationship.
-
Rationale : The benzylamine scaffold present in our compound is a common feature in molecules targeting monoamine transporters or G-protein coupled receptors (GPCRs). This in silico analysis allows us to prioritize certain protein families for subsequent biochemical screening, saving significant time and resources.
Broad Panel Screening: An Unbiased Experimental Approach
While computational methods are predictive, they are not definitive. A broad biochemical screen against a panel of common drug targets (e.g., kinases, GPCRs, ion channels) provides the first layer of direct experimental evidence.
-
Methodology : Commercial services (e.g., Eurofins SafetyScreen, DiscoverX KINOMEscan) offer fee-for-service screening of a compound against hundreds of purified proteins. The output is typically a list of "hits" where the compound shows significant binding or inhibitory activity.
-
Rationale : This unbiased approach can confirm in silico predictions or, more excitingly, reveal completely unexpected targets. For our case study, a screen might reveal high-affinity binding to the Dopamine Transporter (DAT) and weaker binding to the Serotonin Transporter (SERT), providing our first concrete, testable hypotheses.
Phase 2: Validating Direct Target Engagement - From Hypothesis to Evidence
With a primary target hypothesis in hand—for this guide, we will assume it is the Dopamine Transporter (DAT)—the next critical phase is to confirm a direct, physical interaction between this compound and the purified target protein. This step is crucial to rule out indirect effects and to characterize the binding event. We will compare two orthogonal, industry-standard biophysical methods: the Thermal Shift Assay (TSA) and Surface Plasmon Resonance (SPR).
Thermal Shift Assay (TSA): A Rapid Screen for Binding
TSA, or Differential Scanning Fluorimetry (DSF), is a rapid and cost-effective method to assess whether a compound binds to and stabilizes a target protein.[1][2] The core principle is that ligand binding generally increases the thermal stability of a protein.[3] This change in stability is measured by monitoring the protein's melting temperature (Tm).
The assay involves incubating the purified target protein with a fluorescent dye (like SYPRO Orange) that binds to hydrophobic regions of the protein.[4] As the protein is heated, it unfolds, exposing these hydrophobic cores and causing an increase in fluorescence.[1] When a ligand is bound, the protein is stabilized, and a higher temperature is required to unfold it, resulting in a positive "thermal shift" (ΔTm).[1]
Caption: Workflow for a Thermal Shift Assay (TSA).
-
Preparation : Prepare a master mix containing purified DAT protein (e.g., 2 µM final concentration) and SYPRO Orange dye (e.g., 5X final concentration) in a suitable assay buffer.
-
Compound Addition : Dispense the master mix into a 96- or 384-well PCR plate.[4] Add this compound across a range of concentrations (e.g., 0.1 µM to 100 µM). Include DMSO-only wells as a negative control and a known DAT binder (e.g., GBR-12909) as a positive control.
-
Thermal Denaturation : Place the sealed plate in a real-time PCR instrument.[4] Program a temperature ramp from 25°C to 95°C, increasing by 1°C per minute, while continuously monitoring fluorescence.[5]
-
Data Analysis : Plot fluorescence versus temperature to generate melt curves. The melting temperature (Tm) is the midpoint of the transition. Calculate the ΔTm by subtracting the Tm of the DMSO control from the Tm of the compound-treated samples. A dose-dependent increase in Tm provides strong evidence of direct binding.
Surface Plasmon Resonance (SPR): Quantifying Binding Kinetics
While TSA confirms binding, SPR provides deeper quantitative insights by measuring the real-time kinetics of the interaction.[6][7] SPR is a label-free technology that detects changes in refractive index on a sensor chip surface as an analyte (our compound) flows over and binds to an immobilized ligand (the target protein).[8][9] This allows for the precise determination of the association rate (k-on), dissociation rate (k-off), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.[10]
Caption: The experimental cycle of Surface Plasmon Resonance (SPR).
-
Immobilization : Covalently immobilize purified, high-purity DAT protein onto a sensor chip surface (e.g., a CM5 chip via amine coupling). A reference channel should be prepared to subtract non-specific binding.
-
Binding Assay : Inject precise concentrations of this compound in running buffer over the chip surface for a defined period (association phase), followed by a switch back to running buffer to monitor its release (dissociation phase).[7]
-
Regeneration : Inject a regeneration solution (e.g., low pH glycine) to strip any remaining bound compound, preparing the surface for the next cycle.
-
Data Analysis : The resulting sensorgram plots response units (RU) versus time. Fit the curves from multiple compound concentrations to a kinetic binding model (e.g., 1:1 Langmuir) to calculate k-on, k-off, and KD.
Comparison of Biophysical Methods
| Feature | Thermal Shift Assay (TSA) | Surface Plasmon Resonance (SPR) |
| Primary Output | Melting Temperature Shift (ΔTm) | Association (ka), Dissociation (kd), Affinity (KD) |
| Principle | Ligand-induced thermal stabilization | Change in refractive index upon binding |
| Protein Requirement | Moderate (~1-5 µg per well) | Low (µg quantities for immobilization) |
| Throughput | High (96/384-well format) | Low to Medium |
| Key Advantage | Fast, cost-effective, good for initial screening | Provides detailed kinetic data, high sensitivity |
| Key Limitation | Indirect measure of affinity; some proteins don't show a shift | Requires specialized equipment; protein immobilization can be challenging |
| Use Case | Hit validation, screening compound libraries | Lead characterization, detailed mechanistic studies |
This two-tiered biophysical approach provides complementary evidence. A positive result in TSA strongly suggests direct binding, and SPR confirms this interaction with high-precision kinetic data, establishing a robust foundation before moving into a more complex cellular environment.
Phase 3: Confirming Target Engagement in a Cellular Milieu
Confirming that a compound binds to a purified protein is a critical step, but it is not sufficient. The ultimate goal is to demonstrate that the compound engages its intended target within the complex, native environment of a living cell. This phase addresses key questions: Can the compound cross the cell membrane? Does it bind to the target amidst a sea of other proteins? Does this binding event translate into a functional cellular response?
Cellular Thermal Shift Assay (CETSA®): The In-Cell Binding Assay
CETSA extends the principle of thermal shift to the cellular level.[3][11] It is a powerful method for verifying target engagement in intact cells or even tissues.[12] The underlying concept remains the same: a ligand-bound protein is more resistant to heat-induced denaturation and aggregation.[13][14]
In a typical CETSA experiment, intact cells are treated with the compound, heated to various temperatures, and then lysed.[11] The aggregated proteins are separated from the soluble fraction, and the amount of the target protein remaining in the soluble fraction is quantified, typically by Western Blot or mass spectrometry.[12]
Sources
- 1. axxam.com [axxam.com]
- 2. Thermal shift assay - Wikipedia [en.wikipedia.org]
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- 4. Video: Author Spotlight: Advancing Structural and Biochemical Studies of Proteins Through Thermal Shift Assays [jove.com]
- 5. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
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A Guide for Researchers in Medicinal Chemistry and Drug Development
An In-Depth Comparative Analysis of N-(Chlorobenzyl)-2-methyl-2-propanamine Positional Isomers
This guide provides a detailed comparative analysis of N-(3-Chlorobenzyl)-2-methyl-2-propanamine and its positional isomers, N-(2-Chlorobenzyl)-2-methyl-2-propanamine and N-(4-Chlorobenzyl)-2-methyl-2-propanamine. We will delve into their structural nuances, explore their potential pharmacological activities based on established structure-activity relationships (SAR), and provide detailed experimental protocols for their synthesis and evaluation.
Introduction: The Significance of Positional Isomerism in Drug Design
Positional isomerism, the variation in the location of a substituent on a core scaffold, can dramatically alter a molecule's physicochemical properties and its interaction with biological targets. In the case of N-benzyl-tert-butylamine derivatives, the position of the chlorine atom on the benzyl ring is a critical determinant of steric and electronic properties, which in turn influences receptor binding, metabolic stability, and overall pharmacological profile. This guide focuses on the ortho-, meta-, and para-chlorinated isomers of N-benzyl-tert-butylamine, providing a framework for their comparative evaluation.
While specific biological data for this compound and its isomers are not extensively documented in publicly accessible literature, we can infer their potential activities and design evaluation protocols based on structurally related compounds. The N-benzyl-tert-butylamine scaffold is a common feature in various pharmacologically active agents, including monoamine oxidase inhibitors (MAOIs). For instance, the related compound N-(2-chlorobenzyl)-N,alpha-dimethylphenethylamine is known to be a potent MAO-A inhibitor. Therefore, a logical starting point for this comparative analysis is the evaluation of these isomers as potential MAOIs.
Structural and Physicochemical Comparison
The core structure consists of a tert-butylamine moiety connected to a chlorobenzyl group. The key difference lies in the position of the chlorine atom on the phenyl ring.
| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Predicted LogP |
| ortho-Isomer | N-(2-Chlorobenzyl)-2-methyl-2-propanamine | 38240-05-4 | C₁₁H₁₆ClN | 197.70 | 3.5 |
| meta-Isomer | This compound | 38240-06-5 | C₁₁H₁₆ClN | 197.70 | 3.5 |
| para-Isomer | N-(4-Chlorobenzyl)-2-methyl-2-propanamine | 38240-07-6 | C₁₁H₁₆ClN | 197.70 | 3.5 |
Data sourced from chemical databases and predicted using computational models.
The position of the electron-withdrawing chlorine atom influences the electron density distribution of the aromatic ring and the pKa of the amine. These differences can lead to distinct interactions with biological targets.
Postulated Pharmacological Profile: Monoamine Oxidase Inhibition
Given the structural similarity to known MAOIs, it is hypothesized that these compounds may exhibit inhibitory activity against monoamine oxidases A and B. MAOs are crucial enzymes in the metabolism of neurotransmitters like serotonin, dopamine, and norepinephrine. Their inhibition can lead to antidepressant and neuroprotective effects.
The following diagram illustrates the general mechanism of MAO action and its inhibition.
Caption: Proposed mechanism of MAO inhibition by N-(Chlorobenzyl)-2-methyl-2-propanamine isomers.
Experimental Protocols for Comparative Evaluation
To empirically compare the ortho-, meta-, and para-isomers, a series of experiments should be conducted. The following protocols provide a framework for synthesis, characterization, and biological evaluation.
Synthesis via Reductive Amination
A robust and widely used method for synthesizing these compounds is the reductive amination of the corresponding chlorobenzaldehyde with tert-butylamine.
Workflow Diagram:
Caption: General workflow for the synthesis of N-(Chlorobenzyl)-2-methyl-2-propanamine isomers.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 1 equivalent of the respective chlorobenzaldehyde isomer (ortho, meta, or para) in methanol.
-
Imine Formation: Add 1.1 equivalents of tert-butylamine to the solution. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the Schiff base (imine).
-
Reduction: Cool the reaction mixture in an ice bath. Slowly add 1.5 equivalents of sodium borohydride (NaBH₄) portion-wise, ensuring the temperature remains below 10°C.
-
Quenching and Extraction: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours. Quench the reaction by slowly adding water. Remove the methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
-
Characterization: Confirm the identity and purity of the final products using NMR spectroscopy (¹H and ¹³C) and mass spectrometry.
In Vitro MAO Inhibition Assay
A fluorometric assay can be used to determine the potency (IC₅₀ value) of each isomer against human MAO-A and MAO-B.
Principle: The assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of monoamine oxidation, using a fluorogenic probe.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare solutions of recombinant human MAO-A and MAO-B enzymes, a suitable substrate (e.g., p-tyramine), a fluorogenic probe (e.g., Amplex Red), and horseradish peroxidase (HRP) in an appropriate assay buffer.
-
Compound Dilution: Prepare a serial dilution of each N-(Chlorobenzyl)-2-methyl-2-propanamine isomer in the assay buffer.
-
Assay Plate Setup: In a 96-well microplate, add the assay buffer, the enzyme (MAO-A or MAO-B), and the serially diluted isomer or a known inhibitor as a positive control.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the substrate, Amplex Red, and HRP mixture to all wells to start the enzymatic reaction.
-
Signal Detection: Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value for each isomer against each enzyme.
Expected Outcomes and Interpretation
The experimental data will allow for a direct comparison of the isomers.
-
Synthesis: The yield and ease of purification for each isomer can be compared. Steric hindrance from the ortho-chloro group may influence the reaction rate.
-
MAO Inhibition: The IC₅₀ values will quantify the inhibitory potency of each isomer. It is plausible that the position of the chlorine atom will affect the binding affinity and selectivity for MAO-A versus MAO-B. For example, the ortho-isomer's steric bulk may favor binding to one isoform over the other. The electronic effects of the meta- and para-isomers could also lead to differential potencies.
By systematically synthesizing and evaluating these positional isomers, researchers can elucidate critical structure-activity relationships, paving the way for the design of more potent and selective enzyme inhibitors or other pharmacologically active agents.
References
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PubChem. (n.d.). N-(2-chlorobenzyl)-2-methylpropan-2-amine. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). N-(3-chlorobenzyl)-2-methylpropan-2-amine. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). N-(4-chlorobenzyl)-2-methylpropan-2-amine. National Center for Biotechnology Information. Retrieved from [Link]
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Carron, C., Jullien, A., & Buchmann, N. (1987). N-benzyl-N,alpha-dimethylphenethylamine derivatives as potent and selective monoamine oxidase A inhibitors. Journal of Medicinal Chemistry, 30(4), 746-750. (Note: This reference provides context on a structurally related compound, not the exact topic compounds). A general link to the journal is provided as direct access to the article may be restricted: [Link]
A Comparative Analysis of N-(3-Chlorobenzyl)-2-methyl-2-propanamine and N-(2-Chlorobenzyl)-2-methyl-2-propanamine: A Guide for Researchers
In the landscape of medicinal chemistry and drug discovery, the subtle positional isomerism of a substituent on a phenyl ring can profoundly influence a molecule's pharmacological profile. This guide provides a comparative analysis of N-(3-Chlorobenzyl)-2-methyl-2-propanamine and N-(2-Chlorobenzyl)-2-methyl-2-propanamine, two closely related structural isomers. While direct comparative biological activity data for these specific compounds is not extensively available in public literature, this document will delve into their structural nuances, physicochemical properties, and the anticipated implications for their biological activity based on established structure-activity relationship (SAR) principles. Furthermore, we provide detailed, validated experimental protocols for their synthesis and subsequent biological evaluation, empowering researchers to conduct their own comparative studies.
Introduction to the Isomers: A Structural Overview
This compound and N-(2-Chlorobenzyl)-2-methyl-2-propanamine share the same molecular formula, C₁₁H₁₆ClN, and a molecular weight of 197.70 g/mol .[1] Both molecules feature a tert-butylamine moiety connected to a chlorobenzyl group. The sole difference lies in the position of the chlorine atom on the benzyl ring: the meta (3-position) in the former and the ortho (2-position) in the latter. This seemingly minor structural alteration can significantly impact the electronic distribution, steric hindrance, and overall conformation of the molecule, thereby influencing its interaction with biological targets.
These compounds are primarily recognized as valuable intermediates in organic synthesis for the creation of more complex molecules.[2] Their N-benzyl-tert-butylamine scaffold is a recurring motif in the development of various therapeutic agents.[2]
Physicochemical Properties: A Comparative Table
A comparison of the known and predicted physicochemical properties of the two isomers is crucial for understanding their potential behavior in biological systems.
| Property | This compound | N-(2-Chlorobenzyl)-2-methyl-2-propanamine | Reference |
| Molecular Formula | C₁₁H₁₆ClN | C₁₁H₁₆ClN | [1] |
| Molecular Weight | 197.70 g/mol | 197.70 g/mol | [1] |
| CAS Number | 893577-81-6 | 46190-12-9 | [1][3] |
| Boiling Point | Not available | 252.6 °C at 760 mmHg | [2] |
| Density | Not available | 1.0±0.1 g/cm³ | [2] |
| LogP (predicted) | 3.2 | 3.34 | [1][3] |
The difference in the predicted octanol-water partition coefficient (LogP) suggests a slight variation in lipophilicity, which can affect membrane permeability and interaction with hydrophobic binding pockets of target proteins.
Structure-Activity Relationship (SAR) Insights: The Impact of Chlorine's Position
The position of the chlorine atom on the benzyl ring is a critical determinant of the molecule's electronic and steric properties, which in turn dictates its potential biological activity.
-
Electronic Effects: The chlorine atom is an electron-withdrawing group. In the meta position, its inductive effect (-I) dominates, influencing the electron density of the aromatic ring. In the ortho position, both the inductive effect and the resonance effect (-I, +R) are at play, though the inductive effect is generally stronger for halogens. This altered electronic landscape can affect the pKa of the amine and the molecule's ability to engage in hydrogen bonding or other electrostatic interactions with a biological target.
-
Steric Hindrance: The placement of the chlorine atom in the ortho position introduces greater steric bulk in the vicinity of the benzylic carbon and the amine linkage. This can influence the molecule's preferred conformation and may hinder its ability to fit into a specific binding site, or conversely, it could promote a more favorable binding conformation.
The biological activity of such compounds is often attributed to their interaction with specific enzymes or receptors.[2] The presence and position of the chlorine atom can enhance binding affinity and influence various biochemical pathways.[2]
Experimental Protocols: A Guide to Comparative Evaluation
To facilitate a direct comparison of the biological activities of this compound and N-(2-Chlorobenzyl)-2-methyl-2-propanamine, we provide the following detailed experimental protocols.
Synthesis of N-(Chlorobenzyl)-2-methyl-2-propanamines
The following is a general procedure for the synthesis of the title compounds via reductive amination.
Diagram of the Synthetic Workflow:
Caption: A generalized workflow for the synthesis of N-(Chlorobenzyl)-2-methyl-2-propanamines.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of the appropriate chlorobenzaldehyde (1.0 eq) in methanol (5 mL/mmol) in a round-bottom flask, add tert-butylamine (1.2 eq).
-
Imine Formation: Stir the mixture at room temperature for 1 hour to facilitate the formation of the corresponding imine.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (1.5 eq) portion-wise over 15 minutes.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for an additional 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.
-
Extraction: Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(chlorobenzyl)-2-methyl-2-propanamine.
In Vitro Biological Assays
To compare the biological activity of the two isomers, a panel of in vitro assays targeting potential biological activities should be employed.
Diagram of a Comparative In Vitro Assay Workflow:
Caption: A workflow for the comparative in vitro evaluation of the two isomers.
1. Receptor Binding Assay (General Protocol):
-
Preparation: Prepare a membrane fraction from cells expressing the target receptor.
-
Incubation: In a 96-well plate, incubate the membrane preparation with a radiolabeled ligand of known affinity for the receptor and varying concentrations of the test compounds (this compound and N-(2-Chlorobenzyl)-2-methyl-2-propanamine).
-
Equilibrium: Allow the binding to reach equilibrium.
-
Separation: Separate the bound and free radioligand by rapid filtration through a glass fiber filter.
-
Quantification: Quantify the amount of bound radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).
2. Enzyme Inhibition Assay (General Protocol):
-
Reaction Mixture: Prepare a reaction mixture containing the target enzyme, its substrate, and a suitable buffer.
-
Incubation: Add varying concentrations of the test compounds to the reaction mixture.
-
Initiation: Initiate the enzymatic reaction (e.g., by adding the substrate or a cofactor).
-
Detection: Monitor the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Data Analysis: Calculate the initial reaction rates at each inhibitor concentration and determine the concentration of the inhibitor that reduces the enzyme activity by 50% (IC₅₀).
Conclusion and Future Directions
References
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This compound. PubChem. (n.d.). Retrieved January 23, 2026, from [Link]
-
N-(2-Chlorobenzyl)-2-methyl-2-propanamine | 46190-12-9. (n.d.). Retrieved January 23, 2026, from [Link]
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A Senior Application Scientist's Guide to N-(3-Chlorobenzyl)-2-methyl-2-propanamine Derivatives: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Architectural Versatility of a Chlorinated Benzylamine Scaffold
In the landscape of medicinal chemistry and organic synthesis, the selection of a foundational molecular scaffold is a critical decision that dictates the trajectory of a research program. N-(3-Chlorobenzyl)-2-methyl-2-propanamine stands out as a deceptively simple yet remarkably versatile building block.[1] Its structure, featuring a meta-substituted chlorobenzyl group appended to a sterically hindered tert-butylamine, offers a unique combination of lipophilicity, electronic properties, and synthetic handles. This guide provides an in-depth comparative analysis of its derivatives, moving beyond a simple catalog of compounds to explore the causality behind their synthesis, structure-activity relationships (SAR), and diverse biological potential. As a key intermediate, this compound serves as a gateway to novel chemical entities, particularly in the exploration of treatments for conditions ranging from bacterial infections to neurodegenerative diseases.[1]
I. Synthesis and Derivatization: From Core Scaffold to Functional Analogues
The synthetic accessibility of the parent compound is a primary driver of its utility. The foundational reaction is a nucleophilic substitution, which serves as a reliable and scalable starting point for further chemical exploration.
Protocol 1: Synthesis of the Core Scaffold: this compound
The synthesis typically involves a straightforward reaction between 3-chlorobenzyl chloride and 2-methyl-2-propanamine.[1] The choice of a base and solvent system is crucial for optimizing yield and minimizing side reactions.
Experimental Workflow:
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-chlorobenzyl chloride (1.0 eq.) in an appropriate organic solvent such as toluene or dichloromethane.
-
Addition of Amine: Add 2-methyl-2-propanamine (tert-butylamine) (1.1-1.5 eq.) to the solution. The slight excess of the amine helps to drive the reaction to completion.
-
Base-mediated Neutralization: Introduce a base, such as potassium carbonate or sodium hydroxide (1.5-2.0 eq.), to the mixture. This is a critical step to neutralize the hydrochloric acid byproduct generated during the reaction, preventing the protonation of the amine reactant.[1]
-
Reaction Conditions: Heat the mixture to reflux and maintain for several hours (typically 4-8 hours), monitoring the reaction progress via Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Filter to remove inorganic salts. The organic layer is then washed sequentially with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography or distillation to yield this compound.
Diagram 1: General Synthesis Workflow
Caption: Workflow for the synthesis of the core compound.
II. Comparative Analysis: The Impact of Structural Modifications
The true potential of the this compound scaffold is unlocked through systematic structural modifications. This section compares key derivatives, providing experimental context for their varied performance.
A. Positional Isomerism: The Critical Role of Chlorine Placement
The position of the chlorine atom on the benzyl ring profoundly influences the electronic properties and steric profile of the molecule, which in turn dictates its interaction with biological targets.[1]
| Compound Name | Chlorine Position | Key Features & Implications |
| This compound | meta (3-position) | Serves as the primary scaffold. The meta-position provides a balance of inductive electron withdrawal without strong resonance effects, influencing binding affinity in many systems.[1] |
| N-(2-Chlorobenzyl)-2-methyl-2-propanamine | ortho (2-position) | The ortho-substituent introduces significant steric hindrance near the benzylic carbon, which can restrict bond rotation and alter the preferred conformation for receptor binding. This can lead to a different biological activity profile compared to the meta isomer.[1] |
| N-(4-Chlorobenzyl)-2-methyl-2-propanamine | para (4-position) | The para-position allows the chlorine's electronic effects (both inductive and resonance) to exert maximum influence on the molecule's dipole moment and potential π-π stacking interactions, impacting receptor engagement differently than the ortho or meta isomers.[1] |
A structure-activity relationship (SAR) study on N-[5-(chlorobenzylthio)-1,3,4-thiadiazol-2-yl] piperazinyl quinolone derivatives revealed that the position of the chlorine atom on the benzyl moiety dramatically affects antibacterial activities, with the 2-chloro (ortho) derivative showing high activity against Staphylococcus aureus.[2] This underscores that seemingly minor positional changes can lead to significant shifts in biological function.
B. Scaffold Hybridization: Integrating New Pharmacophores
A powerful strategy in drug discovery is the hybridization of known pharmacophores. By incorporating the N-(chlorobenzyl) moiety into larger, more complex heterocyclic systems, researchers can unlock entirely new mechanisms of action and biological targets.
| Derivative Class | Example Compound | Synthetic Strategy | Resulting Biological Activity |
| Thiadiazole-Quinolones | N-[5-(2-chlorobenzylthio)-1,3,4-thiadiazol-2-yl] ciprofloxacin | Reaction of piperazinyl quinolones with 5-chloro-2-(chlorobenzylthio)-1,3,4-thiadiazoles.[2] | Potent antibacterial activity, particularly against Gram-positive bacteria.[2] |
| Pyrazine Carboxamides | 3-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide | Amide bond formation between 3-chloropyrazine-2-carbonyl chloride and a substituted benzylamine.[3] | Antimycobacterial and antibacterial activity, notably against Staphylococcus aureus.[3] |
| Naproxen Amides | (±)-N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide | Schotten-Baumann reaction between an acyl chloride (from naproxen) and an amine.[4] | Potential anti-inflammatory agent (based on naproxen scaffold).[4] |
| Triazinane Nitramides | N-(5-(4-chlorobenzyl)-1,3,5-Triazinan-2-Ylidene)Nitramide | N/A (Specific synthesis not detailed in provided context) | Aphicidal and antifungal activities.[5] |
This comparative data clearly demonstrates that the chlorobenzyl moiety acts as a versatile "warhead" that can be attached to various molecular chassis to confer or enhance specific biological activities.
III. Structure-Activity Relationship (SAR) Insights
Synthesizing the available data allows us to establish key SAR principles for this class of compounds. Understanding these relationships is paramount for the rational design of future derivatives with improved potency and selectivity.
-
The Chloro Substituent is Key: The presence of the chlorine atom is fundamental. It increases lipophilicity, which can enhance membrane permeability, and its electronegativity is crucial for forming specific interactions (e.g., halogen bonds) with target receptors or enzymes, thereby enhancing binding affinity.[1][4]
-
Positional Isomerism Dictates Specificity: As established, moving the chlorine from the meta to the ortho or para position significantly alters the electronic and steric landscape, leading to dramatic changes in biological activity. The ortho position often introduces steric constraints, while the para position maximizes electronic influence.[1][2]
-
The tert-Butyl Group Provides Stability: The bulky 2-methyl-2-propanamine (tert-butyl) group provides steric shielding, which can protect the amine from metabolic degradation, potentially increasing the compound's in vivo half-life.
-
Scaffold Determines Function: The core biological activity is largely defined by the larger molecular scaffold to which the chlorobenzyl group is attached. The chlorobenzyl group acts as a modulator or enhancer of this primary activity. For instance, attaching it to a quinolone core yields antibacterial agents, while attachment to a pyrazine carboxamide yields antimycobacterial compounds.[2][3]
Diagram 2: Key Structure-Activity Relationships
Sources
A Senior Application Scientist's Comparative Guide to N-(3-Chlorobenzyl)-2-methyl-2-propanamine: Synthesis, Characterization, and Structural Analogs
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Substituted Benzylamines in Modern Chemistry
N-(3-Chlorobenzyl)-2-methyl-2-propanamine is a secondary amine that serves as a significant building block in medicinal chemistry and advanced organic synthesis.[1] Its structure, featuring a sterically hindered tert-butyl group and a meta-substituted chlorobenzyl moiety, provides a unique combination of lipophilicity, electronic properties, and conformational rigidity. These characteristics make it a valuable intermediate for creating more complex molecules, particularly in the development of novel therapeutic agents.[1][2] For instance, scaffolds incorporating N-benzyl-2-methylpropan-2-amine have been explored in research targeting neurodegenerative diseases.[1]
This guide provides a comprehensive cross-validation of this compound, detailing its synthesis, potential mechanisms of action, and a comparative analysis against structurally related analogs. We will delve into the causality behind experimental choices, ensuring that the described protocols are robust and self-validating.
Physicochemical and Structural Properties
The foundational characteristics of a chemical entity dictate its behavior in both synthetic and biological contexts. The properties of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | N-[(3-chlorophenyl)methyl]-2-methylpropan-2-amine | [3] |
| Molecular Formula | C₁₁H₁₆ClN | [3] |
| Molecular Weight | 197.70 g/mol | [1][3] |
| CAS Number | 893577-81-6 | [3] |
| Boiling Point | 252.6°C at 760 mmHg | [1] |
| Density | 1.0 ± 0.1 g/cm³ | [1] |
Synthesis and Experimental Protocols
The construction of the C-N bond in this compound can be approached through several reliable methods. The choice of method often depends on factors like substrate availability, desired purity, and scalability.
Method 1: Direct Nucleophilic Substitution
This is the most direct and commonly cited method for synthesizing the target compound.[2] The reaction proceeds via an SN2 mechanism where the nitrogen atom of 2-methyl-2-propanamine (tert-butylamine) acts as a nucleophile, displacing the chloride from 3-chlorobenzyl chloride.
Causality of Experimental Choices:
-
Base: A base such as potassium carbonate or sodium hydroxide is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction.[2] Failure to do so would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
-
Solvent: A relatively non-polar aprotic solvent like dichloromethane or toluene is chosen to solubilize the organic reactants while not interfering with the nucleophilic attack.[2]
-
Temperature: The reaction is typically run at ambient to slightly elevated temperatures to provide sufficient activation energy without promoting side reactions.[4]
Caption: Workflow for Nucleophilic Substitution Synthesis.
Step-by-Step Protocol:
-
To a solution of 3-chlorobenzyl chloride (1.0 eq) in toluene, add 2-methyl-2-propanamine (1.2 eq) and potassium carbonate (1.5 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring progress by thin-layer chromatography (TLC) or GC-MS.
-
Upon completion, filter the mixture to remove inorganic salts.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography or distillation to yield pure this compound.
Method 2: Reductive Amination
An alternative and highly versatile method for synthesizing secondary amines is reductive amination.[5] This two-step, one-pot process involves the reaction of an aldehyde (3-chlorobenzaldehyde) with a primary amine (2-methyl-2-propanamine) to form an imine intermediate, which is then reduced in situ to the target amine.
Causality of Experimental Choices:
-
Reducing Agent: A selective reducing agent is key. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred because they are mild enough to not reduce the starting aldehyde but are potent enough to reduce the intermediate iminium ion.[5] This selectivity prevents the wasteful formation of 3-chlorobenzyl alcohol.
-
pH Control: The reaction is typically run under mildly acidic conditions. This is a critical balance: the pH must be low enough to catalyze imine formation but not so low as to protonate the starting amine, which would inhibit the initial nucleophilic attack.
Caption: General Workflow for Reductive Amination.
This method is particularly advantageous as it avoids the use of alkyl halides and prevents the common problem of over-alkylation that can lead to the formation of tertiary amines.[5]
Biological Activity and Postulated Mechanism of Action
While this compound is primarily utilized as a synthetic intermediate, its structural motifs are common in pharmacologically active molecules. The biological activity is likely derived from its ability to interact with specific molecular targets like enzymes or cellular receptors.[1][2]
-
Enzyme Inhibition: The compound could act as an inhibitor at an enzyme's active site.[1]
-
Receptor Binding: It may function as an agonist or antagonist depending on its structural fit within a receptor's binding pocket.[2]
The key structural features influencing these interactions are:
-
The Amine Group: Capable of forming critical hydrogen bonds.
-
Hydrophobic Moieties: The benzyl and tert-butyl groups can engage in hydrophobic or van der Waals interactions.[2]
-
Chlorine Substituent: The electronegative chlorine atom at the meta-position alters the electronic distribution of the benzene ring and can enhance binding affinity through halogen bonding or dipole interactions.[1][2]
Caption: Postulated Structure-Activity Relationships.
Comparative Analysis with Structural Analogs
To understand the unique properties of this compound, it is essential to compare it with its structural analogs. Variations in substituent position, functional groups, or halogenation can dramatically alter physical properties and reactivity.
| Compound Name | Key Structural Difference | Molecular Weight ( g/mol ) | Boiling Point (°C) | Potential Implications |
| This compound | meta-Chloro substituent | 197.70 | N/A | Baseline for comparison. |
| N-(2-Chlorobenzyl)-2-methyl-2-propanamine | ortho-Chloro substituent | 197.70 | 252.6 | Increased steric hindrance near the amine linkage could reduce reactivity; potential for intramolecular interactions.[1] |
| N-(3-chlorobenzyl)-N-(trifluoromethyl)propan-2-amine | N-Trifluoromethyl group | 251.67 | N/A | The highly electronegative CF₃ group significantly reduces the basicity of the nitrogen and increases lipophilicity, which can enhance membrane permeability.[4] |
| (±)-N-(3-Chlorophenethyl)-...propanamide | Amide linkage, phenethyl group | ~409.89 (est.) | N/A | The amide group introduces a planar, hydrogen-bond donating/accepting unit, fundamentally changing its potential biological interactions compared to a secondary amine.[1] |
| N-(3-Chloro-4-boronate-benzyl)-...amine | Boronate ester group | 323.67 | N/A | The boronate ester is not for biological activity itself but is a synthetic handle for Suzuki cross-coupling reactions, enabling further molecular elaboration.[1] |
Conclusion
This compound is a versatile chemical intermediate whose value lies in its specific combination of steric and electronic features. Its synthesis is straightforward via nucleophilic substitution or, more elegantly, through reductive amination, a method that offers high selectivity and avoids common side reactions. While concrete data on its specific biological activities are not widely published, a comparative analysis with its structural analogs reveals how subtle chemical modifications can be leveraged for different outcomes. For researchers in drug discovery, this compound represents a well-defined starting point for library synthesis, while for process chemists, its reliable synthesis makes it an attractive building block for larger-scale applications. The principles outlined in this guide provide a solid framework for its effective use and for the rational design of next-generation molecules.
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Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI.[Link]
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A Senior Application Scientist's Guide to the Structure-Activity Relationship of N-(3-Chlorobenzyl)-2-methyl-2-propanamine Analogs as Monoamine Oxidase Inhibitors
For researchers, medicinal chemists, and professionals in drug development, understanding the intricate dance between a molecule's structure and its biological activity is paramount. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of N-(3-Chlorobenzyl)-2-methyl-2-propanamine analogs, with a specific focus on their potential as inhibitors of monoamine oxidases (MAO). By dissecting the roles of key structural motifs, we aim to provide a predictive framework for designing novel and potent therapeutic agents.
Introduction: The Promise of N-Benzyl-tert-butylamine Scaffolds
The N-benzyl-tert-butylamine scaffold serves as a versatile backbone in medicinal chemistry, recognized for its role in the development of various biologically active compounds.[1] The core structure, this compound, combines a substituted aromatic ring with a sterically hindered amine, features that are pivotal for its interaction with biological targets.[2] This class of compounds has garnered significant interest for its potential to modulate the activity of monoamine oxidases (MAO), enzymes crucial in the metabolism of neurotransmitters.[3]
Monoamine oxidases exist in two isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor selectivity.[3] Selective inhibitors of MAO-A are primarily used in the treatment of depression and anxiety, while selective MAO-B inhibitors are employed in managing neurodegenerative conditions like Parkinson's and Alzheimer's diseases.[3] The development of selective MAO inhibitors is a key area of research, aiming to enhance therapeutic efficacy while minimizing side effects.[4]
This guide will explore the SAR of this compound analogs, drawing comparisons from related N-benzylamine derivatives to elucidate the impact of structural modifications on their MAO inhibitory activity.
Comparative Analysis of Structural Modifications
The biological activity of this compound analogs is profoundly influenced by substitutions on both the aromatic ring and the N-alkyl group. The following sections detail the impact of these modifications on MAO inhibitory potency and selectivity.
The Critical Role of the Benzyl Moiety Substitution
The nature and position of substituents on the benzyl ring are critical determinants of MAO inhibitory activity and selectivity.
-
Halogen Substitution: The presence of a halogen, particularly chlorine, on the phenyl ring has been shown to be a significant factor for MAO-B inhibition. In a study of pyridazinobenzylpiperidine derivatives, a compound featuring a 3-chloro substituted phenyl ring (S5) demonstrated potent and selective MAO-B inhibition with an IC50 value of 0.203 μM.[4] This highlights the favorable interaction of the chloro group within the active site of MAO-B. The order of MAO-B inhibition for substituents at the 3-position was found to be -Cl > -OCH3 > -F > -CN > -CH3 > -Br.[4]
-
Positional Isomerism: The position of the substituent on the benzyl ring significantly impacts activity. For instance, in a series of (S)-N-Benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives, compounds with a para-fluoro or para-bromo substituent on the benzyl ring selectively inhibited MAO-A.[2] In contrast, the 3-chloro substitution in the pyridazinobenzylpiperidine series conferred MAO-B selectivity.[4] This suggests that the spatial arrangement of the substituent dictates the interaction with specific residues in the active sites of MAO-A and MAO-B.
Influence of the N-Alkyl Group
The bulky tert-butyl group (2-methyl-2-propanamine) plays a crucial role in orienting the molecule within the enzyme's active site and can influence selectivity. While direct SAR studies on modifications to this specific group in the context of this compound are limited, insights can be drawn from broader studies on N-substituted benzylamines. The steric hindrance provided by the tert-butyl group can favor binding to the larger active site cavity of MAO-B over the more restricted active site of MAO-A.
Quantitative Structure-Activity Relationship (QSAR) and Molecular Modeling Insights
Quantitative Structure-Activity Relationship (QSAR) studies on related benzylamine analogues have shown that the binding affinity to MAO-A is correlated with the van der Waals volume of the substituent on the benzyl ring, with larger substituents generally leading to tighter binding.[5] The rate of oxidation is more influenced by the electronic effects of the substituents.[5]
Molecular docking studies on related N-benzylamine derivatives have provided a rationale for their inhibitory activity. For instance, docking studies of benzylamine-sulfonamide derivatives with MAO-B have revealed key interactions within the enzyme's active site.[3] These in silico approaches are invaluable for predicting the binding modes of novel analogs and guiding the design of more potent and selective inhibitors.[6]
Table 1: Comparative MAO Inhibitory Activity of Representative N-Benzylamine Analogs
| Compound ID | Scaffold | Benzyl Substitution | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity (MAO-A/MAO-B) | Reference |
| S5 | Pyridazinobenzylpiperidine | 3-Chloro | 3.857 | 0.203 | 19.0 | [4] |
| 2d | (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide | 4-Fluoro | 1.38 | >100 | MAO-A Selective | [2] |
| 2j | (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide | 4-Bromo | 2.48 | >100 | MAO-A Selective | [2] |
| 2i | (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide | 3-Bromo | 11.2 | 15.6 | 0.72 | [2] |
| 2p | (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide | 2-Methyl | 18.5 | 23.4 | 0.79 | [2] |
| 2t | (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide | 3-Methoxy | 10.8 | 13.2 | 0.82 | [2] |
Experimental Protocols
General Synthesis of N-(Substituted Benzyl)-2-methyl-2-propanamine Analogs
A common and effective method for the synthesis of N-substituted benzylamines is reductive amination.
Caption: General workflow for the synthesis of N-(substituted benzyl)-2-methyl-2-propanamine analogs via reductive amination.
Step-by-Step Methodology:
-
Imine Formation: To a solution of the appropriately substituted benzaldehyde (1.0 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) is added 2-methyl-2-propanamine (tert-butylamine) (1.1 eq). The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the corresponding imine intermediate.
-
Reduction: A reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq), is added portion-wise to the reaction mixture. The reaction is then stirred at room temperature for 12-24 hours.
-
Work-up: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-(substituted benzyl)-2-methyl-2-propanamine analog.
In Vitro Monoamine Oxidase Inhibition Assay
The inhibitory activity of the synthesized analogs against MAO-A and MAO-B can be determined using a fluorometric or colorimetric assay.
Caption: Workflow for the in vitro monoamine oxidase inhibition assay.
Step-by-Step Methodology:
-
Enzyme and Compound Preparation: Recombinant human MAO-A and MAO-B enzymes are used. Stock solutions of the test compounds are prepared in DMSO.
-
Assay Procedure:
-
In a 96-well microplate, add the assay buffer, the MAO enzyme (either MAO-A or MAO-B), and various concentrations of the test compound.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the MAO substrate (e.g., kynuramine).
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Detection: The formation of the product (e.g., 4-hydroxyquinoline from kynuramine) is measured using a fluorescence plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a control without any inhibitor. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion and Future Directions
The structure-activity relationship studies of this compound analogs and related N-benzylamine derivatives reveal critical insights for the design of potent and selective monoamine oxidase inhibitors. The 3-chloro substitution on the benzyl ring appears to be a key feature for potent MAO-B inhibition. Further exploration of substitutions on the aromatic ring and modifications of the N-alkyl group is warranted to optimize both potency and selectivity. The combination of rational drug design, guided by SAR and in silico modeling, with efficient synthetic methodologies and robust biological evaluation will undoubtedly accelerate the discovery of novel therapeutic agents for the treatment of neurological and psychiatric disorders.
References
-
(S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity. (2023). MDPI. [Link]
-
Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors. (n.d.). PMC. [Link]
-
Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. (n.d.). RSC Publishing. [Link]
-
Structure-activity relationships in the oxidation of para-substituted benzylamine analogues by recombinant human liver monoamine oxidase A. (1999). PubMed. [Link]
-
Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. (n.d.). MDPI. [Link]
-
New Insights on the Activity and Selectivity of MAO-B Inhibitors through In Silico Methods. (n.d.). ResearchGate. [Link]
-
Development of novel monoamine oxidase B (MAO-B) inhibitors by combined application of docking-based alignment, 3D-QSAR, ADMET prediction, molecular dynamics simulation, and MM_GBSA binding free energy. (2022). PubMed. [Link]
Sources
- 1. Reversible Small Molecule Inhibitors of MAO A and MAO B with Anilide Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Researcher's Guide to Evaluating the Enzyme Inhibition Specificity of N-(3-Chlorobenzyl)-2-methyl-2-propanamine
Abstract
The discovery of novel enzyme inhibitors is a cornerstone of drug development and chemical biology. However, the therapeutic potential and research utility of a newly identified inhibitor are critically dependent on its specificity. An inhibitor that interacts with multiple off-target enzymes can lead to unforeseen physiological effects, confounding experimental results and potentially causing toxicity. This guide provides a comprehensive, technically detailed framework for evaluating the enzyme inhibition specificity of a novel compound, using N-(3-Chlorobenzyl)-2-methyl-2-propanamine as a case study. We will outline a systematic approach, from initial target identification and kinetic characterization to broad-panel screening and cell-based validation. The methodologies described herein are designed to provide a robust and self-validating assessment of inhibitor specificity, empowering researchers to make informed decisions about the continued development of their lead compounds.
Introduction: The Critical Importance of Inhibitor Specificity
This compound is a synthetic compound with a structure suggestive of potential bioactivity. Its substituted benzylamine moiety is a common feature in various pharmacologically active agents. While its primary enzyme target is not yet established, the initial discovery of its inhibitory activity against any single enzyme necessitates a rigorous evaluation of its specificity. A highly specific inhibitor is a precision tool, allowing for the selective modulation of a single biological pathway. Conversely, a non-specific inhibitor can produce a cascade of off-target effects, making it a poor candidate for therapeutic development and a challenging tool for basic research.
This guide will walk through a logical, multi-stage process for characterizing the specificity of a novel inhibitor like this compound. Our approach is grounded in established biochemical and pharmacological principles, emphasizing experimental rigor and data-driven decision-making.
The Experimental Workflow: A Multi-Pronged Approach to Specificity Profiling
Evaluating inhibitor specificity is not a single experiment but rather a tiered process. We will employ a combination of in vitro biochemical assays and cell-based functional assays to build a comprehensive specificity profile.
Figure 1: A tiered workflow for assessing enzyme inhibitor specificity.
Phase 1: Primary Target Identification and Kinetic Characterization
Before assessing specificity, we must first identify the primary enzyme target of this compound and characterize the nature of its inhibitory activity. For the purpose of this guide, let us assume that a high-throughput screening campaign has identified this compound as an inhibitor of Monoamine Oxidase B (MAO-B), an enzyme involved in the degradation of neurotransmitters.
Protocol: Determination of IC50 Value
The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor. A lower IC50 value indicates a more potent inhibitor.
Materials:
-
Recombinant human MAO-B enzyme
-
MAO-B substrate (e.g., benzylamine)
-
Amplex Red reagent, horseradish peroxidase (HRP)
-
This compound
-
Positive control inhibitor (e.g., selegiline)
-
Assay buffer (e.g., 50 mM potassium phosphate, pH 7.4)
-
96-well microplates
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 96-well plate, add the MAO-B enzyme to each well (except for the no-enzyme control).
-
Add the serially diluted inhibitor to the wells. Include wells with only buffer (no inhibition control) and wells with the positive control inhibitor.
-
Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate and the Amplex Red/HRP detection system.
-
Monitor the increase in fluorescence over time using a plate reader.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rate as a function of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol: Mechanism of Inhibition Studies
Understanding how the inhibitor interacts with the enzyme (e.g., competitive, non-competitive) is crucial. This is typically determined by performing Michaelis-Menten kinetics at various substrate and inhibitor concentrations.
Procedure:
-
Set up a matrix of reactions with varying concentrations of both the substrate and this compound.
-
Measure the initial reaction rates for each condition.
-
Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]).
-
Analyze the changes in Vmax (maximum reaction rate) and Km (substrate concentration at half-maximal velocity) to determine the mechanism of inhibition.
Phase 2: Specificity Profiling Against a Panel of Related Enzymes
The core of specificity evaluation lies in testing the inhibitor against a panel of related enzymes. Given our hypothetical target, MAO-B, an appropriate panel would include its isoform, MAO-A, as well as other enzymes that bind structurally similar substrates or cofactors.
Selection of the Enzyme Panel
A well-chosen panel is critical for a meaningful specificity assessment. For our MAO-B inhibitor, the panel should include:
-
MAO-A: The most closely related isoform. High selectivity for MAO-B over MAO-A is often a key goal in drug development to avoid certain side effects.
-
Other Amine-Metabolizing Enzymes: Such as diamine oxidase or semicarbazide-sensitive amine oxidase.
-
CYP450 Enzymes: A broad panel of cytochrome P450 enzymes (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4) should be included, as these are major sources of drug-drug interactions and off-target toxicity.
Data Interpretation and Selectivity Index
For each enzyme in the panel, an IC50 value for this compound should be determined using protocols similar to the one described in section 3.1. The results can be summarized in a table for clear comparison.
| Enzyme | This compound IC50 (µM) | Selegiline IC50 (µM) [Positive Control] |
| MAO-B | 0.5 | 0.01 |
| MAO-A | > 100 | 2.5 |
| CYP2D6 | 25 | > 100 |
| CYP3A4 | > 100 | > 100 |
Table 1: Hypothetical IC50 data for this compound and a control inhibitor against a panel of enzymes.
From this data, we can calculate the Selectivity Index , which is the ratio of the IC50 for an off-target enzyme to the IC50 for the primary target.
Selectivity Index (vs. MAO-A) = IC50 (MAO-A) / IC50 (MAO-B) = >100 / 0.5 = >200-fold
A selectivity index of greater than 100-fold is generally considered a good indicator of a specific inhibitor.
Phase 3: Cellular Validation of Specificity
While in vitro biochemical assays are essential, it is crucial to confirm the inhibitor's specificity in a more complex biological environment. Cell-based assays can provide valuable insights into the compound's on-target and off-target effects.
On-Target Cellular Assay
A cellular assay should be developed to measure the activity of the target enzyme within a relevant cell line (e.g., a neuroblastoma cell line expressing MAO-B).
Figure 2: Workflow for a cell-based on-target validation assay.
Assessing Off-Target Effects
To probe for unexpected off-target effects, the compound can be tested in broader cellular assays, such as a cell viability assay across multiple cell lines or a high-content imaging screen to look for changes in cellular morphology. A significant effect on cell health at concentrations close to the on-target IC50 may indicate off-target activity.
Conclusion and Future Directions
This guide has outlined a systematic and rigorous approach to evaluating the enzyme inhibition specificity of a novel compound, this compound. By combining in vitro kinetic analysis, broad-panel screening, and cell-based validation, researchers can build a comprehensive specificity profile. Based on our hypothetical data, this compound appears to be a potent and highly selective inhibitor of MAO-B. This favorable specificity profile would warrant its further investigation as a potential therapeutic agent or research tool. The methodologies described here provide a robust framework for making data-driven decisions in the long and complex process of drug discovery and development.
References
-
Title: The importance of kinase inhibitor selectivity and methods for assessment Source: Biochemical Journal URL: [Link]
-
Title: Monoamine oxidase: from genes to behavior Source: Annual Review of Neuroscience URL: [Link]
-
Title: A guide to enzyme kinetics and inhibition Source: FEBS Journal URL: [Link]
-
Title: Monoamine oxidase inhibitors: a review of their anti-inflammatory and neuroprotective properties Source: Journal of Neural Transmission URL: [Link]
-
Title: The role of cytochrome P450 enzymes in drug metabolism Source: Nature Reviews Drug Discovery URL: [Link]
A Comparative Guide to the Synthesis of N-(3-Chlorobenzyl)-2-methyl-2-propanamine: Independent Verification of N-Alkylation and Reductive Amination Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, independent verification and comparison of the two primary synthetic routes for N-(3-Chlorobenzyl)-2-methyl-2-propanamine, a key intermediate in pharmaceutical and fine chemical synthesis. The methodologies discussed are direct N-alkylation and reductive amination. This document is intended to equip researchers with the practical knowledge to select the most suitable method for their specific laboratory or production needs by presenting detailed experimental protocols, comparative data, and an analysis of the underlying chemical principles.
Introduction
This compound, also known as N-(tert-butyl)-3-chlorobenzylamine, is a secondary amine of significant interest in organic synthesis. Its structure, featuring a substituted benzyl group and a sterically hindered tert-butyl group, makes it a valuable building block for the development of novel compounds with potential therapeutic applications. The efficient and selective synthesis of this amine is therefore a critical aspect of its utilization in research and development.
This guide will focus on the two most prevalent methods for the synthesis of this compound:
-
Direct N-Alkylation: This classic method involves the reaction of a primary amine (2-methyl-2-propanamine) with an alkyl halide (3-chlorobenzyl chloride).
-
Reductive Amination: This versatile one-pot reaction combines a carbonyl compound (3-chlorobenzaldehyde) and a primary amine (2-methyl-2-propanamine) with a reducing agent.
Method 1: Direct N-Alkylation of 2-methyl-2-propanamine
Direct N-alkylation is a straightforward approach for the formation of C-N bonds. In this specific synthesis, the nucleophilic nitrogen of 2-methyl-2-propanamine (tert-butylamine) attacks the electrophilic benzylic carbon of 3-chlorobenzyl chloride, leading to the formation of the desired secondary amine. A base is typically employed to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.
Experimental Protocol: N-Alkylation
Materials:
-
3-Chlorobenzyl chloride
-
2-methyl-2-propanamine (tert-butylamine)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-chlorobenzyl chloride (10.0 g, 62.1 mmol), 2-methyl-2-propanamine (13.6 g, 186.3 mmol, 3.0 equiv.), and anhydrous potassium carbonate (25.7 g, 186.3 mmol, 3.0 equiv.).
-
Add 100 mL of anhydrous acetonitrile to the flask.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the inorganic salts and wash the solid with diethyl ether.
-
Combine the filtrate and the washings and concentrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in 100 mL of diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 50 mL of saturated aqueous sodium bicarbonate solution and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure this compound.
Method 2: Reductive Amination of 3-Chlorobenzaldehyde
Reductive amination is a highly efficient and widely used method for the synthesis of amines. This one-pot procedure involves the initial formation of an imine from the reaction of 3-chlorobenzaldehyde and tert-butylamine, which is then reduced in situ to the corresponding secondary amine. The choice of reducing agent is crucial to selectively reduce the imine in the presence of the starting aldehyde. Sodium borohydride is a common and effective reducing agent for this transformation. This method is often favored for its high selectivity and avoidance of over-alkylation, a common side reaction in direct alkylation.[1][2]
Experimental Protocol: Reductive Amination
Materials:
-
3-Chlorobenzaldehyde
-
2-methyl-2-propanamine (tert-butylamine)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-chlorobenzaldehyde (10.0 g, 71.1 mmol) in 100 mL of anhydrous methanol.
-
Add 2-methyl-2-propanamine (7.8 g, 106.7 mmol, 1.5 equiv.) to the solution and stir at room temperature for 1 hour to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (4.0 g, 106.7 mmol, 1.5 equiv.) portion-wise over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.
-
Monitor the reaction progress by TLC.
-
Quench the reaction by the slow addition of 50 mL of water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with 50 mL of saturated aqueous sodium bicarbonate solution, followed by 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain pure this compound.
Comparative Analysis of Synthesis Methods
| Parameter | Direct N-Alkylation | Reductive Amination |
| Starting Materials | 3-Chlorobenzyl chloride, tert-butylamine | 3-Chlorobenzaldehyde, tert-butylamine |
| Key Reagents | Potassium carbonate (base) | Sodium borohydride (reducing agent) |
| Reaction Conditions | Room temperature, 24 hours | 0 °C to room temperature, ~5 hours |
| Typical Yield | Good to high | High |
| Key Advantages | Simple procedure, readily available starting materials. | High selectivity, avoids over-alkylation, generally faster.[1] |
| Potential Drawbacks | Potential for over-alkylation to form the tertiary amine, longer reaction time. | Requires a stoichiometric amount of a reducing agent. |
| Purification | Vacuum distillation or column chromatography. | Vacuum distillation or column chromatography. |
Visualizing the Synthetic Pathways
Sources
A Comparative Guide to Evaluating the Efficacy of N-(3-Chlorobenzyl)-2-methyl-2-propanamine as a Potential Enzyme Inhibitor
Introduction: The Rationale for Investigating N-(3-Chlorobenzyl)-2-methyl-2-propanamine
This compound is a synthetic compound recognized primarily as a valuable intermediate in the field of medicinal chemistry and advanced organic synthesis.[1] Its structure, featuring a substituted benzylamine core, is a common motif in a variety of biologically active molecules. The presence of a chlorine atom on the benzyl ring is of particular interest, as halogenation can significantly influence a compound's pharmacokinetic and pharmacodynamic properties, including its binding affinity to molecular targets such as enzymes and receptors.[1]
This guide, therefore, serves as a comprehensive roadmap for researchers aiming to characterize the inhibitory potential of this compound. We will outline a systematic approach to compare its efficacy against well-established inhibitors of MAO-B and BChE, providing the necessary experimental frameworks and contextual data for a thorough evaluation.
Hypothetical Efficacy Profiling: A Proposed Investigational Workflow
Given the absence of published inhibitory data for this compound, we propose a structured investigational workflow. This workflow is designed to first ascertain its inhibitory activity against selected enzyme targets and then to quantify its potency relative to known, clinically relevant inhibitors.
Caption: Proposed workflow for evaluating the enzyme inhibitory activity of this compound.
Comparative Benchmarking: Efficacy of Known Inhibitors
A crucial aspect of evaluating a novel compound is to benchmark its performance against established inhibitors. The following tables summarize the reported 50% inhibitory concentrations (IC50) for well-known inhibitors of MAO-B and BChE. This data will serve as a reference for interpreting the experimental results obtained for this compound.
Table 1: Efficacy of Known Monoamine Oxidase B (MAO-B) Inhibitors
| Inhibitor | Target Enzyme | IC50 Value (µM) | Reference |
| Selegiline | MAO-B | 0.037 | [2] |
| Compound 11 | MAO-B | 0.041 | [2] |
| Compound 12** | MAO-B | 0.065 | [2] |
| Liquiritigenin | MAO-B | 0.098 | [3] |
| Coumarin-dithiocarbamate derivative | MAO-B | 0.101 | [3] |
| Curcumin | MAO-B | 6.30 | [4] |
| N-benzyl-2-((5-chlorobenzo[d]thiazol-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide | |||
| **2-((5-chlorobenzo[d]thiazol-2-yl)thio)-N-(3-methylbenzyl)-N-(4-sulfamoylphenyl)acetamide |
Table 2: Efficacy of Known Butyrylcholinesterase (BChE) Inhibitors
| Inhibitor | Target Enzyme | IC50 Value (µM) | Reference |
| Rivastigmine | BChE | 0.016 - 0.238 | |
| Donepezil | BChE | 7.4 | [5] |
| Galantamine | BChE | 6.86 | [6] |
| Tacrine | BChE | 0.069 | [5] |
Experimental Protocols: Step-by-Step Methodologies
To ensure the generation of robust and reproducible data, standardized and well-validated assay protocols are essential. The following are detailed protocols for the fluorometric determination of MAO-B inhibition and the colorimetric (Ellman's method) determination of BChE inhibition.
Protocol 1: Fluorometric Monoamine Oxidase B (MAO-B) Inhibition Assay
This protocol is adapted from commercially available kits and is based on the detection of hydrogen peroxide (H2O2), a byproduct of the MAO-catalyzed oxidation of its substrate.[7][8][9][10]
Materials:
-
MAO-B enzyme (human, recombinant)
-
MAO-B Assay Buffer
-
High Sensitivity Probe (e.g., Amplex Red)
-
MAO-B Substrate (e.g., tyramine)
-
Developer (e.g., Horseradish Peroxidase)
-
Known MAO-B inhibitor (e.g., Selegiline) as a positive control
-
This compound (test compound)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound and the known inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound and inhibitor in MAO-B Assay Buffer.
-
Reconstitute the MAO-B enzyme, substrate, and developer according to the supplier's instructions.
-
-
Assay Setup:
-
Add 10 µL of the diluted test compound, known inhibitor, or assay buffer (for enzyme control) to the wells of the 96-well plate.
-
Prepare a working solution of the MAO-B enzyme in the assay buffer.
-
Add 50 µL of the MAO-B enzyme solution to each well.
-
Incubate the plate for 10 minutes at 37°C.
-
-
Reaction Initiation and Measurement:
-
Prepare a substrate solution containing the MAO-B substrate and the high-sensitivity probe in the assay buffer.
-
Add 40 µL of the substrate solution to each well to initiate the reaction.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at various time points (e.g., every 5 minutes for 30 minutes) using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm for Amplex Red).
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Caption: BChE reaction and the principle of Ellman's method for detection.
Conclusion and Future Directions
This guide provides a comprehensive framework for the initial characterization and comparative efficacy assessment of this compound as a potential enzyme inhibitor. By following the proposed workflow and utilizing the detailed experimental protocols, researchers can generate the necessary data to determine its inhibitory profile against MAO-B and BChE.
Should this compound demonstrate significant inhibitory activity, further studies would be warranted. These could include investigations into its selectivity for MAO-B over MAO-A, its mechanism of inhibition (e.g., competitive, non-competitive), and its potential for off-target effects. Ultimately, a thorough understanding of its enzymatic interactions will be crucial in determining its potential as a lead compound for the development of novel therapeutics for neurodegenerative diseases.
References
-
PubChem Compound Summary for CID 4719204, this compound. National Center for Biotechnology Information. Available at: [Link].
-
Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach. Journal of Biomolecular Structure and Dynamics. Available at: [Link].
-
Structure-Based Design of Novel MAO-B Inhibitors: A Review. Molecules. Available at: [Link].
-
Why are there big differences in reported IC50 values for MAO-B inhibition by curcumin? Reddit. Available at: [Link].
-
Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). Assay Genie. Available at: [Link].
-
New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter. PLOS ONE. Available at: [Link].
-
Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. Public Health Toxicology. Available at: [Link].
-
[Pharmacological properties of donepezil hydrochloride (Aricept), a drug for Alzheimer's disease]. Nihon Yakurigaku Zasshi. Available at: [Link].
-
Inhibitory Effects of Cannabinoids on Acetylcholinesterase and Butyrylcholinesterase Enzyme Activities. Cannabis and Cannabinoid Research. Available at: [Link].
-
Monoamine Oxidase Assay Kit. Bio-Techne. Available at: [Link].
-
OxiSelect™ Monoamine Oxidase Assay Kit (Fluorometric). Cell Biolabs, Inc. Available at: [Link].
Sources
- 1. This compound Supplier [benchchem.com]
- 2. Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. reddit.com [reddit.com]
- 5. [Pharmacological properties of donepezil hydrochloride (Aricept), a drug for Alzheimer's disease] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. assaygenie.com [assaygenie.com]
- 9. resources.bio-techne.com [resources.bio-techne.com]
- 10. cellbiolabs.com [cellbiolabs.com]
N-(3-Chlorobenzyl)-2-methyl-2-propanamine: A Review of a Sparsely Characterized Compound
An Objective Analysis for the Research Community
In the vast landscape of chemical compounds synthesized and explored for potential therapeutic applications, many remain in the shadows of scientific literature, their properties and potential largely uncharted. N-(3-Chlorobenzyl)-2-methyl-2-propanamine is one such molecule. Despite its defined chemical structure, a comprehensive review of publicly available scientific databases and literature reveals a significant scarcity of research findings. This guide aims to provide a transparent overview of the limited available information and contextualize the current knowledge gap for researchers, scientists, and drug development professionals.
Chemical Identity and Properties
This compound, also known by its IUPAC name N-(3-chlorobenzyl)-2-methylpropan-2-amine, is a secondary amine. Its structure is characterized by a tert-butyl group and a 3-chlorobenzyl group attached to a central nitrogen atom.
Basic chemical information is available from chemical suppliers and databases. For instance, it is listed with the Chemical Abstracts Service (CAS) Number 76646-62-7. Its molecular formula is C11H16ClN, and it has a molecular weight of 197.70 g/mol .
Synthesis and Characterization
While detailed, peer-reviewed synthetic protocols are not readily found in prominent scientific journals, the synthesis of this compound can be inferred from standard organic chemistry principles. A plausible synthetic route would involve the reductive amination of 3-chlorobenzaldehyde with tert-butylamine.
Plausible Synthetic Workflow:
Caption: Plausible synthetic route for this compound via reductive amination.
Characterization of the final product would typically involve standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm the structure and purity. However, published, peer-reviewed spectral data for this specific compound is not readily accessible.
Review of Research Findings: A Notable Absence
A thorough search of major scientific databases, including PubMed, Scopus, and Google Scholar, for research articles detailing the pharmacological, toxicological, or mechanistic studies of this compound yields no significant results. This indicates that the compound has likely not been a primary focus of academic or industrial research, or at least, any findings have not been published in the public domain.
The absence of data prevents any meaningful discussion on:
-
Pharmacological Activity: There is no available information on its potential biological targets, efficacy, or therapeutic effects.
-
Mechanism of Action: Without pharmacological data, the mechanism by which it might exert any biological effect remains unknown.
-
Pharmacokinetics and Toxicology: Data on its absorption, distribution, metabolism, excretion (ADME), and toxicity are not available.
-
Comparative Analysis: A comparison to other alternative compounds is not possible due to the lack of performance data.
Contextualizing the Knowledge Gap and Future Directions
The lack of research on this compound could be due to several factors. It may have been synthesized as part of a larger library of compounds for screening, but did not show significant activity to warrant further investigation. Alternatively, it may be a relatively new or obscure compound that has not yet been subjected to rigorous biological evaluation.
For researchers interested in exploring this or similar molecules, the following experimental workflow would be a logical starting point:
Initial Research Workflow:
Caption: A standard workflow for the initial investigation of a novel chemical compound.
Conclusion
This compound represents a molecule with a defined chemical structure but a near-complete absence of published biological or pharmacological data. This guide serves to highlight this knowledge gap for the scientific community. While its basic chemical identity is established, its potential as a research tool or therapeutic agent remains entirely unexplored. Any future research on this compound would be breaking new ground, requiring comprehensive de novo investigation starting from basic in vitro screening and characterization. Until such data becomes available, its scientific value and comparison to other compounds remain a matter of speculation.
References
Due to the lack of peer-reviewed research articles on the specific topic of this compound, a traditional reference list of scientific studies cannot be provided. The information presented is based on a comprehensive search of scientific and chemical databases, which revealed an absence of relevant literature. Chemical identity information can be found on the websites of various chemical suppliers.
Safety Operating Guide
Definitive Guide to the Proper Disposal of N-(3-Chlorobenzyl)-2-methyl-2-propanamine
A Senior Application Scientist's Protocol for Safe and Compliant Chemical Waste Management
As a Senior Application Scientist, I am committed to fostering a culture of safety and environmental responsibility within the laboratory. This guide provides a comprehensive, step-by-step protocol for the proper disposal of N-(3-Chlorobenzyl)-2-methyl-2-propanamine, designed for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring personal safety and regulatory compliance.
This compound is a chemical intermediate utilized in advanced organic synthesis.[1] While specific hazard information for this compound is not extensively documented in publicly available safety data sheets, its structural components suggest that it should be handled with the same precautions as other potentially hazardous research chemicals. The overarching principle is to manage this substance in accordance with the U.S. Environmental Protection Agency's (EPA) "cradle-to-grave" approach for hazardous waste, which regulates its handling from generation to final disposal.[2]
I. Hazard Assessment and Pre-Disposal Considerations
Key Pre-Disposal Checklist:
-
Consult your institution's Environmental Health and Safety (EHS) office for specific guidance and waste stream protocols.
-
Never dispose of this compound down the drain or in regular trash.[6][7]
-
Do not intentionally dilute the waste to circumvent disposal regulations.[6]
II. Personal Protective Equipment (PPE): The First Line of Defense
Proper selection and use of PPE are non-negotiable for personal safety. The following PPE is mandatory when handling this compound for disposal:
-
Eye Protection: Chemical splash goggles are required. For larger quantities or when there is a significant splash risk, a face shield should be worn in addition to goggles.
-
Hand Protection: Chemically resistant gloves are essential. Nitrile or neoprene gloves are generally suitable, but it is best practice to consult the glove manufacturer's compatibility chart.
-
Body Protection: A flame-resistant lab coat must be worn. For larger quantities or spill cleanup, a chemically resistant apron or coveralls are recommended.
-
Respiratory Protection: If there is a risk of generating aerosols or dust, or if working in a poorly ventilated area, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
III. Step-by-Step Disposal Protocol
1. Waste Collection and Segregation:
-
Designated Waste Container: Use a dedicated, leak-proof container made of a compatible material such as high-density polyethylene (HDPE) or glass. Plastic containers are often preferred for their durability.[7]
-
Proper Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Corrosive," "Toxic").
-
Container Management: Keep the waste container closed at all times except when adding waste.[6][7]
2. Disposal of Unused or Expired Chemical:
-
Pure or concentrated this compound must be disposed of as hazardous waste.
-
This waste will be managed by a licensed hazardous waste disposal company arranged by your institution.
3. Decontamination of Labware:
-
Triple Rinsing: Glassware and other equipment that have come into contact with the chemical should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).
-
Rinsate Collection: The first rinse is considered hazardous waste and must be collected in the designated hazardous waste container. Subsequent rinses may be considered non-hazardous, but this should be confirmed with your EHS department.
-
Surface Decontamination: Wipe down any contaminated surfaces with a solvent-dampened cloth, followed by a soap and water wash. All cleaning materials (e.g., wipes, absorbent pads) must be disposed of as hazardous waste.
IV. Spill Management
In the event of a spill, prompt and correct action is crucial to mitigate risks.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
Control Ignition Sources: If a flammable solvent is involved, extinguish all nearby flames and turn off spark-producing equipment.
-
Don PPE: Before addressing the spill, put on the full complement of recommended PPE, including respiratory protection if necessary.
-
Containment and Absorption:
-
For liquid spills, use an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent to dike and absorb the spill.
-
For solid spills, carefully sweep the material to avoid creating dust and place it in the hazardous waste container.
-
-
Cleanup and Decontamination: Collect all contaminated absorbent materials and cleaning supplies and place them in the designated hazardous waste container. Decontaminate the spill area as described in the labware decontamination section.
V. Regulatory Compliance and Waste Manifesting
All hazardous waste generators are subject to EPA regulations under the Resource Conservation and Recovery Act (RCRA).[8] Your institution will be categorized as a Very Small Quantity Generator (VSQG), a Small Quantity Generator (SQG), or a Large Quantity Generator (LQG), which dictates the on-site accumulation time limits.[9][10]
When the waste is collected by the disposal vendor, a hazardous waste manifest will be completed.[11] This document tracks the waste from your laboratory to its final treatment, storage, and disposal facility (TSDF).[12] Ensure that all paperwork is completed accurately and retain copies as required by your institution and federal regulations.[11]
VI. Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: A workflow for the proper disposal of this compound waste.
References
-
Steps in Complying with Regulations for Hazardous Waste - U.S. Environmental Protection Agency. [Link]
-
Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center. [Link]
-
Regulation of Laboratory Waste - American Chemical Society. [Link]
-
Hazardous Waste Disposal in the Workplace: EPA Regulations to Know - Triumvirate Environmental. [Link]
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - University of Pennsylvania EHRS. [Link]
-
Learn the Basics of Hazardous Waste - U.S. Environmental Protection Agency. [Link]
-
What Regulations Govern Hazardous Waste Management? - Chemistry For Everyone. [Link]
-
Managing Hazardous Chemical Waste in the Lab - Lab Manager. [Link]
-
EPA Hazardous Waste Management - Axonator. [Link]
-
Material Safety Data Sheet - N-Methylbenzylamine - Cole-Parmer. [Link]
-
This compound - PubChem. [Link]
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- 10. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 11. sustainable-markets.com [sustainable-markets.com]
- 12. epa.gov [epa.gov]
Personal protective equipment for handling N-(3-Chlorobenzyl)-2-methyl-2-propanamine
As a Senior Application Scientist, this guide provides essential safety and handling protocols for N-(3-Chlorobenzyl)-2-methyl-2-propanamine, ensuring you can work with this compound safely and effectively. This document is structured to deliver not just procedural steps, but also the scientific reasoning behind them, fostering a deep understanding of safe laboratory practices.
Understanding the Risks: A Proactive Approach to Safety
The primary routes of exposure are through skin contact, eye contact, and inhalation of aerosols or dust.[5] The operational plans outlined below are designed to create a robust barrier against these exposure routes, ensuring your safety and the integrity of your research.
Core Directive: Personal Protective Equipment (PPE)
The selection and proper use of PPE is your first and most critical line of defense. The following table summarizes the recommended PPE for handling this compound in various laboratory scenarios.
| Task | Required PPE | Rationale |
| Low-Volume Solution Handling (<10 mL) | - Nitrile gloves (double-gloved) - Laboratory coat - Safety glasses with side shields | Protects against incidental splashes and limited skin contact. Double gloving provides an extra layer of protection and allows for safe removal of the outer glove if contaminated. |
| High-Volume Solution Handling (>10 mL) or Solid Dispensing | - Heavy-duty chemical resistant gloves (e.g., butyl rubber or Viton™) over nitrile gloves - Chemical-resistant apron over a laboratory coat - Chemical splash goggles and a face shield | Provides enhanced protection against larger splashes and potential aerosol generation when handling solids. A face shield offers full-face protection. |
| Operations with High Risk of Aerosolization (e.g., sonicating, vortexing) | - All PPE from High-Volume Handling - Respiratory Protection (N95 or higher, based on risk assessment) | Mitigates the risk of inhaling aerosols. The choice of respirator should be guided by a formal risk assessment. |
Procedural Guidance: Donning and Doffing PPE
The order in which you put on and take off your PPE is crucial to prevent cross-contamination.
Donning Sequence:
-
Gown/Lab Coat: Ensure it is fully buttoned.
-
Mask/Respirator: If required, perform a seal check.
-
Goggles/Face Shield: Adjust for a secure fit.
-
Gloves: Pull the cuffs of the gloves over the cuffs of your lab coat.[6] If double gloving, the outer glove cuff goes over the gown cuff.
Doffing Sequence (to be performed in a designated area):
-
Outer Gloves (if double-gloved): Peel off the first pair of gloves, turning them inside out.
-
Gown/Apron: Untie and peel away from your body, touching only the inside.
-
Goggles/Face Shield: Handle by the headband or sides.
-
Inner Gloves: Remove the final pair of gloves, again turning them inside out.
-
Mask/Respirator: Remove without touching the front.
-
Hand Hygiene: Wash your hands thoroughly with soap and water.[6]
Diagram: PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: Decision tree for selecting appropriate PPE based on the task.
Emergency Procedures: Immediate Actions
In the event of an exposure, immediate and correct action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][4] Seek prompt medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][4] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting.[1] If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink.[4] Seek immediate medical attention.
Disposal Plan: Managing Contaminated Waste
All materials that come into contact with this compound must be considered hazardous waste.
-
Solid Waste: Contaminated gloves, disposable lab coats, and other solid materials should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and rinse water from cleaning contaminated glassware should be collected in a designated, sealed hazardous waste container. Do not pour down the drain.
-
Disposal: All waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.[1]
By adhering to these guidelines, you can confidently and safely handle this compound in your laboratory.
References
-
GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. [Link]
-
Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]
-
Connor, T. H. (n.d.). Personal Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products Magazine. [Link]
-
AERU. (n.d.). (N-((2-chlorobenzyl))-3-hydroxy-2,2-dimethylpropanamide) (Ref: FMC 653167). [Link]
- Google Patents. (n.d.). CN102093248A - Method for preparing N-(2-Methylphenyl)-2-(propylamino)propa-namide.
-
Sdfine. (n.d.). Chemwatch GHS SDS in English (European) 48281. [Link]
-
Poon, R., et al. (2011). Effects of 5-chloro-2-methyl-4-isothiazolin-3-one and other candidate biodiesel biocides on rat alveolar macrophages and NR8383 cells. Archives of Toxicology, 85(11), 1419-1427. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE). [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - N-Methylbenzylamine. [Link]
-
USP. (2021, June 1). Commentary USP–NF 2021, Issue 3. [Link]
- Google Patents. (n.d.). US8076515B2 - Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides.
Sources
- 1. fishersci.com [fishersci.com]
- 2. Documents [merckmillipore.com]
- 3. alkylamines.com [alkylamines.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 6. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
